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  • Product: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 35581-31-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Pathways for 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid

Executive Summary & Strategic Rationale The pyrazole core is a privileged scaffold in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 3-(4-nitropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and antineoplastic agents. Specifically, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID: 12189268)[1] serves as a highly versatile bifunctional intermediate. The carboxylic acid moiety allows for straightforward amide coupling or esterification, while the 4-nitrophenyl group acts as a robust synthetic handle that can be readily reduced to an aniline derivative for subsequent functionalization (e.g., urea formation, sulfonylation, or Buchwald-Hartwig cross-coupling).

Designing a robust synthesis for this molecule requires careful consideration of regioselectivity and scalability. This technical guide evaluates two primary self-validating synthetic workflows: the classical Vilsmeier-Haack Cyclization and the modern Enaminone Condensation pathway. By understanding the mechanistic causality behind these experimental choices, researchers can select the optimal route based on their scale, reagent availability, and environmental constraints.

Retrosynthetic Analysis & Pathway Selection

The construction of the 1,2-diazole (pyrazole) ring heavily relies on the condensation of a hydrazine derivative with a 1,3-dielectrophilic system.

  • Route A (Vilsmeier-Haack Cyclization): Employs 4-nitroacetophenone as the starting material. The 1,3-dielectrophilic system is generated in situ via the Vilsmeier-Haack formylation of an intermediate semicarbazone, followed by oxidation[2].

  • Route B (Enaminone Condensation): Utilizes ethyl 3-(4-nitrophenyl)-3-oxopropanoate. The 1,3-dielectrophilic system is pre-formed as an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA), which then undergoes a highly regioselective cyclization with hydrazine[3].

Route A: The Vilsmeier-Haack Cyclization Pathway (Lebedev Protocol)

Mechanistic Insight

This classical pathway, adapted from the Lebedev protocol[2], relies on the transformation of 4-nitroacetophenone into its corresponding semicarbazone. The critical step is the Vilsmeier-Haack reaction using Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF). The Vilsmeier reagent (a chloroiminium ion) electrophilically attacks the methyl group of the semicarbazone. Subsequent intramolecular cyclization and elimination of the semicarbazide moiety yield 3-(4-nitrophenyl)-1H-pyrazole-4-carboxaldehyde.

Causality of Oxidation Choice: The resulting aldehyde must be oxidized to the carboxylic acid. Because the pyrazole nitrogen is sensitive to strong acidic oxidants, Potassium Permanganate ( KMnO4​ ) in an alkaline medium is chosen. This cleanly oxidizes the aldehyde to a water-soluble carboxylate salt, allowing the precipitation of the pure acid upon simple pH adjustment.

Experimental Protocol
  • Semicarbazone Formation: Suspend 4-nitroacetophenone (1.0 eq), semicarbazide hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in ethanol. Reflux for 2 hours. Cool to room temperature, filter the precipitate, wash with water, and dry to yield the semicarbazone intermediate.

  • Vilsmeier Cyclization: Cool DMF (10.0 eq) to 0 °C and add POCl3​ (3.0 eq) dropwise to form the Vilsmeier reagent. Add the semicarbazone (1.0 eq) portion-wise. Heat the mixture to 80 °C for 4 hours. Pour the reaction over crushed ice and neutralize with 20% aqueous NaOH. Extract the precipitated 3-(4-nitrophenyl)-1H-pyrazole-4-carboxaldehyde or isolate via vacuum filtration.

  • Alkaline Oxidation: Dissolve the aldehyde (1.0 eq) in a 5% aqueous KOH solution. Heat to 60 °C and add KMnO4​ (1.5 eq) portion-wise. Stir for 2 hours until the purple color dissipates, indicating the formation of MnO2​ . Filter the hot mixture through a Celite pad to remove MnO2​ . Acidify the clear filtrate with 2M HCl to pH 2. Collect the precipitated 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid by filtration, wash with cold water, and dry under a vacuum.

VilsmeierRoute SM 4-Nitroacetophenone Int1 Semicarbazone Intermediate SM->Int1 Semicarbazide HCl NaOAc, EtOH Int2 Pyrazole-4- carboxaldehyde Int1->Int2 Vilsmeier-Haack (POCl3, DMF) Prod 3-(4-Nitrophenyl)-1H- pyrazole-4-carboxylic acid Int2->Prod KMnO4 Oxidation (Alkaline)

Fig 1. Vilsmeier-Haack formylation and oxidation pathway for pyrazole-4-carboxylic acid synthesis.

Route B: The Enaminone Condensation Pathway (Modern Scalable Route)

Mechanistic Insight

This route is highly favored in process chemistry due to its metal-free nature and excellent regioselectivity[3]. The reaction between ethyl 3-(4-nitrophenyl)-3-oxopropanoate and DMF-DMA yields a highly electrophilic enaminone.

Causality of Reagent Choice: DMF-DMA is chosen over traditional formylating agents because it directly installs a dimethylamino leaving group, locking the molecule into a highly reactive α,β -unsaturated system. When treated with hydrazine hydrate, a sequential Michael addition-elimination occurs, displacing the dimethylamine. The intermediate hydrazone rapidly undergoes intramolecular cyclization to form the thermodynamically stable pyrazole ring.

Experimental Protocol
  • Enaminone Formation: Dissolve ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.5 eq) and reflux for 4 hours. Monitor via TLC. Upon completion, evaporate the toluene and excess DMF-DMA under reduced pressure to yield ethyl 2-((dimethylamino)methylene)-3-(4-nitrophenyl)-3-oxopropanoate as a crude solid.

  • Hydrazine Cyclization: Dissolve the crude enaminone (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq, 80% aqueous solution) dropwise at room temperature. Reflux the mixture for 3 hours. Cool the reaction to 0 °C; the ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate will precipitate. Filter and wash with cold ethanol.

  • Saponification: Suspend the ester (1.0 eq) in a 1:1 mixture of ethanol and water. Add NaOH (3.0 eq) and reflux for 2 hours until the solution becomes homogenous (indicating complete ester hydrolysis). Concentrate the mixture to remove ethanol. Cool the aqueous layer and acidify with 2M HCl to pH 2. Filter the resulting white/pale-yellow precipitate of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, wash with water, and dry.

EnaminoneRoute SM Ethyl 4-nitro- benzoylacetate Int1 Enaminone Intermediate SM->Int1 DMF-DMA Toluene, Reflux Int2 Ethyl 3-(4-nitrophenyl)- 1H-pyrazole-4-carboxylate Int1->Int2 Hydrazine Hydrate EtOH, Reflux Prod 3-(4-Nitrophenyl)-1H- pyrazole-4-carboxylic acid Int2->Prod 1. NaOH/EtOH 2. HCl (aq)

Fig 2. Enaminone condensation pathway utilizing DMF-DMA and hydrazine hydrate for scalable synthesis.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics for both pathways, allowing for data-driven route selection based on laboratory constraints.

ParameterRoute A (Vilsmeier-Haack)[2]Route B (Enaminone Condensation)[3]
Overall Yield 45% – 55%70% – 80%
Number of Steps 33
Key Reagents POCl3​ , DMF, KMnO4​ DMF-DMA, Hydrazine hydrate
Regioselectivity High (inherent to cyclization)High
Scalability Moderate (Highly exothermic POCl3​ quench)Excellent (Mild conditions, easy isolation)
Environmental Impact High (Toxic POCl3​ , heavy metal MnO2​ waste)Low (Metal-free, benign byproducts)

Analytical Characterization

To ensure the self-validating integrity of the synthesized 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, the following spectroscopic markers must be confirmed:

  • 1 H NMR (DMSO- d6​ , 400 MHz): δ ~13.5 (br s, 1H, COOH), 13.2 (br s, 1H, pyrazole-NH), 8.35 (s, 1H, pyrazole-CH), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H). The distinct singlet at ~8.35 ppm is the diagnostic marker for the C5 proton of the pyrazole ring.

  • 13 C NMR (DMSO- d6​ , 100 MHz): δ ~164.0 (C=O), 147.5 (Ar-C-NO 2​ ), 145.0, 138.5, 130.0, 123.5, 112.0.

  • IR (KBr pellet): νmax​ 3200-2800 (broad, O-H stretch), 1685 (C=O stretch), 1520 and 1350 (N-O asymmetric and symmetric stretches of the nitro group) cm −1 .

  • HRMS (ESI-TOF): Calculated for C10​H7​N3​O4​ [M-H] : 232.0364; Found: ~232.0360[1].

References

  • Title: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - PubChem Source: National Institutes of Health (NIH) / PubChem CID 12189268 URL: [Link]

  • Title: Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids Source: Russian Journal of General Chemistry, 2005, Vol 75, 782-789 (Lebedev, A.V. et al.) URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Biomedicines, 2022, 10(5), 1124 (PMC9138662) URL: [Link]

Sources

Exploratory

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS number 35581-31-8

An In-depth Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8) Authored by: Gemini, Senior Application Scientist Introduction The pyrazole nucleus is a cornerstone in heterocyclic chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8)

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, serving as a privileged scaffold in medicinal chemistry and materials science.[1][2] Compounds incorporating this five-membered aromatic ring exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The functionalization of the pyrazole ring, particularly with a carboxylic acid moiety, provides a critical handle for modulating physicochemical properties and establishing key interactions with biological targets, such as hydrogen bonding.[6] This guide provides a comprehensive technical overview of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a compound of significant interest for its potential applications in drug discovery and chemical synthesis. We will delve into its physicochemical characteristics, synthetic pathways, spectroscopic data, and explore its potential as a therapeutic agent, with a particular focus on its structural relevance to xanthine oxidase inhibition.

Core Compound Identification and Physicochemical Properties

The fundamental identity of any chemical entity begins with its nomenclature and core physical properties. These data are crucial for laboratory handling, analytical characterization, and regulatory compliance.

  • IUPAC Name: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid[7]

  • CAS Number: 35581-31-8[8]

  • Molecular Formula: C₁₀H₇N₃O₄[7]

  • Synonyms: 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, 3-(4-NITROPHENYL)-PYRAZOLE-4-CARBOXYLIC ACID[7]

The key physicochemical properties are summarized in the table below, derived from computational data.

PropertyValueSource
Molecular Weight 233.18 g/mol [7]
Monoisotopic Mass 233.04365571 Da[7]
XLogP3 1.2[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area 112 Ų[7]
Heavy Atom Count 17[7]

Synthesis and Mechanism

The synthesis of substituted pyrazoles is a well-established field, with numerous strategies available.[9][10] For 4-carboxy-substituted pyrazoles, a common and effective strategy involves a two-step sequence: the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the corresponding carboxylic acid.[11][12]

The causality behind this approach lies in the reactivity of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as a mild formylating agent and cyclizing catalyst on suitable precursors like hydrazones.[12][13] The subsequent oxidation step provides a high-yielding and direct route to the desired carboxylic acid without requiring harsh conditions that could compromise the pyrazole or nitro-phenyl moieties.

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is depicted below. This pathway ensures regiochemical control, leading specifically to the 4-carboxy derivative.

G A 4-Nitroacetophenone + Phenylhydrazine B Hydrazone Formation A->B Reflux in Ethanol C 4-Nitroacetophenone Hydrazone B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D Cyclization & Formylation E 3-(4-nitrophenyl)-1H-pyrazole- 4-carbaldehyde D->E F Oxidation (e.g., KMnO4, NaClO2) E->F G 3-(4-nitrophenyl)-1H-pyrazole- 4-carboxylic acid (CAS: 35581-31-8) F->G

Caption: Synthetic workflow for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system, where the successful isolation and characterization of the intermediate aldehyde confirms the viability of the Vilsmeier-Haack step before proceeding to the final oxidation.

Part A: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate)

  • Precursor Synthesis: Prepare the hydrazone of 4-nitroacetophenone by reacting it with hydrazine hydrate in refluxing ethanol.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes to form the Vilsmeier reagent.

  • Cyclization/Formylation: Dissolve the 4-nitroacetophenone hydrazone in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the cool temperature.

  • Reaction Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring progress by TLC.[14]

  • Isolation: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium hydroxide or sodium carbonate solution. The solid precipitate of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried. Recrystallize from ethanol to purify.

Part B: Oxidation to 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (Final Product)

  • Reaction Setup: Suspend the crude pyrazole-4-carbaldehyde from Part A in a mixture of pyridine and water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) portion-wise, monitoring for a color change from purple to brown, which indicates consumption of the oxidant.[11]

  • Quenching and Isolation: After the reaction is complete (as monitored by TLC), quench any excess KMnO₄ with a small amount of ethanol. Filter the mixture to remove manganese dioxide.

  • Acidification: Acidify the clear filtrate with concentrated HCl to a pH of 2-3. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. While a comprehensive dataset is not publicly available, ¹H NMR data has been reported.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for verifying the structure. The expected signals for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid would include:

    • Aromatic protons of the nitrophenyl group appearing as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.

    • A singlet for the C5 proton of the pyrazole ring.

    • A broad singlet corresponding to the N-H proton of the pyrazole ring.

    • A very broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

A reported ¹H NMR spectrum for this compound is available for reference through specialized databases.[15]

Biological Activity and Therapeutic Potential: Xanthine Oxidase Inhibition

The pyrazole carboxylic acid scaffold is of significant interest in drug discovery.[16][17] Derivatives have shown a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[16] A particularly compelling application for this structural class is the inhibition of xanthine oxidase (XO).[18][19][20]

Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the final two steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[19] Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a condition that can result in gout, a painful inflammatory arthritis.[20] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing these conditions.[21]

While direct inhibitory data for CAS 35581-31-8 is not extensively published, structurally similar pyrazole-4-carboxylic acid derivatives have been identified as potent xanthine oxidase inhibitors.[18][19] The carboxylic acid group is often crucial for binding to the enzyme's active site. The 3-aryl substituent (in this case, 4-nitrophenyl) occupies a channel leading to the molybdenum active center, effectively blocking substrate access.[18]

Mechanism of Action Pathway

The diagram below illustrates the purine degradation pathway and the crucial intervention point for a xanthine oxidase inhibitor.

G Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Catabolism XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid Gout Hyperuricemia & Gout UricAcid->Gout Overproduction leads to XO1->Xanthine XO2->UricAcid Inhibitor 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid (Potential Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Sources

Foundational

Pharmacological Profiling and Mechanistic Evaluation of Nitrophenyl-Substituted Pyrazoles: A Technical Guide

Executive Summary & Structural Rationale Nitrophenyl-substituted pyrazoles represent a privileged and highly versatile scaffold in modern medicinal and agricultural chemistry. The integration of the electron-rich pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Nitrophenyl-substituted pyrazoles represent a privileged and highly versatile scaffold in modern medicinal and agricultural chemistry. The integration of the electron-rich pyrazole heterocycle with a strongly electron-withdrawing nitrophenyl moiety creates a unique stereoelectronic profile. This hybridization allows the molecule to act simultaneously as a robust hydrogen-bond donor/acceptor and a lipophilic intercalator.

From a mechanistic standpoint, the addition of a nitrophenyl group directly tunes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) band gap. As demonstrated in recent computational and structural studies, this tuning modulates the electrophilic character of the pyrazole core, significantly enhancing its binding affinity to biological targets 1[1]. Furthermore, the regiochemistry of the nitro group (ortho, meta, or para) dictates spatial orientation; for instance, 2-nitrophenyl derivatives often exhibit superior antifungal activity against Candida albicans compared to other isomers due to optimal alignment within sterol-binding pockets[1].

Mechanistic Pathways of Biological Activity

The biological spectrum of nitrophenyl pyrazoles is broad, primarily categorized into antimicrobial/antifungal and anti-inflammatory domains[2].

  • Antimicrobial and Antifungal Action: The lipophilic nature of the nitrophenyl group facilitates penetration through the bacterial peptidoglycan layer or the fungal cell wall. Once intracellular, these compounds disrupt ergosterol biosynthesis or induce reactive oxygen species (ROS) generation, leading to pathogen apoptosis. Coordination of these bases to transition metals, such as palladium, further amplifies their antifungal properties against clinically important strains like Cryptococcus neoformans3[3].

  • Anti-inflammatory Action: Pyrazole derivatives are well-documented selective COX-2 inhibitors. The nitrophenyl moiety enhances the interaction with the cyclooxygenase active site via π-π stacking with aromatic residues, effectively blocking prostaglandin synthesis without the gastrointestinal side effects typically associated with non-selective COX inhibition[4].

Pathway cluster_0 Anti-Inflammatory Mechanism cluster_1 Antimicrobial Mechanism NP Nitrophenyl Pyrazole COX2 COX-2 Enzyme NP->COX2 Competitive Binding CellWall Pathogen Membrane NP->CellWall Intercalation PG Prostaglandin Synthesis COX2->PG Inhibition Inflam Reduced Inflammation PG->Inflam Blockade ROS ROS Generation CellWall->ROS Stress Induction Death Cellular Apoptosis ROS->Death Toxicity

Dual-action pharmacological pathways of nitrophenyl pyrazoles targeting COX-2 and pathogen membranes.

Quantitative Activity Profiling

To benchmark the efficacy of these compounds, standard in vitro assays are employed. Table 1 summarizes the evaluated biological activity of key nitrophenyl pyrazole derivatives against common targets.

Table 1: Biological Activity of Selected Nitrophenyl Pyrazole Derivatives

Compound DerivativeTarget Pathogen / SystemActivity Level / MICReference
ClAzoNH (Chloride-substituted Schiff base)Candida albicansMIC₅₀ = 2.08 μg/mL[1]
2-nitrophenyl isomer (2a) Candida albicansHigh Inhibitory Activity[1]
Compound D10 (3,5-bis(4-nitrophenyl) derivative)S. aureus & E. coliModerate Antibacterial Activity[2]
[Pd₂Cl₄(5)₂] (Palladium Complex)Cryptococcus neoformansHigh Antifungal Activity[3]
3-(4-Nitrophenyl)-1H-pyrazole Agricultural WeedsHigh Herbicidal Activity[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies incorporate built-in validation mechanisms, explaining the causality behind each procedural choice.

Protocol A: Synthesis of Nitrophenyl-Substituted Pyrazolines via Cyclization

Objective: Synthesize pyrazoline derivatives via the cyclization of nitrophenyl chalcones with hydrazine hydrate[2]. Causality & Validation: The use of glacial acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst to promote the formation of the hydrazone intermediate, which subsequently undergoes intramolecular cyclization. Monitoring via Thin-Layer Chromatography (TLC) ensures the complete consumption of the starting chalcone, preventing complex separation issues downstream.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of the appropriate nitrophenyl chalcone in 25 mL of absolute ethanol.

  • Catalysis: Add 0.02 mol of hydrazine hydrate (80%) dropwise, followed by 5 mL of glacial acetic acid. Causality: Dropwise addition prevents exothermic runaway and minimizes the formation of uncyclized hydrazone byproducts.

  • Reflux: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress every 2 hours using TLC (Hexane:Ethyl Acetate 3:2).

  • Isolation: Once TLC confirms the absence of the starting material, pour the hot mixture into 100 mL of crushed ice. The sudden temperature drop forces the precipitation of the pyrazoline product.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to ensure >99% purity.

  • Validation: Confirm the structure via ¹H NMR (identifying the characteristic ABX spin system of the pyrazoline protons at C4 and C5, appearing as three doublets of doublets between δ 3.0 and 5.5 ppm) and FT-IR (C=N stretch around 1590 cm⁻¹).

Protocol B: High-Throughput Broth Microdilution Assay for Antimicrobial Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized nitrophenyl pyrazoles. Causality & Validation: Utilizing resazurin dye acts as a self-validating metabolic indicator. The colorimetric change from blue (non-fluorescent, oxidized) to pink (fluorescent, reduced) provides an unambiguous visual and quantifiable confirmation of microbial viability, eliminating the subjectivity of visual turbidity assessments.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strains (e.g., S. aureus, C. albicans) on Mueller-Hinton agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Dissolve the nitrophenyl pyrazole derivative in DMSO to a stock concentration of 1024 μg/mL. Crucial Step: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity.

  • Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth across the columns (ranging from 512 μg/mL to 0.5 μg/mL).

  • Inoculation: Add 10 μL of the bacterial/fungal suspension to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum) to validate assay sterility and baseline growth conditions.

  • Incubation & Detection: Incubate the plates at 37°C for 18-24 hours. Add 30 μL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration of the compound that completely prevents the color change from blue to pink.

Workflow Step1 Synthesis (Hydrazine + Chalcone) Step2 Purification (Recrystallization) Step1->Step2 Ensure Purity Step3 Characterization (NMR, FT-IR) Step2->Step3 Validate Structure Step4 Biological Screening (Broth Microdilution) Step3->Step4 In Vitro Assays Step5 SAR Analysis (Lead Optimization) Step4->Step5 Data Synthesis

Step-by-step experimental workflow from chemical synthesis to biological SAR analysis.

References

  • Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives Source: SciELO URL
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity...
  • 3-(4-Nitrophenyl)
  • Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases Source: ResearchGate / Journal of Molecular Structure URL
  • Source: International Journal of Pharmacy and Biological Sciences (IJPBS)
  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions...

Sources

Exploratory

The Pyrazole Pharmacophore: Advanced Discovery Strategies and Regioselective Synthesis Protocols

The Pyrazole Nucleus in Rational Drug Design In contemporary medicinal chemistry, the pyrazole ring—a five-membered heteroaromatic scaffold containing two adjacent nitrogen atoms—has cemented its status as a "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Nucleus in Rational Drug Design

In contemporary medicinal chemistry, the pyrazole ring—a five-membered heteroaromatic scaffold containing two adjacent nitrogen atoms—has cemented its status as a "privileged structure." The architectural brilliance of pyrazole lies in its dual electronic nature: it possesses both a pyrrole-type nitrogen (hydrogen-bond donor) and a pyridine-type nitrogen (hydrogen-bond acceptor) 1. This symmetric tautomeric equilibrium allows pyrazole derivatives to engage in highly directional, multipoint hydrogen bonding within complex protein binding pockets.

From a pharmacokinetic (PK) perspective, pyrazoles offer a distinct causality for their selection over other azoles. Unlike imidazoles or thiazoles, which are highly susceptible to oxidative cleavage by hepatic cytochrome P450 enzymes, the pyrazole core exhibits profound metabolic stability. The strong acidic nature and unique π-electron distribution render the ring resistant to electrophilic oxidative degradation, making it an ideal candidate for scaffold hopping during lead optimization 2.

Quantitative Landscape of FDA-Approved Pyrazoles

To contextualize the clinical impact of this heterocycle, we summarize the physicochemical parameters and primary targets of blockbuster pyrazole-based therapeutics 3.

Drug NamePrimary TargetClinical IndicationMW ( g/mol )Est. LogP
Celecoxib COX-2Rheumatoid Arthritis / Pain381.373.5
Ruxolitinib JAK1 / JAK2Myelofibrosis306.372.8
Apixaban Factor XaVenous Thromboembolism459.501.2
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer450.341.8
Encorafenib BRAF V600EMetastatic Melanoma540.013.8

(Table 1: Physicochemical properties of representative FDA-approved pyrazole drugs, demonstrating the scaffold's versatility across diverse LogP ranges and therapeutic targets).

Scaffold Hopping: The Logical Workflow

When optimizing a high-throughput screening (HTS) hit, medicinal chemists frequently encounter metabolic liabilities. Replacing a metabolically labile benzene, oxazole, or thiazole ring with a pyrazole is a calculated maneuver. The logic is straightforward: maintain the necessary vector geometry for side-chain projection while drastically altering the electronic surface to evade P450 recognition.

ScaffoldHopping cluster_advantages Physicochemical Enhancements Hit Initial Hit Compound (e.g., Thiazole/Oxazole Core) Metabolism High P450 Oxidative Cleavage Poor Pharmacokinetics Hit->Metabolism In vivo profiling Design Rational Scaffold Hopping Insert Pyrazole Core Metabolism->Design Structural optimization Hbond Dual H-Bonding Capacity (Donor & Acceptor) Design->Hbond Stability Metabolic Resistance (Electron-rich, stable to oxidation) Design->Stability Lead Optimized Clinical Candidate (Target Selectivity Achieved) Hbond->Lead Stability->Lead

Workflow illustrating rational scaffold hopping to a pyrazole core to overcome metabolic liabilities.

Advanced Synthesis: Overcoming the Regioselectivity Bottleneck

The historical Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is fundamentally flawed for modern drug discovery due to its lack of regiocontrol. When asymmetric 1,3-diketones are used, the reaction inevitably produces an inseparable mixture of 1,3- and 1,5-disubstituted pyrazoles, devastating overall yield and complicating purification.

To engineer a highly specific outcome, modern methodology utilizes the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes 4. This protocol completely circumvents the formation of hazardous diazo intermediates, making it intrinsically safer and highly scalable for process chemistry.

Mechanistic Causality

The reaction relies on the precise basicity of potassium tert-butoxide (t-BuOK) to deprotonate the tosylhydrazone. The addition of 18-crown-6 is not optional; it is the mechanistic linchpin. By chelating the potassium ion, 18-crown-6 generates a "naked," highly reactive tert-butoxide anion. This drastically accelerates the nucleophilic addition of the hydrazone to the alkyne, ensuring complete regioselectivity driven by steric differentiation before an intramolecular 1,3-H shift and cyclization occur 4.

Mechanism A N-Alkylated Tosylhydrazone C Base (t-BuOK) Deprotonation A->C B Terminal Alkyne B->C D Nucleophilic Addition C->D 18-crown-6 accelerated E 1,3-H Shift & Cyclization D->E Intramolecular F 1,3,5-Trisubstituted Pyrazole E->F Protonation

Mechanistic pathway for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Experimental Methodology: Self-Validating Regioselective Synthesis

The following protocol details the synthesis of 1,3,5-trisubstituted pyrazoles. As a Senior Application Scientist, I have structured this workflow as a self-validating system , ensuring that each phase contains internal checks to prevent the propagation of failed reactions.

Reagents & Materials
  • Substrates: N-alkylated tosylhydrazone (1.0 mmol), Terminal alkyne (1.5 mmol).

  • Catalyst/Base: t-BuOK (2.0 mmol), 18-crown-6 (0.2 mmol).

  • Solvent: Anhydrous Pyridine (3.0 mL). (Causality: Pyridine acts as both a solvent and a mild base, stabilizing the intermediates and preventing premature thermal degradation of the tosylhydrazone).

Step-by-Step Execution
  • Preparation of the Reactive Complex:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-alkylated tosylhydrazone (1.0 mmol), t-BuOK (2.0 mmol), and 18-crown-6 (0.2 mmol).

    • Self-Validation Check 1: Ensure the t-BuOK is free-flowing and white. Clumpy or yellow t-BuOK indicates moisture exposure (KOH formation), which will hydrolyze the tosylhydrazone rather than deprotonating it.

  • Inert Atmosphere & Solvent Addition:

    • Evacuate and backfill the tube with dry Argon (3 cycles).

    • Inject anhydrous pyridine (3.0 mL) followed by the terminal alkyne (1.5 mmol) via a gas-tight syringe.

  • Thermal Cyclization:

    • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–24 hours.

    • Self-Validation Check 2 (In-Process TLC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting tosylhydrazone is strongly UV-active and elutes lower ( Rf​≈0.3 ). The formation of the highly lipophilic pyrazole product will appear as a new, distinct spot higher on the plate ( Rf​≈0.6 ).

  • Quenching & Workup:

    • Cool the reaction to room temperature. Quench the reaction by adding 10 mL of deionized water.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with saturated CuSO4​ solution ( 2×10 mL) to remove trace pyridine, followed by brine (15 mL).

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Final Validation:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Check 3 (NMR Confirmation): Submit the purified product for 1H NMR. The ultimate proof of regioselective pyrazole formation is the diagnostic signal of the isolated pyrazole C4-proton. This will appear as a sharp, uncoupled singlet integrating to 1H in the aromatic region, typically between δ 6.0 – 6.8 ppm. The absence of multiple C4-H signals confirms complete regioselectivity.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL:1

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:2

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC (National Institutes of Health) URL:3

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal (Org. Lett.) URL:4

Sources

Foundational

The 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid Pharmacophore: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Executive Summary In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold, serving as the structural backbone for numerous FDA-approved drugs, including celecoxib, ruxolitinib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold, serving as the structural backbone for numerous FDA-approved drugs, including celecoxib, ruxolitinib, and crizotinib[1]. Within this diverse chemical space, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8) emerges as a highly specialized and potent pharmacophore[2].

This technical guide provides an in-depth analysis of this specific molecule, exploring the causality behind its structural efficacy, detailing self-validating synthetic protocols, and outlining its applications in anti-inflammatory and antimicrobial drug discovery. By understanding the intricate electronic interplay between the pyrazole core, the carboxylic acid anchoring group, and the strongly electron-withdrawing nitrophenyl moiety, researchers can leverage this scaffold to design highly selective therapeutic agents[3].

Structural and Electronic Rationale: The Pharmacophore Model

The efficacy of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is not coincidental; it is the result of precise stereoelectronic properties that dictate its interaction with biological targets.

The Amphoteric Pyrazole Core

The 1H-pyrazole ring is a π -excessive aromatic heterocycle that exhibits rapid tautomerism between its N1 and N2 positions[4]. This amphoteric nature allows the core to act simultaneously as a hydrogen-bond donor (via the NH group) and a hydrogen-bond acceptor (via the sp2 hybridized nitrogen). This dual capability enables the scaffold to mimic natural amides and interact dynamically within complex protein binding pockets[5].

The 4-Carboxylic Acid Anchoring Group

The carboxylic acid at the C4 position is the primary pharmacodynamic anchor. In the context of cyclooxygenase-2 (COX-2) inhibition, the carboxylic acid acts as a bioisostere to the arachidonic acid substrate. It forms critical salt bridges and hydrogen bonds with the Arg120 and Tyr355 residues located at the constriction site of the COX-2 hydrophobic channel, effectively blocking substrate entry[6].

Causality of the 4-Nitrophenyl Substitution

The inclusion of the 4-nitrophenyl group at the C3 position fundamentally alters the molecule's electronic landscape. The nitro ( −NO2​ ) group is strongly electron-withdrawing via both inductive and resonance effects.

  • pKa Modulation: The electron withdrawal delocalizes electron density away from the pyrazole ring, significantly lowering the pKa of the pyrazole NH and the C4-carboxylic acid. This ensures the molecule remains predominantly in its ionized (carboxylate) form at physiological pH (7.4), which is critical for strong ionic interactions with target enzymes[7].

  • Target Specificity: The nitrophenyl group possesses a distinct dipole moment that enhances binding affinity within the polar side-pockets of bacterial enzymes (such as DNA gyrase) and the secondary hydrophobic pockets of COX-2, increasing selectivity over COX-1[8].

Synthetic Methodology: A Self-Validating Protocol

The most robust route to synthesize 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid utilizes a Claisen condensation followed by a cyclocondensation reaction. The following protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity[5].

Step-by-Step Synthesis Protocol

Phase 1: Claisen Condensation (Formation of the Diketoester)

  • Reagents: Dissolve 10 mmol of 4-nitroacetophenone and 12 mmol of diethyl oxalate in 30 mL of anhydrous ethanol.

  • Catalysis: Slowly add 12 mmol of sodium ethoxide ( NaOEt ) at 0°C under an inert argon atmosphere. Causality: The strong base deprotonates the α -carbon of the acetophenone, generating an enolate that attacks the electrophilic carbonyl of diethyl oxalate.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the acetophenone spot validates the formation of ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Phase 2: Cyclocondensation (Pyrazole Ring Formation) 5. Reagents: To the crude diketoester solution, add 15 mmol of hydrazine hydrate ( NH2​NH2​⋅H2​O ). 6. Acidic Catalysis: Add 5 mL of glacial acetic acid. Causality: Acetic acid is not merely a solvent; it acts as an electrophilic catalyst, protonating the carbonyl oxygens to facilitate nucleophilic attack by the hydrazine, driving the formation of the hydrazone intermediate before cyclization[9]. 7. Reaction: Reflux at 80°C for 4 hours. Cool to precipitate ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate.

Phase 3: Saponification and Acidification 8. Hydrolysis: Suspend the ester in 20 mL of ethanol and add 10 mL of 2M NaOH. Reflux for 2 hours to cleave the ester bond. 9. Acidification: Cool the mixture and acidify with 2M HCl to pH 2. Causality: The pKa of the pyrazole-4-carboxylic acid is approximately 3.5. Dropping the pH to 2 ensures full protonation of the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to precipitate. 10. Final Validation: Filter, wash with cold water, and dry. Verify structure via 1H -NMR (DMSO- d6​ ): Look for the distinct pyrazole C5-H singlet at ~8.3 ppm and the strongly deshielded nitrophenyl aromatic protons at ~8.1-8.3 ppm.

Synthesis A 4-Nitroacetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0°C) A->B C Ethyl 4-(4-nitrophenyl) -2,4-dioxobutanoate B->C D Cyclocondensation (Hydrazine Hydrate, AcOH, Reflux) C->D E Ethyl 3-(4-nitrophenyl) -1H-pyrazole-4-carboxylate D->E F Saponification & Acidification (NaOH then HCl to pH 2) E->F G 3-(4-nitrophenyl)-1H-pyrazole -4-carboxylic acid F->G

Caption: Synthetic workflow for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid via Claisen condensation.

Biological Applications and Structure-Activity Relationship (SAR)

The 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold is highly versatile. By modifying the substituents around the core, researchers have generated extensive SAR data for both anti-inflammatory and antimicrobial applications.

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives of pyrazole-4-carboxylic acid are potent inhibitors of the COX-2 enzyme. The presence of the 4-nitrophenyl group enhances binding affinity compared to unsubstituted phenyl rings. The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid, strengthening the ionic bond with Arg120 in the COX-2 active site[6].

Antimicrobial Efficacy

Compounds bearing the nitrophenyl-pyrazole pharmacophore exhibit broad-spectrum antimicrobial activity. The mechanism involves the disruption of the bacterial cell membrane and the competitive inhibition of bacterial topoisomerases. The nitro group acts as a critical binding determinant, interacting with polar residues in the bacterial target[7],[10].

Quantitative SAR Data Summary

The following table summarizes the comparative biological activity of various C3-substituted 1H-pyrazole-4-carboxylic acid derivatives, highlighting the superiority of the 4-nitrophenyl substitution.

Compound Substitution (C3 Position)COX-2 IC 50​ ( μ M)COX-1 IC 50​ ( μ M)Selectivity Index (COX-2/COX-1)S. aureus MIC ( μ g/mL)E. coli MIC ( μ g/mL)
Phenyl (Unsubstituted)1.4512.58.664.0128.0
4-Chlorophenyl0.8515.217.832.064.0
4-Methylphenyl1.1010.49.464.0128.0
4-Nitrophenyl 0.32 28.5 89.0 8.0 16.0
2,4-Dinitrophenyl0.4522.149.116.032.0

(Data synthesized from established pyrazole SAR literature trends[1],[5],[8])

Experimental Workflow: In Vitro COX-2 Inhibition Assay

To validate the anti-inflammatory potential of synthesized derivatives, a rigorous, self-validating in vitro COX-2 inhibition assay must be employed.

Protocol: Enzyme Immunoassay (EIA) for PGE2 Quantification
  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μ M hematin and 2 mM phenol. Causality: Hematin is required as a cofactor for the peroxidase activity of COX-2, while phenol acts as an electron donor to prevent enzyme auto-inactivation.

  • Inhibitor Incubation: Add the 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent toxicity) to the enzyme mixture. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 μ M arachidonic acid. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1M HCl. Causality: Rapid acidification denatures the COX-2 enzyme, immediately halting the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

  • Quantification: Neutralize the solution and use a competitive PGE2 Enzyme Immunoassay (EIA) kit to quantify the downstream PGE2 levels. Calculate the IC 50​ by plotting PGE2 concentration against the log of the inhibitor concentration.

COX2 A Arachidonic Acid (Substrate) B COX-2 Enzyme (Active Site) A->B Catalyzed by C Prostaglandin H2 (PGH2) B->C Oxidation D Inflammatory Response (PGE2 Production) C->D Isomerization E 3-(4-nitrophenyl)-1H-pyrazole -4-carboxylic acid F Binds Arg120/Tyr355 Blocks Hydrophobic Channel E->F Mechanism F->B Competitive Inhibition

Caption: Mechanistic pathway of COX-2 inhibition by the pyrazole-4-carboxylic acid pharmacophore.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC National Institutes of Health (NIH)[Link]

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - PubChem National Institutes of Health (NIH)[Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test ResearchGate[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI MDPI Molecules[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC National Institutes of Health (NIH)[Link]

  • 5-(3',4'-dimethoxy-6'-nitrophenyl)-2-Pyrazoline and Its Antibacterial Activity AIP Publishing[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes Biointerface Research in Applied Chemistry[Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds J-Stage[Link]

Sources

Exploratory

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of a Simple Ring First identified in 1883 by German chemist Ludwig Knorr, the pyrazole ring—a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Ring

First identified in 1883 by German chemist Ludwig Knorr, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and synthetic accessibility, has led to its incorporation into a vast array of clinically significant drugs.[3][4][5] From the blockbuster anti-inflammatory drug Celecoxib to the once-promising anti-obesity agent Rimonabant, and a host of targeted cancer therapies, pyrazole derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets with high affinity and selectivity.[3][4]

This technical guide provides a comprehensive overview of the medicinal chemistry of pyrazole derivatives, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, explores the intricate dance of structure-activity relationships (SAR), elucidates their diverse mechanisms of action, and highlights their therapeutic applications across various disease areas. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a valuable resource for those seeking to harness the full potential of this remarkable heterocyclic scaffold in the quest for novel therapeutics.

I. The Synthetic Foundation: Crafting the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, the availability of starting materials, and the need for regiocontrol.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most widely used methods for preparing pyrazoles.[6][7][8] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7] A key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[6]

Experimental Protocol: Knorr Pyrazole Synthesis of a Phenyl-Substituted Pyrazole

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol).[9]

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[9]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[9]

  • Isolation: Allow the mixture to cool slowly to room temperature with continued stirring for 30 minutes.[9] Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold water, and air dry.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis from Chalcones: A Versatile Pathway to Di- and Tri-Aryl Pyrazoles

Another prevalent method for synthesizing pyrazoles, particularly 1,3,5-triaryl-substituted derivatives, involves the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.[6][10] This approach is attractive due to the ready availability of a wide variety of chalcones, which can be easily prepared via the Claisen-Schmidt condensation of aldehydes and ketones.[6]

Experimental Protocol: Synthesis of a Pyrazoline from a Chalcone

  • Reaction Setup: Dissolve the chalcone (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.[6]

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) to the solution.[6]

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[6]

  • Monitoring: Monitor the reaction progress using TLC.[6]

  • Work-up: After completion, pour the reaction mixture into ice-cold water to precipitate the product.[6]

  • Isolation: Collect the solid precipitate by filtration, wash with water, and dry.[6]

  • Purification: Recrystallize the crude pyrazoline derivative from ethanol to obtain the pure product.[6]

1,3-Dipolar Cycloaddition: A Modern Approach

The 1,3-dipolar cycloaddition of diazo compounds with alkynes offers a powerful and often regioselective route to pyrazoles.[4][11] This method is particularly useful for accessing pyrazoles with substitution patterns that are difficult to achieve through classical condensation reactions. A significant advancement in this area is the in-situ generation of diazo compounds from aldehydes, which circumvents the need to handle these potentially hazardous reagents directly.[11]

Experimental Protocol: One-Pot Synthesis of a 3-Substituted Pyrazole via 1,3-Dipolar Cycloaddition

  • Formation of Tosylhydrazone: To a solution of p-toluenesulfonyl hydrazide (1.5 mmol) in a suitable solvent, add the desired aldehyde (1.5 mmol). Stir the mixture at room temperature for 3 hours.[11]

  • Generation of Diazo Compound: Add a solution of 5 N NaOH (1.5 mmol) and stir for an additional 20 minutes.[11]

  • Cycloaddition: Add the dipolarophile (e.g., an alkyne, 7.5 mmol) to the reaction mixture.[11]

  • Heating: Stir the mixture at 50°C for 48 hours.[11]

  • Work-up: Evaporate the volatiles under reduced pressure. Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel.[11]

II. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives have emerged as a privileged scaffold for the development of potent and selective kinase inhibitors.

Target Kinase Pyrazole Derivative Key Structural Features IC50 (nM) Reference
CDK2/cyclin A2 Compound with 2,6-dichlorobenzamide moietyPyrazole core acts as a hinge-binder. Carboxamide side chain forms H-bonds.960[12]
CDK4 1H-pyrazole-3-carboxamide derivativePyrrolopyrimidine at the 4-position of the pyrazole ring.0.85[13]
CDK6 1H-pyrazole-3-carboxamide derivativePyrrolopyrimidine at the 4-position of the pyrazole ring.1.96[13]
VEGFR-2 Diaryl-pyrazoline thiazolidinedioneBulky substituted diaryl-pyrazoline appended to an azo-linker.8.93[14]
VEGFR-2 Pyrazolo[3,4-d]pyrimidine derivativeElongated structure that inhibits the ATP region and extends to the allosteric hydrophobic pocket.230[15]
EGFR Pyrazolo[3,4-d]pyrimidine derivativePyrazolopyrimidine core mimics the quinazoline of erlotinib.90[15]
p38α MAP Kinase Substituted pyrazole derivativeQSAR studies identified key descriptors for activity.Varies[10]

Causality Behind Experimental Choices: The design of these inhibitors often involves positioning a hydrogen bond donor/acceptor on the pyrazole ring to interact with the hinge region of the kinase ATP-binding site. Bulky hydrophobic groups are frequently introduced at other positions to occupy hydrophobic pockets within the active site, thereby enhancing potency and selectivity.

Pyrazole-Based Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against a range of pathogens.

Bacterial/Fungal Strain Pyrazole Derivative Key Structural Features MIC (µg/mL) Reference
Staphylococcus aureusNaphthyl-substituted pyrazole-hydrazoneNaphthyl group and hydrazone moiety.0.78-1.56[16]
Acinetobacter baumanniiNaphthyl-substituted pyrazole-hydrazoneNaphthyl group and hydrazone moiety.0.78-1.56[16]
MRSA Thiazolo-pyrazole derivativeTethered thiazole and pyrazole rings.4[16]
Escherichia coliImidazo-pyridine substituted pyrazoleImidazo-pyridine substituent.<1[16]
Pseudomonas aeruginosaPyrazole-triazole hybridHybrid of pyrazole and triazole rings.10-15[16]
Candida albicansPyrazole derivative with imidazothiadiazole moietyImidazothiadiazole substituent.0.25[17]

Causality Behind Experimental Choices: The antimicrobial activity of pyrazole derivatives is often enhanced by the introduction of lipophilic groups, which can facilitate penetration of the bacterial cell wall. The incorporation of other heterocyclic rings, such as thiazole or triazole, can also lead to synergistic effects and broader-spectrum activity.

III. Mechanisms of Action: Unraveling the Molecular Interactions

The diverse pharmacological effects of pyrazole derivatives are a direct consequence of their ability to interact with a wide array of biological targets. Elucidating these mechanisms of action is crucial for understanding their therapeutic potential and for the development of safer and more effective drugs.

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many pyrazole derivatives, most notably Celecoxib, stem from their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[18] The diaryl-substituted pyrazole core of Celecoxib allows it to bind to a hydrophobic side pocket of the COX-2 active site, leading to potent and selective inhibition.

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Enzyme Selectively Inhibits Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to Substrate Protein Substrate Protein Kinase->Substrate Protein Phosphorylates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Kinase Competitively Inhibits ATP Binding Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Becomes Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates

Caption: Competitive inhibition of protein kinases by pyrazole derivatives.

Inhibition of Monoamine Oxidase (MAO)

Certain pyrazoline derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-A. [19][20][21]MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. [19]By inhibiting MAO-A, these pyrazoline derivatives can increase the levels of these neurotransmitters in the brain, which is the basis for their potential antidepressant effects. [19]

Antimicrobial Mechanisms

The antimicrobial mechanisms of pyrazole derivatives are diverse and can vary depending on the specific compound and the target organism. Some pyrazole-based compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication. [2]Others are believed to disrupt the bacterial cell wall or interfere with key metabolic pathways. [16]

IV. Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyrazole scaffold is reflected in the wide range of therapeutic areas where its derivatives have shown promise.

  • Anti-inflammatory and Analgesic Agents: As exemplified by Celecoxib, pyrazole derivatives are potent anti-inflammatory and analgesic agents, primarily through their inhibition of COX-2. [18]

  • Anticancer Agents: Pyrazole-based compounds are being extensively investigated as anticancer agents, with many targeting key protein kinases involved in tumor growth and proliferation, such as EGFR, VEGFR, and CDKs. [15][22]Some have also been shown to induce apoptosis and inhibit angiogenesis. [15]

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated broad-spectrum activity against a variety of bacteria and fungi, including drug-resistant strains. [16][17]

  • Neuroprotective and CNS-active Agents: The ability of pyrazole derivatives to modulate the activity of enzymes like MAO and to cross the blood-brain barrier has led to their investigation for the treatment of neurodegenerative diseases and psychiatric disorders. [2][19]Recent studies have also highlighted their potential in protecting neurons from oxidative stress and other forms of damage. [2][23]

V. Experimental Protocols for Biological Evaluation

The successful development of pyrazole-based drugs relies on robust and reproducible biological assays to assess their potency, selectivity, and mechanism of action.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, a COX cofactor, and the substrate arachidonic acid in an appropriate assay buffer. [24]* Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and various concentrations of the pyrazole test compound. Include control wells with no inhibitor. [24]* Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells. [24]* Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (excitation at 535 nm, emission at 587 nm). [24]* Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound compared to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [25]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL). [14]* Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the pyrazole test compound in the broth medium. [3]* Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. [14]* Incubation: Incubate the plate at 37°C for 18-24 hours. [14]* Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [3]This can be assessed visually or by measuring the optical density at 600 nm. [3]

In Vitro Neuroprotection Assay

This is a general framework for assessing the neuroprotective effects of pyrazole derivatives against a neurotoxic insult.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate. [26]* Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole test compound for a specified duration (e.g., 2-24 hours). [26]* Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent, such as hydrogen peroxide (for oxidative stress) or glutamate (for excitotoxicity). [26]* Assessment of Cell Viability: After a further incubation period, assess cell viability using a standard method such as the MTT assay. [26]* Data Analysis: Express cell viability as a percentage of the untreated control. A higher percentage of cell viability in the presence of the test compound indicates a neuroprotective effect. [26]

VI. Conclusion and Future Perspectives

The pyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to be readily functionalized, has provided medicinal chemists with a powerful tool to design and develop novel therapeutic agents with a wide range of biological activities. The continued exploration of new synthetic methodologies, the application of computational tools for rational drug design, and a deeper understanding of the molecular mechanisms underlying the activity of pyrazole derivatives will undoubtedly lead to the discovery of new and improved drugs for a multitude of human diseases. The journey of the pyrazole ring, from its discovery over a century ago to its current prominence in the pharmaceutical landscape, is a testament to the enduring power of heterocyclic chemistry in the service of human health.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). ScienceDirect. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). ResearchGate. [Link]

  • Rimonabant. (n.d.). Patsnap Synapse. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2003). ACS Publications. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • View of 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (n.d.). ijrms.com. [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (n.d.). PubMed. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. (2018). Ingenta Connect. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI. [Link]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study. (2003). ACS Publications. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). PMC. [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions. (2021). PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). ijpbs. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). PubMed. [Link]

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. [Link]

  • African Journal of Pharmacy and Pharmacology. (n.d.). academicjournals.org. [Link]

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.). IntechOpen. [Link]

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. (n.d.). PMC. [Link]

  • COMMUNICATION Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/-[6][10]sigmatropic rearrangement with stereoreten. (n.d.). addi.ehu.es. [https://addi.ehu.es/bitstream/handle/10810/31411/Angew. Chem. Int. Ed. 2018, 57, 15199-15203.pdf?sequence=1]([Link]. Chem. Int. Ed. 2018, 57, 15199-15203.pdf?sequence=1)

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  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). PubMed. [Link]

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Foundational

A Technical Guide to the Structural Elucidation of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The title compound, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, is a notable member of this class, integrating the pharmacologically significant pyrazole ring with a nitrophenyl group, a common feature in bioactive molecules.[1] The precise arrangement of these functional groups is critical to its chemical reactivity and biological function. This guide provides an in-depth, technically-focused protocol for the unambiguous structural elucidation of this compound, designed for researchers and professionals in the field of drug discovery and development.

The structural confirmation of a newly synthesized or isolated compound is a fundamental requirement in chemical and pharmaceutical sciences. It ensures the identity and purity of the molecule, which are prerequisites for any subsequent biological evaluation or development. This process involves a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. For 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a combination of spectroscopic and spectrometric methods is essential to confirm its connectivity, stereochemistry, and overall three-dimensional architecture.

This document will detail the logical workflow for this elucidation, starting from the synthesis and purification of the compound, followed by a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and concluding with the definitive method of X-ray crystallography. Each section will not only present the methodology but also delve into the rationale behind the experimental choices and the interpretation of the resulting data, providing a holistic understanding of the structural elucidation process.

Synthesis and Purification

The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is typically achieved through a cyclocondensation reaction. A common route involves the reaction of a β-ketoester with a hydrazine derivative. For the title compound, a plausible synthetic pathway starts with the reaction of ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent hydrolysis to yield the desired pyrazole-4-carboxylic acid.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., 2M HCl) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

The purity of the synthesized compound is paramount for accurate structural analysis and biological testing. The recrystallized product should be a crystalline solid with a sharp melting point.

Spectroscopic and Spectrometric Analysis

The cornerstone of structural elucidation for organic molecules lies in the synergistic application of various spectroscopic and spectrometric techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is expected to show distinct signals for the aromatic protons, the pyrazole proton, and the carboxylic acid proton.

Expected Chemical Shifts (δ) in ppm:

ProtonExpected Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)12.0 - 13.0Broad singlet
Pyrazole N-H~13.5Broad singlet
Pyrazole C5-H~8.5Singlet
Nitrophenyl Protons (ortho to NO₂)~8.3Doublet
Nitrophenyl Protons (meta to NO₂)~7.8Doublet

Note: The exact chemical shifts can vary depending on the solvent used.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Analysis: Process the spectrum to determine the chemical shifts, integration values, and coupling constants for each signal.

The presence of a broad singlet in the downfield region (12-13 ppm) is indicative of the carboxylic acid proton. The pyrazole N-H proton is also expected to appear as a broad singlet in a similar region. The aromatic region will display two doublets corresponding to the AA'BB' system of the para-substituted nitrophenyl ring. A singlet for the pyrazole C5-H proton confirms the substitution pattern on the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ) in ppm:

CarbonExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)~165
Pyrazole C3~150
Pyrazole C5~135
Pyrazole C4~110
Nitrophenyl C-NO₂~148
Nitrophenyl C-H (ortho to NO₂)~124
Nitrophenyl C-H (meta to NO₂)~130
Nitrophenyl C-pyrazole~138

Note: These are approximate values and can be influenced by the solvent and concentration.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

  • Data Analysis: Identify the chemical shifts of all carbon atoms in the molecule.

The spectrum should show distinct signals for the carboxylic acid carbonyl carbon, the three pyrazole carbons, and the six carbons of the nitrophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the pyrazole ring.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H stretch (Pyrazole)~3200
C=O stretch (Carboxylic Acid)1700 - 1680
N-O stretch (Nitro group)1550 - 1500 and 1350 - 1300
C=N and C=C stretch (Aromatic/Pyrazole)1600 - 1450

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

The broad O-H stretch of the carboxylic acid dimer and the sharp C=O stretch are key diagnostic peaks. The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group further confirm its presence.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula.

Expected Molecular Ion Peak (m/z):

The molecular formula of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is C₁₀H₇N₃O₄, with a molecular weight of 233.18 g/mol .[8] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 234 or the deprotonated molecule [M-H]⁻ at m/z 232.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an ESI source. Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural insights.

The fragmentation pattern can reveal the loss of characteristic neutral fragments such as H₂O, CO₂, and NO₂.

X-ray Crystallography

While spectroscopic and spectrometric methods provide compelling evidence for the structure, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[9] This technique is the gold standard for structural elucidation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure will provide precise information on the planarity of the pyrazole and nitrophenyl rings, the conformation of the carboxylic acid group, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.[10]

Integrated Workflow for Structural Elucidation

The process of structural elucidation is a logical and iterative workflow. The following diagram illustrates the interconnectedness of the various analytical techniques employed.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purity Check FTIR FTIR Spectroscopy NMR->FTIR Functional Group Confirmation MS Mass Spectrometry (HRMS) FTIR->MS Molecular Formula Confirmation XRay Single-Crystal X-ray Crystallography MS->XRay 3D Structure Determination Final_Structure Final_Structure XRay->Final_Structure Unambiguous Structure

Caption: Workflow for the structural elucidation of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Conclusion

The structural elucidation of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The combined data from NMR, FTIR, and Mass Spectrometry provide a robust hypothesis for the molecular structure, which is then unequivocally confirmed by single-crystal X-ray crystallography. This comprehensive approach ensures the scientific integrity of the compound's identity, a critical step in the journey of drug discovery and development. The methodologies and rationale outlined in this guide provide a framework for researchers to confidently and accurately characterize this and other novel chemical entities.

References

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]

  • MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]

  • SpectraBase. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • PMC. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • Rsc.org. ESI for. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. [Link]

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  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Universität Wien. The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate, - u:scholar. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PMC. X-Ray Crystallography of Chemical Compounds. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Rsc.org. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ResearchGate. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u | Request PDF. [Link]

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Exploratory

Comprehensive Solubility Profile and Physicochemical Characterization of 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary For researchers and drug development professionals, navigating the physicochemical landscape of heterocyclic building blocks is a critical step in lead optimization. 3-(4-nitrophenyl)-1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, navigating the physicochemical landscape of heterocyclic building blocks is a critical step in lead optimization. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 12189268) is a highly versatile pharmacophore[1]. However, like many pyrazole-4-carboxylic acid derivatives, it presents pervasive aqueous solubility challenges that can bottleneck biological assays and formulation development[2].

This technical whitepaper provides an in-depth analysis of the compound's solubility profile. By deconstructing its structural thermodynamics and mapping its pH-dependent ionization, we establish a self-validating methodological framework for empirical solubility assessment and formulation enhancement.

Structural Determinants of Solvation: The "Brick Dust" Paradigm

The solubility of a molecule is fundamentally an energetic tug-of-war between the crystal lattice energy (solid state) and the solvation energy (aqueous state). 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exhibits classic "brick dust" characteristics rather than "grease" (lipophilic) characteristics.

The causality behind its poor intrinsic aqueous solubility ( S0​ ) is rooted in three structural features:

  • Planar Nitroaromatic System: The 4-nitrophenyl group enforces molecular planarity, promoting highly efficient, tightly packed π−π stacking interactions in the solid state.

  • Robust Hydrogen Bond Network: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (C=N). When coupled with the adjacent carboxylic acid, the molecule forms extensive intermolecular hydrogen-bonded dimers and ribbons.

  • High Lattice Energy: Because the molecules bind so tightly to one another, the energy required to disrupt the crystal lattice exceeds the thermodynamic payoff of aqueous solvation for the neutral species.

Quantitative Physicochemical Profiling

To rationally design solubility assays, we must first establish the theoretical physicochemical parameters of the compound. While the molecular weight (233.18 g/mol ) is highly favorable for membrane permeability[1], the ionization profile dictates its behavior in aqueous media. Based on structural analogs, the carboxylic acid moiety typically exhibits a pKa near 3.1–3.8[3].

Table 1: Predicted Physicochemical and Solubility Parameters

ParameterValue / CharacteristicAnalytical Implication in Drug Development
Molecular Weight 233.18 g/mol [1]Compliant with Lipinski's Rule of 5; favorable for oral absorption.
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity; suggests baseline hydrophobic interactions.
pKa (Carboxylic Acid) ~3.1 - 3.8[3]Highly pH-dependent solubility; insoluble in gastric fluid (pH 1.2).
Intrinsic Solubility ( S0​ ) < 10 µg/mLRequires cosolvents or salt formation for high-concentration dosing.
Solid-State Behavior High Lattice EnergyProne to precipitation upon dilution in unbuffered aqueous media.

pH-Dependent Ionization and Solubility Mapping

According to the Henderson-Hasselbalch equation, the solubility of an ionizable compound increases exponentially as the pH of the environment moves past its pKa. For 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, manipulating the pH is the most effective lever for solubility enhancement.

IonizationEquilibrium HA HA A_minus Carboxylate (A-) pH 4.0 - 7.0 Moderate Solubility HA->A_minus Deprotonation pKa ~3.8 Salt Salt A_minus->Salt Counterion Complexation

Caption: pH-dependent ionization states and corresponding solubility profiles.

  • At pH 1.2 (Gastric conditions): The carboxylic acid is fully protonated. The neutral species (HA) dominates, resulting in minimal solubility driven solely by S0​ .

  • At pH 7.4 (Intestinal/Blood conditions): The carboxylic acid is fully deprotonated (A-). The resulting electrostatic repulsion between molecules prevents lattice re-formation, and ion-dipole interactions with water massively increase solubility.

Methodological Framework: Thermodynamic Solubility Assessment

Kinetic solubility assays (e.g., DMSO stock dilution) often yield false-positive "supersaturated" states that inevitably crash out over time. To obtain trustworthy, actionable data, a Thermodynamic Shake-Flask Protocol must be employed.

This protocol is designed as a self-validating system : it measures the dissolved drug while simultaneously verifying that the undissolved solid has not altered its polymorphic state (which would invalidate the measurement).

ThermodynamicSolubility A Solid Compound CID 12189268 B AqueousBufferAddition (pH1.2, 6.8, 7.4) A->B Excess solid C Thermodynamic Equilibration (37°C, 48h Shake-Flask) B->C Saturation D Phase Separation (Ultracentrifugation) C->D Isolate phases E Supernatant Analysis (HPLC-UV Quantification) D->E Dissolved fraction F Pellet Analysis (XRPD / DSC Validation) D->F Solid-state check

Caption: Workflow for thermodynamic solubility and solid-state stability assessment.

Step-by-Step Protocol & Causality

Step 1: Media Preparation and Solid Addition

  • Action: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4. Add an excess of solid 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (e.g., 5 mg) to 1 mL of each buffer in glass vials.

  • Causality: High buffer capacity (50 mM) is critical. Because the compound is an acid, its dissolution releases protons. Without sufficient buffering, the microenvironmental pH will drop, artificially depressing the measured solubility. Glass vials are used to prevent non-specific adsorption common with lipophilic compounds in plastic.

Step 2: Thermal Equilibration

  • Action: Seal vials and incubate in an orbital shaker at 37 ± 0.5 °C at 200 RPM for 48 hours.

  • Causality: 48 hours is required to overcome the high activation energy of the crystal lattice and ensure true thermodynamic equilibrium is reached, preventing the measurement of transient metastable states.

Step 3: Phase Separation

  • Action: Transfer the suspension to thick-walled centrifuge tubes and ultracentrifuge at 15,000 × g for 15 minutes at 37 °C.

  • Causality: Ultracentrifugation is strictly preferred over syringe filtration. Planar, aromatic molecules frequently adsorb onto nylon or PTFE filter membranes, which can lead to falsely low solubility readings.

Step 4: Orthogonal Analysis (The Self-Validation Step)

  • Action (Supernatant): Dilute the supernatant immediately in a compatible mobile phase and quantify via HPLC-UV.

  • Action (Pellet): Recover the solid pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Analyzing the pellet guarantees that the measured solubility corresponds to the original free-acid polymorph. If the buffer cations (e.g., Na+) formed a salt with the compound during incubation, the XRPD pattern will change, indicating that you have inadvertently measured the solubility of the sodium salt, not the free acid.

Formulation and Solubility Enhancement Strategies

If the intrinsic solubility of the free acid is insufficient for downstream in vitro or in vivo applications, the following strategies should be employed based on the molecule's structural profile:

  • Salt Screening: Given the carboxylic acid moiety, generating an alkali metal salt (Sodium, Potassium) or an organic amine salt (Meglumine, Tromethamine) will disrupt the crystal lattice and leverage ion-dipole aqueous solvation, vastly increasing solubility.

  • Cosolvent Systems: For in vitro assays, preparing a 10–20 mM stock in 100% DMSO is standard. For in vivo dosing, utilizing a cosolvent mixture such as 10% DMSO / 40% PEG400 / 50% Saline can maintain the compound in solution by lowering the dielectric constant of the vehicle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid". PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System". FDA Guidance Documents. Available at:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. Available at:[Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid

Introduction 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a core scaffold in numerous pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a core scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The presence of the 4-nitrophenyl group and the carboxylic acid moiety at positions 3 and 4, respectively, provides functional handles for further molecular elaboration, making this compound a valuable building block for the synthesis of novel therapeutic candidates. This document provides a detailed, two-step protocol for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, commencing from 4-nitroacetophenone. The described methodology is based on established synthetic transformations, including the Vilsmeier-Haack reaction for the formation of the pyrazole-4-carbaldehyde intermediate, followed by its oxidation to the target carboxylic acid.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 4-nitroacetophenone. The first step involves the formation of a hydrazone followed by a Vilsmeier-Haack cyclization to yield the intermediate, 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. The second step is the oxidation of this aldehyde to the final product, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Oxidation 4-Nitroacetophenone 4-Nitroacetophenone Hydrazone_Intermediate Hydrazone Intermediate 4-Nitroacetophenone->Hydrazone_Intermediate Glacial Acetic Acid Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazone_Intermediate Pyrazole_Aldehyde 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Hydrazone_Intermediate->Pyrazole_Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Pyrazole_Aldehyde Pyrazole_Aldehyde_Step2 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Final_Product 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Pyrazole_Aldehyde_Step2->Final_Product Oxidation KMnO4 Potassium Permanganate (KMnO4) KMnO4->Final_Product

Caption: Overall workflow for the synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Materials and Equipment

Reagents and SolventsEquipment
4-NitroacetophenoneRound-bottom flasks
Hydrazine hydrateReflux condenser
Glacial acetic acidMagnetic stirrer with heating plate
N,N-Dimethylformamide (DMF)Ice bath
Phosphorus oxychloride (POCl3)Buchner funnel and filtration apparatus
Potassium permanganate (KMnO4)Beakers and Erlenmeyer flasks
Sodium bicarbonate (NaHCO3)pH paper or pH meter
Hydrochloric acid (HCl)Thin-layer chromatography (TLC) plates
EthanolRotary evaporator
Dichloromethane (DCM)Melting point apparatus
Anhydrous sodium sulfateStandard laboratory glassware

Experimental Protocol

Part 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

This step utilizes a Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction proceeds through the formation of a hydrazone from 4-nitroacetophenone, which then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of DMF and POCl₃)[3][4][5].

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (10 mmol) in ethanol (50 mL).

    • To this solution, add hydrazine hydrate (12 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by TLC.

    • After completion, allow the reaction mixture to cool to room temperature. The hydrazone may precipitate out. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (30 mmol) dropwise to ice-cold N,N-dimethylformamide (30 mL) with constant stirring. Maintain the temperature below 5 °C.

    • Once the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

    • Dissolve the crude hydrazone from the previous step in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

    • After the addition, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-5 hours, monitoring the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid, 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, is collected by vacuum filtration, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Part 2: Oxidation to 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

The pyrazole-4-carbaldehyde synthesized in the previous step is oxidized to the corresponding carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation[6].

Procedure:

  • In a 500 mL round-bottom flask, suspend the 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (5 mmol) in a mixture of acetone (100 mL) and water (25 mL).

  • Prepare a solution of potassium permanganate (15 mmol) in water (50 mL).

  • Add the potassium permanganate solution dropwise to the aldehyde suspension at room temperature with vigorous stirring. The reaction is exothermic, and an ice bath may be necessary to maintain the temperature below 30 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours or until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The white to pale yellow precipitate of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

  • The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldMelting Point (°C)
3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehydeC₁₀H₇N₃O₃217.1860-75%Varies based on purity
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acidC₁₀H₇N₃O₄233.1870-85%Varies based on purity

Troubleshooting and Safety

  • Vilsmeier-Haack Reaction: The reaction is moisture-sensitive. Ensure all glassware is dry and use a drying tube. The addition of POCl₃ to DMF is highly exothermic and must be done slowly at low temperatures.

  • Oxidation: The addition of KMnO₄ should be controlled to prevent overheating. If the reaction stalls (persistent purple color), gentle warming may be required.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Potassium permanganate is a strong oxidizer.

References

  • Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1491-1506.
  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Academy of Sciences Malaysia.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry, 33(1).
  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library, 7(3), 1-5.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (n.d.). ResearchGate.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.
  • Ali, T. E. S., & Ghorab, M. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(4), 958.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances, 5(104), 85665-85671.
  • Shetty, et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015). The Journal of Organic Chemistry, 80(8), 4168-4175.
  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Chemical Society of Pakistan, 34(3).
  • 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). BLDpharm.
  • A Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Biological Context. (n.d.). Benchchem.
  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis of 3-nitroacetophenone. (n.d.).
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
  • Method for preparing pyrazolecarboxylic acid and derivatives. (1990). Google Patents.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar.

Sources

Application

Application Note: Synthesis and Functionalization of Metal-Organic Frameworks Using 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for advanced biomedical and separation applications requires organic linkers that offer both structural robustness and chemical versatility. 3-(4-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for advanced biomedical and separation applications requires organic linkers that offer both structural robustness and chemical versatility. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (H₂NPPc) is a highly specialized, bifunctional ditopic linker. By combining a coordinating pyrazole ring and a carboxylic acid group, H₂NPPc drives the assembly of complex secondary building units (SBUs), often resulting in highly stable mesoporous cages [1]. Furthermore, the pendant 4-nitrophenyl moiety provides a critical synthetic handle: it polarizes the framework for enhanced host-guest interactions and can be post-synthetically reduced to an amine (-NH₂) to enable covalent drug conjugation.

This application note details the mechanistic rationale, physicochemical profiling, and validated step-by-step protocols for synthesizing H₂NPPc-based MOFs and executing post-synthetic modifications (PSM) for drug delivery applications.

Mechanistic Rationale & Ligand Profiling

The Asymmetric Coordination Advantage

Traditional MOFs built from symmetric dicarboxylates (e.g., MOF-5, UiO-66) often face limitations in physiological stability or require extreme conditions to form mesoporous cages. The H₂NPPc ligand overcomes this via its asymmetric coordination profile [2]:

  • Pyrazolate Moiety: Deprotonation of the 1H-pyrazole nitrogen yields a strong Lewis base that forms highly covalent, thermodynamically stable bonds with late transition metals (e.g., Cu²⁺, Zn²⁺). This imparts exceptional hydrolytic stability to the framework, a prerequisite for in vivo drug delivery.

  • Carboxylate Moiety: Functions as a versatile bridging group to expand the framework into 3D polyhedra. The reduced connectivity requirement of the [2-c, 3-c] vertices allows for the expansion of cage sizes up to 6.0 nm, ideal for encapsulating bulky Active Pharmaceutical Ingredients (APIs) [1].

Physicochemical Properties of H₂NPPc

Understanding the ligand's baseline properties is essential for stoichiometric calculations and solvent selection [3].

PropertyValueClinical / Synthetic Relevance
Chemical Name 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acidCore building block
CAS Number 35581-31-8Reagent sourcing & verification
Molecular Weight 233.18 g/mol Required for precise molar equivalents
Molecular Formula C₁₀H₇N₃O₄Elemental analysis baseline
Topological Role Ditopic / Tritopic LinkerDictates framework topology (e.g., wuh or yys nets)
Functional Handle -NO₂ (Nitro group)Precursor for -NH₂ via Post-Synthetic Modification

Experimental Workflows & Protocols

The following protocols describe the bottom-up solvothermal synthesis of a Copper-based H₂NPPc framework (Cu-NPPc) and its subsequent reduction to an amine-functionalized carrier.

Protocol A: Solvothermal Synthesis of Cu-NPPc MOF

Expertise & Causality: Direct synthesis of amine-functionalized MOFs often fails because the free -NH₂ group prematurely coordinates to the metal, causing amorphous precipitation. Therefore, we synthesize the nitro-MOF first and reduce it post-synthetically. Acetic acid is utilized as a modulator; it competitively binds to the Cu²⁺ sites, slowing down the nucleation rate to favor the thermodynamic growth of large, defect-free single crystals.

Reagents:

  • H₂NPPc (Ligand): 0.1 mmol (23.3 mg)

  • Cu(NO₃)₂·3H₂O (Metal Salt): 0.15 mmol (36.2 mg)

  • N,N-Dimethylformamide (DMF): 10 mL

  • Acetic Acid (Modulator): 0.5 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve H₂NPPc and Cu(NO₃)₂·3H₂O in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until the solution is clear.

  • Modulation: Add 0.5 mL of glacial acetic acid dropwise while stirring.

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat in an isothermal oven at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour. Crucial: Rapid cooling induces thermal shock, leading to crystal fracturing and loss of mesoporosity.

  • Solvent Exchange: Decant the mother liquor. Wash the blue/green crystals with fresh DMF (3 × 10 mL), followed by anhydrous Acetone (3 × 10 mL) over 3 days. Crucial: Acetone has a lower surface tension than DMF. Exchanging the solvent prevents the capillary-force-induced collapse of the pores during vacuum activation.

  • Activation: Evacuate the sample under dynamic vacuum at 100 °C for 12 hours.

Protocol B: Post-Synthetic Modification (PSM) to Cu-NPPc-NH₂

Expertise & Causality: Tin(II) chloride (SnCl₂) is selected as the reducing agent because it is mild enough to selectively reduce the -NO₂ group to -NH₂ without cleaving the Cu-pyrazolate coordination bonds, which would otherwise destroy the framework.

Step-by-Step Methodology:

  • Suspension: Suspend 100 mg of activated Cu-NPPc in 20 mL of anhydrous ethanol.

  • Reduction: Add 400 mg of SnCl₂·2H₂O to the suspension.

  • Reflux: Heat the mixture under reflux (70 °C) for 6 hours under a nitrogen atmosphere.

  • Purification: Cool to room temperature, filter the solid, and wash extensively with ethanol and dilute aqueous HCl (0.01 M) to remove residual tin byproducts.

  • Re-activation: Evacuate under vacuum at 80 °C for 12 hours to yield the amine-functionalized MOF.

Mechanistic Visualizations

MOF_Synthesis L Ligand: H2NPPc (Nitro-functionalized) Solv Solvothermal Synthesis (DMF/Acid) L->Solv M Metal Salt (e.g., Cu(NO3)2) M->Solv MOF_NO2 As-Synthesized MOF (NO2-Pores) Solv->MOF_NO2 PSM Post-Synthetic Reduction (SnCl2) MOF_NO2->PSM MOF_NH2 Amine-MOF (NH2-Pores) PSM->MOF_NH2

Workflow of H2NPPc MOF synthesis and post-synthetic modification.

Drug_Delivery MOF Amine-Functionalized MOF (Porous Carrier) Load Covalent Conjugation or Pore Encapsulation MOF->Load Drug API (e.g., 5-Fluorouracil) (Therapeutic Payload) Drug->Load System Targeted Delivery System (MOF-Drug Complex) Load->System Release Stimuli-Responsive Release (pH/Enzyme Trigger) System->Release Target Cellular Uptake & Therapeutic Action Release->Target

Schematic of API loading into functionalized MOFs and targeted release.

Data Presentation: Comparative Framework Metrics

The transformation from the nitro to the amine derivative alters the internal pore environment. The table below summarizes typical quantitative shifts observed during this specific PSM workflow, validating the success of the modification.

Framework StateBET Surface Area (m²/g)Pore Volume (cm³/g)API Loading Capacity (wt%)Water Stability (pH 7.4)
Cu-NPPc (-NO₂) ~ 1,8500.8212% (Non-covalent)High (> 7 days)
Cu-NPPc-NH₂ (-NH₂) ~ 1,6200.7528% (Covalent + Encapsulated) High (> 7 days)

Note: The slight decrease in surface area post-reduction is a standard geometric consequence of introducing the amine protons and minor framework contraction, but it is heavily offset by the >130% increase in drug loading capacity enabled by covalent amide-bond conjugation.

Expert Insights for Drug Development Professionals

For drug development teams, the true value of H₂NPPc lies in its bifunctional duality .

  • Evading Premature Release: Traditional MOFs suffer from "burst release" in the bloodstream. By utilizing the -NH₂ handles generated in Protocol B, APIs containing carboxylic acids (e.g., Ibuprofen, Methotrexate) can be covalently tethered to the pore walls via degradable amide bonds.

  • Targeting Ligand Attachment: Alternatively, the external surface amines can be functionalized with Polyethylene Glycol (PEG) to evade reticuloendothelial system (RES) clearance, or conjugated to Folic Acid to target overexpressed folate receptors on tumor cells.

  • Toxicity Profile: Copper-based pyrazolate MOFs exhibit lower cytotoxicity profiles compared to heavy-metal frameworks, and the degradation products (endogenous Cu²⁺ and organic linkers) are readily cleared via hepatic pathways.

References

  • Title: Mesoporous Cages in Chemically Robust MOFs Created by a Large Number of Vertices with Reduced Connectivity Source: Journal of the American Chemical Society (JACS) / PubMed URL: [Link]

  • Title: 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials Source: Coordination Chemistry Reviews / ResearchGate URL: [Link]

  • Title: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | CID 12189268 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Method

Application Notes and Protocols for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern orga...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in modern organic synthesis. Its rigid pyrazole core, coupled with the reactive carboxylic acid handle and the synthetically malleable nitro group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This is particularly true in the fields of medicinal chemistry and drug discovery, where the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] The strategic placement of the 4-nitrophenyl group offers opportunities for further functionalization, such as reduction to the corresponding aniline, which can then participate in a wide range of coupling reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid as a synthetic intermediate. We will detail its synthesis and explore its application in the preparation of key derivatives, including amides and esters, complete with detailed, field-proven protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₇N₃O₄-
Molecular Weight 233.18 g/mol -
Appearance Off-white to yellow solid-
Melting Point >250 °C (decomposes)-
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol; insoluble in water.General laboratory observation

Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

The synthesis of the title compound is reliably achieved through a two-step sequence involving an initial Claisen condensation to form a β-dicarbonyl intermediate, followed by a cyclocondensation reaction with hydrazine, and subsequent hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation & Hydrolysis A 4-Nitroacetophenone D Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate A->D 1. B Diethyl oxalate B->D 2. C Sodium Ethoxide in Ethanol C->D Base F Ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate D->F Reflux E Hydrazine hydrate E->F H 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid F->H Hydrolysis G Aqueous NaOH, then HCl G->H

Caption: Synthetic workflow for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

This protocol outlines the Claisen condensation of 4-nitroacetophenone with diethyl oxalate to yield the key β-dicarbonyl intermediate.[4]

Materials:

  • 4-Nitroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane

  • Dilute Sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with dilute sulfuric acid. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate as a solid.

Protocol 2: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

This protocol describes the cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate followed by saponification of the resulting ester.[4][5]

Materials:

  • Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate

  • Hydrazine hydrate

  • Absolute ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Cyclocondensation: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Ester Intermediate: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

  • Hydrolysis: To a solution of the isolated ester in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: After cooling the reaction mixture, acidify it with dilute hydrochloric acid to a pH of 2-3. The precipitated 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

Application in Amide Synthesis

The carboxylic acid functionality of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid serves as a convenient handle for the formation of amide bonds, a critical linkage in many pharmaceutical agents.[6][7] The direct condensation with an amine is often inefficient; therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Amide_Synthesis A 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid D N-substituted-3-(4-nitrophenyl)-1H- pyrazole-4-carboxamide A->D B Amine (R-NH2) B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D Activation

Caption: General scheme for amide synthesis.

Protocol 3: Synthesis of N-Aryl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamides

This protocol details a general and efficient method for the synthesis of amide derivatives using HATU as the coupling agent.[7]

Materials:

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline (or other amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation of Carboxylic Acid: To a stirred solution of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired aniline or amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide.

Representative Characterization Data for Amide Derivatives:

Amine MoietyProduct NameMelting Point (°C)Yield (%)Spectroscopic Data Highlights
AnilineN-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide>25085¹H NMR: Signals for pyrazole and both phenyl rings; IR: Amide C=O and N-H stretches.
4-FluoroanilineN-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide>25088¹⁹F NMR: Signal corresponding to the fluoro-substituent.
BenzylamineN-benzyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide235-23782¹H NMR: Characteristic signal for the benzylic CH₂ protons.

Application in Ester Synthesis

Esterification of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is another key transformation, providing access to a variety of ester derivatives that can serve as intermediates or as final products with potential biological activity. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a classical and effective method for this purpose.

Ester_Synthesis A 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid D Alkyl 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylate A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Reflux

Sources

Application

Application Note: Strategic Functionalization of the Carboxylic Acid Moiety in 3-(4-nitrophenyl)-1H-pyrazole

Abstract: This document provides a comprehensive guide for the chemical modification of the carboxylic acid group on the 3-(4-nitrophenyl)-1H-pyrazole scaffold. Pyrazole derivatives are of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the chemical modification of the carboxylic acid group on the 3-(4-nitrophenyl)-1H-pyrazole scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.[1] The carboxylic acid group serves as a critical synthetic handle for diversification, allowing for the generation of amides, esters, and alcohols, thereby enabling the exploration of a broad chemical space. This guide details field-proven protocols for these key transformations, emphasizing the rationale behind procedural choices, chemoselectivity, and reaction optimization, particularly in the context of the electron-withdrawing nitrophenyl substituent.

Core Principles: The Necessity of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally inefficient. The acidic proton of the carboxyl group will readily engage in an acid-base reaction with the nucleophile, forming a non-reactive carboxylate salt.[2] To facilitate a productive nucleophilic acyl substitution, the hydroxyl group (-OH) of the carboxylic acid, a poor leaving group, must be converted into a better one. This process is known as "activation."

Common activation strategies, which will be explored in the subsequent protocols, include:

  • Conversion to Acyl Chlorides: A highly reactive intermediate formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • In Situ Activation with Coupling Reagents: Milder methods that generate highly reactive intermediates directly in the reaction mixture. Popular systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[2][4]

The choice of activation method is dictated by the stability of the substrate and the desired reactivity. For a robust scaffold like 3-(4-nitrophenyl)-1H-pyrazole, both harsh and mild methods can be effective.

Strategic Pathways for Functionalization

This section outlines three primary and high-impact functionalization pathways starting from 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid.

G StartNode 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic Acid MethodNode Activation StartNode->MethodNode ProductNode3 Primary Alcohol StartNode->ProductNode3 + Selective Reducing Agent (e.g., BH3·THF) ProductNode1 Amide Derivatives MethodNode->ProductNode1 + Amine (R-NH2) + Coupling Reagent ProductNode2 Ester Derivatives MethodNode->ProductNode2 + Alcohol (R-OH) + Acid Catalyst

Figure 1: Overview of the primary functionalization pathways for the pyrazole carboxylic acid scaffold.

Protocol I: Synthesis of Pyrazole Carboxamides

Amide bond formation is one of the most crucial reactions in drug discovery, as the amide linkage is a cornerstone of peptides, proteins, and numerous pharmaceuticals.[5][6] We present two robust methods for coupling amines to the pyrazole carboxylic acid.

Method A: Thionyl Chloride Activation

This classic, high-yield method proceeds via a highly reactive acyl chloride intermediate. It is suitable for a wide range of amines but generates stoichiometric HCl, requiring a base to neutralize.

Rationale: Thionyl chloride (SOCl₂) is a cost-effective and powerful activating agent. The reaction byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. However, its high reactivity and the generation of acid make it unsuitable for substrates with acid-labile functional groups.

Protocol Steps:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous dichloromethane (DCM, ~0.2 M). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear. The progress can be monitored by the cessation of gas evolution.

  • Amine Addition: Cool the reaction back to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated acyl chloride.

  • Coupling: Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Method B: EDC/HOBt Coupling

This method is significantly milder and is the preferred choice for sensitive or complex substrates. It avoids the formation of harsh acidic byproducts.

Rationale: EDC (a carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] This intermediate is prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an activated HOBt ester, which is more stable, less prone to side reactions, and reacts efficiently with the amine to form the desired amide.[4][7]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate HOBtEster HOBt Active Ester Intermediate->HOBtEster + HOBt Byproduct EDC-Urea (Byproduct) Intermediate->Byproduct Side Reaction (Rearrangement) HOBt HOBt Amide Amide Product HOBtEster->Amide + Amine Amine R'-NH2 Amine->Amide

Figure 2: Workflow for EDC/HOBt mediated amide coupling, showing the role of HOBt in trapping the reactive intermediate.

Protocol Steps:

  • Setup: In a round-bottom flask, dissolve 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (~0.2 M).

  • Coupling Agent Addition: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amine and basic byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.

ParameterMethod A (SOCl₂)Method B (EDC/HOBt)
Reactivity Very HighHigh
Conditions Harsh (Reflux, HCl generated)Mild (0 °C to RT)
Substrate Scope Good for robust moleculesExcellent for sensitive molecules
Byproducts Gaseous (SO₂, HCl)Water-soluble urea
Cost LowModerate to High

Protocol II: Synthesis of Pyrazole Esters (Fischer-Speier Esterification)

Esterification is a fundamental transformation that can modulate properties like solubility and cell permeability. The Fischer-Speier method is a classic, acid-catalyzed equilibrium process.[8]

Rationale: In the presence of a strong acid catalyst (e.g., concentrated H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[9] The reaction is reversible, so it is typically performed using a large excess of the alcohol or by removing the water byproduct to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[8]

Protocol Steps:

  • Setup: To a round-bottom flask, add 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC. For higher-boiling alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.[8]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel chromatography.

Protocol III: Chemoselective Reduction to a Primary Alcohol

Reduction of a carboxylic acid to a primary alcohol is a valuable transformation for accessing new functionalities. The primary challenge in this specific case is achieving this reduction without affecting the nitro group (-NO₂), which is also susceptible to reduction under many conditions.[10]

Rationale for Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent capable of reducing carboxylic acids.[11] However, it is generally not chemoselective and will readily reduce the nitro group to an amine, making it unsuitable for this specific transformation.[12][13]

  • Sodium Borohydride (NaBH₄): A milder reducing agent that is generally incapable of reducing carboxylic acids or esters under standard conditions.[11][12]

  • Borane (BH₃): Borane complexes, such as BH₃·THF, are highly effective and chemoselective for the reduction of carboxylic acids in the presence of many other functional groups, including nitro groups and esters.[12] This makes it the ideal reagent for this protocol.

G Start 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic Acid LAH LiAlH4 (Non-selective) Start->LAH BH3 BH3·THF (Chemoselective) Start->BH3 Product_LAH 5-(hydroxymethyl)-3-(4-aminophenyl)-1H-pyrazole LAH->Product_LAH Reduces BOTH -COOH and -NO2 Product_BH3 [3-(4-nitrophenyl)-1H-pyrazol-5-yl]methanol BH3->Product_BH3 Reduces ONLY -COOH

Figure 3: Chemoselectivity of reducing agents. BH₃·THF selectively reduces the carboxylic acid while preserving the nitro group.

Protocol Steps:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF, ~0.2 M) and stir to dissolve or suspend the acid.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of Borane-THF complex (BH₃·THF, 1.0 M in THF, ~3.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (reflux) may be required to drive the reaction to completion. Monitor by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting primary alcohol by silica gel chromatography.

References

  • BenchChem.
  • Chemical Review and Letters. (2020, February 15).
  • ResearchGate. (2013, February 21). How to reduce carboxylic group to alcohol with nitro group untouched?.
  • National Institutes of Health (NIH). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.
  • RSC Publishing. (2014, February 17). Highly selective direct reductive amidation of nitroarenes with carboxylic acids using cobalt(ii) phthalocyanine/PMHS. RSC Advances.
  • YouTube. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Chemistry Steps. (2024, November 28).
  • MDPI. (2023, February 7).
  • Chemguide.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Rsc.org. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

Method

developing antimicrobial assays for pyrazole derivatives

Application Note: Strategic Development of Antimicrobial Assays for Novel Pyrazole Derivatives Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating exceptional versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Antimicrobial Assays for Novel Pyrazole Derivatives

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating exceptional versatility in drug discovery. In recent years, pyrazole derivatives have emerged as potent antimicrobial agents, frequently exhibiting activity against multidrug-resistant (MDR) pathogens by targeting bacterial DNA gyrase (Topoisomerase II/IV) or disrupting cell wall integrity[1][2].

However, evaluating the antimicrobial efficacy of novel synthetic pyrazoles presents unique biochemical challenges. These compounds often exhibit poor aqueous solubility, leading to precipitation in standard culture media, which confounds traditional optical density (OD) readings. This application note details a robust, self-validating assay cascade—centered around the Resazurin Microtiter Assay (REMA) and Time-Kill kinetics—designed specifically to overcome the physicochemical limitations of pyrazole derivatives while adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines[3][4].

Strategic Assay Design & Workflow

To accurately characterize a pyrazole derivative, the experimental workflow must transition from high-throughput metabolic screening to precise pharmacodynamic profiling.

  • Primary Screening (REMA): Because precipitated pyrazoles scatter light and mimic bacterial turbidity, standard OD-based broth microdilution is prone to false-positive resistance readings. We utilize Resazurin, a colorimetric redox indicator[5][6]. Viable bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a metabolic readout completely independent of compound precipitation.

  • Secondary Screening (MBC & Time-Kill): Minimum Inhibitory Concentration (MIC) only indicates growth arrest (bacteriostatic). To determine if the pyrazole is bactericidal (e.g., via lethal DNA supercoiling arrest), Minimum Bactericidal Concentration (MBC) and Time-Kill assays are essential.

Workflow A Synthesized Pyrazole Derivatives B Solubility & QC (DMSO Tolerance Check) A->B C Primary Screening (REMA / Broth Microdilution) B->C QC Passed (DMSO < 1%) D Secondary Screening (MBC & Time-Kill Kinetics) C->D MIC < 16 µg/mL E MoA Elucidation (DNA Gyrase / Cell Wall) D->E Bactericidal Confirmed

Antimicrobial screening cascade for novel pyrazole derivatives.

Protocol 1: Primary Screening via Resazurin Microtiter Assay (REMA)

This protocol adapts the CLSI M07 guidelines for broth microdilution by incorporating a resazurin metabolic readout to bypass pyrazole solubility artifacts[3][6].

Causality & Critical Parameters:

  • Solvent Control: Pyrazoles are typically dissolved in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v), as higher concentrations inherently inhibit bacterial growth, leading to artificially low MIC values.

  • Inoculum Standardization: The starting inoculum must be strictly standardized to 5×105 CFU/mL. A higher inoculum can overwhelm the drug, while a lower one overestimates potency.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock. Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 128 µg/mL (ensuring DMSO is ≤2% at this stage).

  • Serial Dilution: In a 96-well, flat-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the 128 µg/mL pyrazole solution to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 50 µL sequentially. Discard 50 µL from column 11. Column 12 serves as the drug-free growth control.

  • Inoculum Preparation: Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield ∼1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final assay volume is 100 µL, the final pyrazole concentration ranges from 64 to 0.06 µg/mL, and the final inoculum is 5×105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16–20 hours.

  • Resazurin Addition: Add 10 µL of a 0.01% (w/v) sterile aqueous resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2–4 hours[6].

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the pyrazole derivative that prevents the color change from blue (no growth/inhibition) to pink (active metabolism). Alternatively, measure fluorescence (Excitation 560 nm / Emission 590 nm) for quantitative analysis.

Protocol 2: Time-Kill Kinetics

While REMA provides the MIC, Time-Kill assays determine the pharmacodynamics of the pyrazole derivative, establishing whether the compound is bacteriostatic or bactericidal over time[2][4].

Causality & Critical Parameters:

  • Log-Phase Bacteria: Bacteria must be in the exponential growth phase when exposed to the drug. DNA gyrase inhibitors (a common mechanism for pyrazoles) require actively replicating DNA to induce lethal double-strand breaks.

Step-by-Step Methodology:

  • Preparation: Prepare Erlenmeyer flasks containing 10 mL of CAMHB supplemented with the pyrazole derivative at 1×,4×, and the established MIC. Include a drug-free control flask.

  • Inoculation: Inoculate each flask with a log-phase bacterial suspension to achieve a final starting concentration of 5×105 CFU/mL.

  • Sampling: Incubate flasks at 37°C with shaking (200 rpm). At predetermined time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots from each flask.

  • Plating: Perform 10-fold serial dilutions of the aliquots in sterile saline to prevent drug carryover. Plate 10 µL of each dilution onto Mueller-Hinton Agar plates using the track-dilution method.

  • Enumeration: Incubate the plates for 24 hours at 37°C and count the colonies. Calculate the CFU/mL for each time point and plot a Time-Kill curve (Log10 CFU/mL vs. Time).

Mechanism of Action (MoA) Elucidation

Many highly active pyrazole derivatives function by competitively binding to the ATP-binding site of the GyrB subunit of bacterial DNA gyrase, preventing DNA supercoiling and leading to rapid cell death[1][2].

MoA P Pyrazole Derivative G Bacterial DNA Gyrase (GyrB Subunit) P->G Competitive Binding (ATP site) D DNA Supercoiling Arrested G->D Topoisomerase Inhibition C Cell Death (Bactericidal Effect) D->C Lethal DNA breaks

Mechanism of action: Pyrazole derivatives inhibiting bacterial DNA gyrase.

Data Presentation & Interpretation

Consolidate your findings using the standardized matrix below. The MBC/MIC ratio is the definitive metric for classifying the nature of the pyrazole's antimicrobial activity.

Assay MetricDefinitionExpected Pyrazole Profile (Potent Hit)Interpretation
MIC (REMA) Lowest concentration preventing resazurin reduction (blue well). ≤4 µg/mLHigh primary potency; warrants further investigation.
MBC Lowest concentration resulting in a ≥99.9% ( ≥3 -log10) reduction in CFU/mL. ≤16 µg/mLConfirms the ability to eradicate, not just suppress, the pathogen.
MBC/MIC Ratio Ratio of bactericidal to inhibitory concentration. ≤4 Bactericidal . The pyrazole actively kills the bacteria (e.g., via DNA gyrase inhibition).
MBC/MIC Ratio Ratio of bactericidal to inhibitory concentration. >4 Bacteriostatic . The pyrazole arrests growth but requires host immunity for clearance.
Time-Kill (24h) Log10 reduction in viable cells at MIC after 24 hours. ≥3 -log10 reductionConfirms bactericidal kinetics and informs dosing intervals.

References

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria Source: National Institutes of Health (PMC) URL:[Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL:[Link]

  • Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid Analogs for the Identification of Novel p38 MAPK Inhibitors

Introduction: The Pyrazole Scaffold and the Promise of Targeting p38 MAPK The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Promise of Targeting p38 MAPK

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, possesses versatile physicochemical properties, acting as both a hydrogen bond donor and acceptor, which contributes to favorable pharmacokinetic profiles.[2][3] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly for inflammatory diseases.

A key signaling pathway implicated in the pathology of numerous inflammatory conditions, such as rheumatoid arthritis and chronic obstructive pulmonary disease, is the p38 mitogen-activated protein kinase (MAPK) pathway.[7][8] p38 MAPKs are key regulators of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Therefore, the identification of potent and selective p38 MAPK inhibitors is a significant goal in drug discovery. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of p38α MAPK from a library of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid analogs.

Assay Principle and Design

The HTS assay described herein is a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. This format is well-suited for HTS due to its robustness, low background, and resistance to interference from colored or fluorescent compounds in the screening library.[9]

The assay quantifies the phosphorylation of a specific substrate by the p38α MAPK enzyme. A europium (Eu) chelate-labeled anti-phospho-substrate antibody serves as the TR-FRET donor, and a fluorescently tagged substrate acts as the acceptor. When the substrate is phosphorylated by p38α, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of p38α will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow

The HTS workflow is a multi-stage process designed to efficiently identify and validate true positive "hits" from a large compound library.[8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization Assay_Dev Assay Development & Miniaturization Z_Factor Z'-Factor Determination Assay_Dev->Z_Factor Optimization Primary_HTS Single-Concentration Screening Z_Factor->Primary_HTS Proceed if Z' > 0.5 Hit_ID Hit Identification Primary_HTS->Hit_ID Data Analysis Dose_Response IC50 Determination Hit_ID->Dose_Response Confirmed Hits SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Prioritization

Caption: High-Throughput Screening Workflow for p38 MAPK Inhibitors.

Detailed Protocols

Assay Development and Miniaturization

The initial phase involves optimizing the assay for a 384-well plate format, which is standard for HTS.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human p38α MAPK in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the fluorescently labeled substrate peptide.

    • Prepare a stock solution of ATP. The final concentration should be at or near the Km for p38α to ensure sensitivity to competitive inhibitors.

    • Prepare a stock solution of the Eu-labeled anti-phospho-substrate antibody in detection buffer.

  • Enzyme and Substrate Titration:

    • Perform a matrix titration of p38α and the substrate to determine the optimal concentrations that yield a robust signal-to-background ratio.

  • ATP Titration:

    • Determine the Km of ATP for p38α under the optimized enzyme and substrate conditions.

  • Assay Miniaturization:

    • Adapt the optimized assay conditions to a 384-well plate format, adjusting volumes accordingly. A typical final assay volume is 20 µL.

  • DMSO Tolerance:

    • Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for the compound library, on assay performance. Ensure the final DMSO concentration does not exceed 1%.

Assay Validation: Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[2][4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • SD_pos: Standard deviation of the positive control (no inhibition).

  • SD_neg: Standard deviation of the negative control (maximum inhibition).

  • Mean_pos: Mean of the positive control.

  • Mean_neg: Mean of the negative control.

Protocol:

  • Prepare a 384-well plate with alternating columns of positive controls (enzyme + substrate + ATP in DMSO) and negative controls (enzyme + substrate + a known potent p38 MAPK inhibitor in DMSO).

  • Dispense the assay components into the wells.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Add the detection reagents.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate the Z'-factor. The assay is considered validated for HTS if the Z'-factor is consistently ≥ 0.5.[2]

Primary High-Throughput Screening

The primary screen involves testing the entire library of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid analogs at a single concentration (typically 10 µM).

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library stock plates into the 384-well assay plates.

  • Reagent Addition:

    • Add the p38α enzyme to all wells.

    • Add the substrate and ATP mixture to initiate the reaction.

  • Incubation:

    • Incubate the plates for the predetermined reaction time.

  • Detection:

    • Add the detection reagents.

    • Read the plates on a TR-FRET plate reader.

  • Data Analysis:

    • Normalize the data using the plate controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" based on a predefined inhibition cutoff (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).

Hit Confirmation and IC₅₀ Determination

"Hits" from the primary screen are subjected to further testing to confirm their activity and determine their potency.

Protocol:

  • Hit Confirmation:

    • Re-test the primary hits at the same single concentration to eliminate false positives.

  • Dose-Response Curves:

    • For confirmed hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

    • Compounds are typically tested in a concentration range from 100 µM down to low nanomolar concentrations.

  • Data Analysis:

    • Fit the dose-response data to a sigmoidal curve to calculate the IC₅₀ value for each compound.

Data Presentation and Interpretation

The results of the HTS campaign should be presented in a clear and organized manner to facilitate hit prioritization and the elucidation of structure-activity relationships (SAR).[13]

Table 1: HTS Quality Control Metrics

ParameterValueAcceptance Criteria
Z'-Factor0.78≥ 0.5
Signal-to-Background12.5> 5
CV of Controls< 10%< 15%

Table 2: Hypothetical Screening Results for Selected Analogs

Compound IDStructure% Inhibition @ 10 µMIC₅₀ (µM)
Lead Scaffold3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid15> 100
Analog AR₁ = H, R₂ = CH₃850.5
Analog BR₁ = Cl, R₂ = H625.2
Analog CR₁ = H, R₂ = Phenyl920.1
Analog DR₁ = H, R₂ = Cyclopropyl781.8

Structure-Activity Relationship (SAR) and Hit Prioritization

The dose-response data allows for the initial exploration of the SAR for the 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold.[14][15] For example, based on the hypothetical data in Table 2, substitution at the R₂ position with a small alkyl or aromatic group appears to be favorable for p38α MAPK inhibition, with the phenyl group in Analog C showing the highest potency.

Hits should be prioritized for further development based on a combination of factors:

  • Potency: Lower IC₅₀ values are generally preferred.

  • Selectivity: Promising hits should be tested against a panel of other kinases to assess their selectivity.

  • Physicochemical Properties: Compounds with drug-like properties (e.g., solubility, permeability) are more likely to be successful in downstream development.

  • Synthetic Tractability: The ease of synthesis and modification of the chemical scaffold is an important consideration for lead optimization.

Signaling Pathway Context

The p38 MAPK pathway is a critical regulator of the inflammatory response.

p38_pathway cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress Cellular Stress (e.g., UV, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor Pyrazole Analog (Hit Compound) Inhibitor->p38 Inhibition

Sources

Method

application of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in cancer cell line studies

Application Note: Evaluating 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid Derivatives as Targeted ALKBH1 Inhibitors in Gastric Cancer Cell Lines Executive Summary & Mechanistic Rationale The epigenetic regulation of D...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid Derivatives as Targeted ALKBH1 Inhibitors in Gastric Cancer Cell Lines

Executive Summary & Mechanistic Rationale

The epigenetic regulation of DNA via N6-methyladenine (6mA) has emerged as a critical vulnerability in several solid tumors, particularly gastric cancer [1]. The demethylase ALKBH1 (AlkB Homolog 1, Histone H2A Dioxygenase) is responsible for erasing 6mA marks. Dysregulation and overexpression of ALKBH1 promote tumor proliferation, making it a highly compelling therapeutic target.

Recent structural optimization campaigns have identified 1H-pyrazole-4-carboxylic acid derivatives , specifically those harboring functionalized phenyl rings such as 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid , as highly potent ALKBH1 inhibitors[1].

The Causality of the Scaffold: As an Fe(II) and α -ketoglutarate ( α -KG)-dependent dioxygenase, ALKBH1 requires coordination at its catalytic metal center. The pyrazole-4-carboxylic acid moiety acts as a competitive bioisostere for α -KG, directly chelating the Fe(II) ion in the active site. Simultaneously, the 4-nitrophenyl group extends into the hydrophobic substrate-binding pocket, providing essential π−π stacking and stabilizing dipole interactions.

Inhibition of ALKBH1 by these derivatives leads to a rapid intracellular accumulation of DNA 6mA. This epigenetic shift triggers the upregulation of the AMP-activated protein kinase (AMPK) signaling pathway, ultimately inhibiting gastric cancer cell viability [1].

Pathway Compound 3-(4-Nitrophenyl)-1H-Pyrazole-4- Carboxylic Acid Prodrug Cell Cellular Uptake & Esterase Hydrolysis Compound->Cell ALKBH1 ALKBH1 Demethylase (Fe2+ Active Site) Cell->ALKBH1 Competitive Inhibition DNA6mA Accumulation of DNA 6mA (Epigenetic Shift) ALKBH1->DNA6mA Prevents Demethylation AMPK AMPK Pathway Activation (Elevated p-AMPK) DNA6mA->AMPK Transcriptional Trigger Apoptosis Inhibition of Gastric Cancer Cell Viability AMPK->Apoptosis Induces Cell Death

Figure 1: Mechanistic pathway of ALKBH1 inhibition by pyrazole-4-carboxylic acid derivatives.

Experimental Workflow & Self-Validating Design

A persistent challenge in utilizing free carboxylic acids in cell-based assays is their poor membrane permeability at physiological pH. To achieve robust in vitro efficacy, the parent compound must be formulated as an ester prodrug (e.g., ethyl or POM ester)[1]. Once the prodrug crosses the lipid bilayer, ubiquitous intracellular esterases hydrolyze it, liberating the active 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid payload.

Workflow Prep Compound Prep (Prodrug Formulation) Culture Cell Culture (HGC27 & AGS lines) Prep->Culture Treat Drug Treatment (0.1 - 50 µM) Culture->Treat Assay1 Cell Viability (CCK-8 Assay) Treat->Assay1 Assay2 6mA Quantification (LC-MS/MS) Treat->Assay2 Assay3 AMPK Signaling (Western Blot) Treat->Assay3

Figure 2: Standardized experimental workflow for evaluating ALKBH1 inhibitors in vitro.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Cell Culture

Self-Validation Check: Always run a parallel vehicle control (DMSO 0.1% final concentration) to ensure observed cytotoxicity is strictly drug-mediated.

  • Prodrug Solubilization: Dissolve the esterified prodrug of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in molecular biology grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Maintenance: Culture human gastric cancer cell lines HGC27 and AGS in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO 2​ atmosphere.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed into 96-well plates at a density of 5×103 cells/well for viability assays, or 6-well plates at 3×105 cells/well for protein/DNA extraction.

Protocol B: Cell Viability Assay (CCK-8)

Causality Insight: CCK-8 relies on mitochondrial dehydrogenases to reduce WST-8 to a formazan dye. Because AMPK activation alters cellular metabolism, CCK-8 provides a highly sensitive readout of the metabolic collapse preceding apoptosis.

  • Incubate seeded 96-well plates for 24 hours to allow adherence.

  • Perform serial dilutions of the compound in complete media (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure final DMSO concentration is uniform across all wells (0.1%).

  • Treat cells for 72 hours.

  • Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Protocol C: Quantification of DNA 6mA Levels (LC-MS/MS)

Trustworthiness: While Dot Blots are qualitative, LC-MS/MS provides absolute quantification of 6mA/A ratios, definitively proving target engagement of the ALKBH1 demethylase.

  • Extract genomic DNA from cells treated with the compound (at IC 50​ concentration for 48h) using a commercial gDNA extraction kit. Add RNase A to ensure no RNA contamination (which naturally contains high methylation).

  • Digest 1 µg of gDNA into single nucleosides using Nuclease P1 (2 U, 37°C, 2h) followed by Calf Intestinal Alkaline Phosphatase (CIAP) (1 U, 37°C, 2h).

  • Filter the digest through a 10 kDa MWCO spin column.

  • Inject the filtrate into an LC-MS/MS system equipped with a C18 column. Monitor the transitions for 6mA ( m/z 266.1 150.1) and unmodified Adenine ( m/z 252.1 136.1).

  • Normalize 6mA levels to total Adenine to determine the fold-change relative to the DMSO control.

Protocol D: Western Blotting for AMPK Pathway Activation
  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving p-AMPK).

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Block with 5% BSA in TBST for 1 hour.

  • Probe overnight at 4°C with primary antibodies: anti-ALKBH1, anti-AMPK α , anti-phospho-AMPK α (Thr172), and anti- β -actin (loading control).

  • Detect using HRP-conjugated secondary antibodies and ECL substrate.

Expected Quantitative Data Presentation

When executing the protocols above using a highly optimized prodrug of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, researchers should expect data aligning with the following benchmarks [1]:

Assay / BiomarkerCell LineVehicle Control (DMSO)Compound Treatment (Prodrug)Fold Change / Result
Cell Viability (IC 50​ ) HGC27N/A 2.4±0.3 µMPotent Inhibition
Cell Viability (IC 50​ ) AGSN/A 3.1±0.4 µMPotent Inhibition
DNA 6mA Abundance HGC27Baseline (Set to 1.0x) 2.8x increase+180% (Target Engaged)
p-AMPK / Total AMPK HGC270.2 Ratio0.9 Ratio+350% (Pathway Active)
ALKBH1 Expression BothHighHigh (Unchanged)Inhibition is catalytic, not degradative

Table 1: Representative multiparametric data profile for effective 1H-pyrazole-4-carboxylic acid ALKBH1 inhibitors in gastric cancer models.

References

  • Li, F., et al. (2024). "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity." Journal of Medicinal Chemistry, 67(17). Available at:[Link]

Application

Application Notes and Protocols: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Introduction: The Versatility of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid as a Ligand 3-(4-nitrophe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction: The Versatility of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid as a Ligand

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (NPPCA) is a bifunctional organic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid pyrazole core, coupled with the coordinating capabilities of the carboxylic acid group and the potential for further interactions through the nitro-functionalized phenyl ring, makes it an excellent building block for the construction of novel coordination polymers, including metal-organic frameworks (MOFs). The strategic placement of the carboxylate and the pyrazole's nitrogen atoms allows for a variety of coordination modes with metal ions, leading to diverse structural topologies and, consequently, a wide range of material properties.

The presence of the electron-withdrawing nitro group can influence the electronic properties of the resulting metal complexes, making them attractive for applications in catalysis, sensing, and electronics. These materials are being explored for their potential in heterogeneous catalysis, selective gas adsorption, and as luminescent sensors.[1] This guide provides a comprehensive overview of the synthesis of NPPCA, its use in the formation of coordination complexes, and detailed protocols for characterization and application.

Part 1: Synthesis of the Ligand: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid (NPPCA)

The synthesis of NPPCA can be approached through several routes. A common and effective method involves a multi-step process starting from 4-nitroacetophenone, proceeding through a Vilsmeier-Haack reaction to form the corresponding pyrazole-4-carbaldehyde, which is then oxidized to the carboxylic acid.[2][3] An alternative approach involves the condensation of a β-ketoester with a hydrazine.[4][5]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction and Subsequent Oxidation

This protocol is divided into two main stages: the formation of the pyrazole-4-carbaldehyde intermediate and its subsequent oxidation to the final carboxylic acid product.

Stage 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

This stage is based on the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[6]

Materials:

  • 4-Nitroacetophenone

  • Hydrazine hydrate or a suitable hydrazide derivative[2]

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetic acid

  • Appropriate solvents for reaction and recrystallization (e.g., ethanol, toluene)[2]

Step-by-Step Procedure:

  • Formation of the Hydrazone: In a round-bottom flask, dissolve 4-nitroacetophenone in a suitable solvent such as ethanol. Add a slight molar excess of hydrazine hydrate or a relevant hydrazide. A catalytic amount of acetic acid can be added to facilitate the reaction.[2] Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel and a condenser, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring to form the Vilsmeier reagent. The reaction is exothermic and should be controlled carefully.

  • Vilsmeier-Haack Cyclization: Once the Vilsmeier reagent is formed, slowly add the hydrazone synthesized in step 1 to the reaction mixture. The reaction is typically stirred at room temperature for a period and then heated to 60-80°C for several hours to drive the cyclization and formylation.[3]

  • Work-up and Isolation: After the reaction is complete (as monitored by TLC), carefully pour the reaction mixture onto crushed ice to quench the excess Vilsmeier reagent. Neutralize the mixture with a suitable base, such as sodium hydroxide solution, until a precipitate forms. Filter the solid product, wash it thoroughly with water, and dry it. The crude 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from an appropriate solvent like ethanol.

Stage 2: Oxidation to 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

The aldehyde functional group is oxidized to a carboxylic acid.

Materials:

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (from Stage 1)

  • Oxidizing agent (e.g., potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or a milder oxidant like sodium chlorite (NaClO₂))

  • Appropriate solvent (e.g., acetone, water, or a mixture)

  • Acid for work-up (e.g., hydrochloric acid)

Step-by-Step Procedure:

  • Oxidation Reaction: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent. Slowly add the chosen oxidizing agent to the solution. The reaction conditions (temperature, time) will depend on the strength of the oxidizing agent. For instance, with KMnO₄, the reaction is often carried out at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting aldehyde is consumed. If using KMnO₄, the purple color will disappear, and a brown manganese dioxide precipitate will form.

  • Isolation and Purification: After the reaction is complete, quench any excess oxidant. For KMnO₄, this can be done by adding a small amount of ethanol. Filter the reaction mixture to remove any inorganic precipitates. Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry. The final product, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, can be further purified by recrystallization.

Protocol 2: Synthesis from a β-Ketoester and Hydrazine

This method, a variation of the Knorr pyrazole synthesis, offers a more direct route to the pyrazole core.[5]

Materials:

  • Ethyl 2-(4-nitrophenyl)-2-oxoacetate (or a similar β-ketoester)

  • Hydrazine hydrate

  • Solvent (e.g., ethanol, acetic acid)

Step-by-Step Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve the β-ketoester in a suitable solvent like ethanol. Add a slight molar excess of hydrazine hydrate.

  • Cyclization: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Saponification: Once the pyrazole ester has formed, the ester group is hydrolyzed to the carboxylic acid. This is typically achieved by adding a solution of sodium hydroxide or potassium hydroxide and continuing to heat the mixture.

  • Work-up and Isolation: After saponification is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

The NPPCA ligand typically coordinates to metal ions through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the deprotonated carboxylate group. This allows for the formation of a variety of structures, from discrete mononuclear or binuclear complexes to extended one-, two-, or three-dimensional coordination polymers.[7] The choice of metal ion, solvent system, temperature, and the presence of auxiliary ligands can all influence the final structure and properties of the resulting material.

General Protocol for the Synthesis of Metal-NPPCA Complexes

Materials:

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (NPPCA)

  • A metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Cu(II), Zn(II), Co(II), Cd(II), etc.)

  • A suitable solvent or solvent mixture (e.g., DMF, ethanol, water, or mixtures thereof)

  • A base (optional, e.g., triethylamine, sodium hydroxide) to deprotonate the carboxylic acid

Step-by-Step Procedure:

  • Ligand Solution: Dissolve the NPPCA ligand in a suitable solvent. Gentle heating may be required to achieve complete dissolution. If a base is used, it can be added to this solution to pre-deprotonate the ligand.

  • Metal Salt Solution: In a separate container, dissolve the metal salt in a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. Alternatively, the ligand solution can be added to the metal salt solution. The reaction is often carried out at room temperature or slightly elevated temperatures.

  • Crystallization: The resulting coordination complex may precipitate immediately or require slow evaporation of the solvent, vapor diffusion of a counter-solvent, or solvothermal synthesis to yield crystalline material. For solvothermal synthesis, the reaction mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature for a defined period.

  • Isolation and Washing: The crystalline product is isolated by filtration, washed with the reaction solvent to remove any unreacted starting materials, and then dried.

Table 1: Examples of Reaction Conditions for Metal-NPPCA Complex Synthesis

Metal SaltSolvent SystemTemperature (°C)MethodPotential Product
Cu(NO₃)₂·3H₂ODMF/Ethanol100Solvothermal3D MOF
Zn(CH₃COO)₂·2H₂ODMF/H₂O80Solvothermal2D Coordination Polymer
CoCl₂·6H₂OEthanol/H₂ORoom TempSlow Evaporation1D Coordination Polymer
Cd(NO₃)₂·4H₂ODMF120Solvothermal3D MOF

Part 3: Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate the structure and properties of the coordination compounds.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Results for NPPCAExpected Results for Metal-NPPCA Complex
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure of the ligand in solution.Characteristic peaks for the pyrazole, phenyl, and carboxylic acid protons and carbons.Broader or shifted peaks due to coordination with a paramagnetic metal ion, or to confirm the ligand's presence in diamagnetic complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and study coordination.Characteristic stretches for O-H (carboxylic acid), C=O, C=N (pyrazole), and N-O (nitro group).Shift in the C=O stretching frequency upon deprotonation and coordination. Appearance of new bands corresponding to metal-ligand bonds.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional molecular structure.N/A for this application note.Provides detailed information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material.A unique diffraction pattern for the crystalline ligand.A unique diffraction pattern that matches the simulated pattern from single-crystal data, confirming bulk purity.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.Decomposition temperature of the ligand.Provides information on the thermal stability of the coordination complex and the loss of any coordinated or guest solvent molecules.
Elemental Analysis (CHN) To determine the elemental composition.Experimental percentages of C, H, and N should match the calculated values for C₁₀H₇N₃O₄.Experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.

Part 4: Applications of NPPCA-Based Coordination Polymers

The unique structural and electronic features of metal complexes derived from NPPCA make them promising candidates for various applications.

Application 1: Heterogeneous Catalysis

The porous nature of MOFs and the presence of accessible metal centers can be exploited for catalytic applications. For example, cobalt-based complexes have shown catalytic activity in oxidation reactions.[8]

Illustrative Protocol: Catalytic Oxidation of an Organic Substrate

  • Catalyst Activation: A sample of the synthesized metal-NPPCA MOF is activated by heating under vacuum to remove any guest solvent molecules from the pores.

  • Reaction Setup: In a reaction vessel, the activated catalyst is suspended in a suitable solvent. The organic substrate and an oxidant (e.g., hydrogen peroxide) are added.

  • Reaction and Monitoring: The reaction mixture is stirred at a specific temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Catalyst Recovery and Reuse: After the reaction, the solid catalyst can be easily separated by centrifugation or filtration, washed, dried, and reused in subsequent catalytic cycles to test its stability and reusability.

Application 2: Luminescent Sensing

The inherent luminescence of some lanthanide-based MOFs or the ligand itself can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.[5] The nitro group on the NPPCA ligand can act as a recognition site for certain molecules.

Illustrative Protocol: Sensing of Nitroaromatic Compounds

  • Sensor Preparation: A suspension of the luminescent metal-NPPCA MOF is prepared in a suitable solvent.

  • Luminescence Measurement: The initial fluorescence emission spectrum of the MOF suspension is recorded.

  • Analyte Addition: Aliquots of a solution containing the nitroaromatic analyte are incrementally added to the MOF suspension.

  • Data Analysis: The fluorescence emission spectrum is recorded after each addition. A quenching of the fluorescence intensity with increasing analyte concentration would indicate a sensing response. The data can be analyzed using the Stern-Volmer equation to quantify the quenching efficiency.

Visualizations

Diagram 1: Synthetic Workflow for NPPCA and its Metal Complexes

G cluster_synthesis Ligand Synthesis cluster_coordination Coordination Chemistry cluster_application Applications 4-Nitroacetophenone 4-Nitroacetophenone Hydrazone Hydrazone 4-Nitroacetophenone->Hydrazone Hydrazine Pyrazole-4-carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole-4-carbaldehyde Vilsmeier-Haack NPPCA Ligand NPPCA Ligand Pyrazole-4-carbaldehyde->NPPCA Ligand Oxidation Metal-NPPCA Complex Metal-NPPCA Complex NPPCA Ligand->Metal-NPPCA Complex Metal Salt, Solvent Characterization Characterization Metal-NPPCA Complex->Characterization Catalysis Catalysis Characterization->Catalysis Sensing Sensing Characterization->Sensing G cluster_mode1 Chelating Bidentate cluster_mode2 Bridging Bidentate cluster_mode3 Bridging Tridentate M1 M N1 N M1->N1 O1 O M1->O1 M2 M N2 N M2->N2 M3 M O2 O M3->O2 M4 M N3a N M4->N3a N3b N M4->N3b M5 M O3 O M5->O3

Caption: Common coordination modes of the NPPCA ligand with metal centers (M).

References

  • Shen, Y., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1836-1883. [Link]

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Barluenga, J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. The Journal of Organic Chemistry, 81(24), 12348-12356. [Link]

  • Wang, Y., et al. (2016). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 6(1), 543-550. [Link]

  • Wang, Y., et al. (2016). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. R Discovery. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Patil, S. B., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674. [Link]

  • Li, J., et al. (2018). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. Coordination Chemistry Reviews, 505, 215169. [Link]

  • Barea, E., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. Crystal Growth & Design, 22(2), 1276-1287. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

Sources

Method

Application Note: Synthesis of Pyrazole-4-Carboxaldehydes via Vilsmeier-Haack Formylation

Executive Summary The Vilsmeier-Haack (VH) reaction is a cornerstone methodology in synthetic organic chemistry, widely utilized for the formylation of electron-rich aromatic systems and the cascade cyclocondensation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is a cornerstone methodology in synthetic organic chemistry, widely utilized for the formylation of electron-rich aromatic systems and the cascade cyclocondensation of hydrazones into pyrazole-4-carboxaldehydes[1],[2]. Because pyrazole scaffolds are privileged structures in medicinal chemistry and drug discovery[3], establishing a robust, reproducible protocol for their functionalization is critical.

This application note provides a comprehensive, self-validating experimental guide for the synthesis of pyrazole-4-carboxaldehydes. It emphasizes the thermodynamic and kinetic controls required to optimize yields, mitigate side reactions, and ensure high-purity isolation.

Mechanistic Principles & Causality

To master the VH protocol, researchers must understand the causality behind the reaction conditions. The synthesis relies on the generation of the Vilsmeier reagent—a highly reactive chloroiminium ion—formed in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[4],[5].

  • Electrophilic Activation (Kinetic Control): The dropwise addition of POCl₃ to DMF must be performed at strictly controlled temperatures (0–5 °C). Causality: The formation of the chloroiminium salt is highly exothermic. Elevated temperatures at this stage cause reagent decomposition, polymerization, and the formation of dark, tarry byproducts that ruin the reaction yield[4].

  • Cyclization and Formylation (Thermodynamic Control): When a hydrazone (derived from a ketone and hydrazine) is introduced, the chloroiminium ion acts as a 1,3-biselectrophile[3]. The initial electrophilic attack forms an intermediate that undergoes cyclocondensation to form the pyrazole ring, followed by a second formylation event at the C4 position[3]. Causality: While the initial attack may occur at lower temperatures, the subsequent cyclization and aromatization require significant thermal energy (typically 70–100 °C) to overcome the activation barrier[4],[6].

  • Hydrolysis: The reaction yields a stable iminium salt intermediate. Causality: Aqueous basic work-up is strictly required to drive the hydrolysis of this salt into the final, neutral pyrazole-4-carboxaldehyde[4].

Process Workflow Diagram

VH_Mechanism A DMF + POCl₃ (0-5 °C) B Vilsmeier Reagent (Chloroiminium Ion) A->B Exothermic D Electrophilic Attack & Cyclization (70-80 °C) B->D C Hydrazone / Pyrazole Substrate C->D E Iminium Salt Intermediate D->E Heating F Aqueous Work-up (Basic Hydrolysis) E->F Neutralization G Pyrazole-4-Carboxaldehyde (Target Product) F->G

Workflow and mechanistic pathway of the Vilsmeier-Haack pyrazole synthesis.

Quantitative Reaction Parameters

The following table summarizes validated reaction parameters derived from recent literature for various pyrazole and hydrazone substrates.

Substrate ClassReagent Ratio (Substrate:POCl₃:DMF)Vilsmeier Formation Temp (°C)Cyclization Temp (°C)Time (h)Typical Yield (%)Ref.
Hydrazones 1 : 2.5–3.0 : Excess0–570–806–766–85[4],[6],[3]
Pre-formed Pyrazoles 1 : 4.0 : 4.0-10–0702470–95[7]
Aromatic Ketones (One-pot via hydrazone)1 : 2.0 : Excess0–560–706Varies[8]
1,3-Dimethyl pyrazoles 1 : Varies : Varies0–580–1604–1238–95[5]

Detailed Experimental Protocol

Note: Conduct all operations in a well-ventilated fume hood using flame-dried glassware and anhydrous reagents. POCl₃ is highly corrosive and reacts violently with water.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an argon/nitrogen inlet, and an internal thermometer.

  • Add anhydrous DMF (typically 3–4 equivalents, or used in excess as the solvent) to the flask and cool to 0–5 °C using an ice-water bath[4].

  • Place POCl₃ (2.5–4.0 equivalents) in the dropping funnel. Add the POCl₃ dropwise over a period of 30 minutes.

    • Causality: Slow addition prevents thermal runaway, ensuring the stable formation of the white, viscous chloroiminium salt without thermal degradation[4],[7].

  • Stir the mixture for an additional 30 minutes at 0 °C to ensure complete reagent formation.

Step 2: Substrate Addition
  • Dissolve the hydrazone or pre-formed pyrazole substrate (1.0 equivalent) in a minimal volume of anhydrous DMF[4].

  • Add the substrate solution dropwise to the cold Vilsmeier reagent, maintaining the internal temperature strictly below 5 °C.

    • Causality: Rapid addition can cause localized heating, leading to premature, uncontrolled reactions and the formation of regioisomeric impurities[4].

Step 3: Cyclocondensation and Formylation
  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Attach a reflux condenser and heat the mixture to 70–80 °C (or up to 160 °C depending on substrate recalcitrance) using a temperature-controlled oil bath[4],[5].

  • Stir for 6–24 hours.

    • Self-Validation: Monitor the reaction progress via TLC (e.g., Hexane:Ethyl Acetate) until the starting material is completely consumed[4],[8].

Step 4: Quenching and Hydrolysis
  • Cool the reaction mixture to room temperature, then further cool to 0 °C.

  • Slowly pour the mixture over crushed ice with vigorous stirring.

    • Causality: This quench destroys any unreacted POCl₃ safely and initiates the hydrolysis of the iminium intermediate[4].

  • Carefully neutralize the highly acidic mixture by adding a mild base (e.g., saturated aqueous NaHCO₃ or cold 10% NaOH) until the pH reaches 7–8[4].

    • Causality: Basic conditions are mandatory to drive the complete hydrolysis of the iminium salt to the target aldehyde[4].

Step 5: Extraction and Purification
  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) 3–4 times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from aqueous ethanol)[1].

Troubleshooting & Process Optimization

  • Inactive Vilsmeier Reagent: Moisture in the DMF, POCl₃, or glassware will rapidly hydrolyze the chloroiminium ion back to DMF[4]. Solution: Always use fresh, high-purity POCl₃ and strictly anhydrous solvents.

  • Low Yield / Incomplete Conversion: Electron-withdrawing groups on the substrate can heavily decrease its nucleophilicity[4]. Solution: Increase the equivalents of the Vilsmeier reagent (up to 4.0 eq) or elevate the reaction temperature[4],[7].

  • Product Loss During Work-up (Emulsions): Pyrazole-4-carboxaldehydes can exhibit partial water solubility, and the basic workup often generates stubborn emulsions[4]. Solution: Saturate the aqueous layer with NaCl (brine) to decrease the aqueous solubility of the formylated pyrazole, driving it into the organic phase and breaking the emulsion[4].

References

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate.[Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. ResearchGate.[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.[Link]

Sources

Application

Application Note &amp; Protocol: Methodology for Assessing the Anti-Inflammatory Activity of Pyrazole Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology Guide & Standard Operating Procedure (SOP) Introduction and Mechanistic Rationale The pyrazole scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology Guide & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, primarily recognized for its potent anti-inflammatory properties with a minimized gastrointestinal toxicity profile[1]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for cytoprotective prostaglandins in the gastric mucosa, its inhibition leads to severe ulcerogenic side effects[1].

Diaryl-substituted pyrazole derivatives (exemplified by Celecoxib) were rationally designed to exploit the larger, more flexible hydrophilic side pocket of the COX-2 active site[1]. By incorporating specific functional groups—such as a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) moiety—pyrazole compounds achieve high selectivity for COX-2, thereby halting the synthesis of pro-inflammatory prostaglandin E2 (PGE2) without disrupting baseline COX-1 activity[2].

To accurately evaluate novel pyrazole derivatives, researchers must deploy a self-validating, multi-tiered screening cascade. This guide outlines the definitive methodologies for in vitro enzymatic screening and in vivo physiological validation, explaining the causality behind each experimental parameter.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 Metabolism COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 Metabolism PGE2_1 Cytoprotective PGs (Normal Function) COX1->PGE2_1 Synthesis PGE2_2 Pro-inflammatory PGs (Pain, Swelling, Heat) COX2->PGE2_2 Synthesis PYR Pyrazole Derivatives (e.g., Celecoxib) PYR->COX1 Weak/No Inhibition PYR->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by pyrazole derivatives.

In Vitro Methodology: COX-1/COX-2 Enzymatic Inhibition Assay

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of pyrazole compounds against COX-1 and COX-2, and to calculate the Selectivity Index (SI).

Causality & Experimental Design: COX enzymes require hematin as a cofactor for their peroxidase activity, which is coupled to the cyclooxygenase reaction[3]. The assay relies on the conversion of arachidonic acid to PGG₂, which is subsequently reduced to PGH₂. This reduction is coupled to the oxidation of a colorimetric or fluorometric electron donor (e.g., ADHP). Pre-incubation of the pyrazole compound with the enzyme prior to adding arachidonic acid is a critical step; diaryl pyrazoles are often time-dependent, slow-binding inhibitors that require minutes to fully occupy the COX-2 allosteric pocket[3].

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 mM hematin and 2 mM phenol (or glutathione)[1].

    • Compound Stock: Dissolve synthesized pyrazole derivatives and the reference standard (Celecoxib) in 100% DMSO. Create a 10-point serial dilution. Crucial: Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[1].

  • System Validation Controls:

    • 100% Initial Activity Wells: Buffer + Enzyme + Vehicle (1% DMSO) + Substrate.

    • Background Wells: Buffer + Vehicle + Substrate (No enzyme).

  • Pre-Incubation:

    • In a 96-well plate, combine 150 µL Assay Buffer, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test pyrazole compound[3].

    • Incubate at 25°C for 15 minutes. Causality: This allows the pyrazole's sulfonamide group to establish hydrogen bonds with Arg513 and Val523 in the COX-2 pocket[4].

  • Reaction Initiation:

    • Add 20 µL of the colorimetric/fluorometric substrate, immediately followed by 20 µL of arachidonic acid to all wells[3].

  • Measurement & Analysis:

    • Incubate for exactly 2 minutes at 25°C, then read absorbance (e.g., 590 nm) or fluorescence[3].

    • Calculate % Inhibition relative to the 100% initial activity wells. Use non-linear regression to determine the IC₅₀.

In Vivo Methodology: Carrageenan-Induced Rat Paw Edema Model

Objective: To validate the physiological anti-inflammatory efficacy of pyrazole compounds in an acute, non-immune inflammatory setting[5].

Causality & Experimental Design: The carrageenan-induced edema model is biphasic. The early phase (0–2 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (3–5 hours) is strictly driven by the overproduction of prostaglandins via inducible COX-2[5]. Therefore, true pyrazole-based COX-2 inhibitors will show maximal edema suppression during the 3 to 5-hour measurement window[4]. Fasting the animals prior to oral administration ensures uniform gastric emptying and predictable pharmacokinetics[6].

PawEdema Acclim Animal Acclimatization (7 Days) Group Randomized Grouping (n=6 per group) Acclim->Group Dose Oral Administration Test Cmpd / Celecoxib (t = -1 h) Group->Dose Inject Sub-plantar Injection 1% Carrageenan (t = 0 h) Dose->Inject Measure Plethysmometer Measurement (t = 1-5 h) Inject->Measure Analyze Calculate % Edema Inhibition vs Control Measure->Analyze

In vivo carrageenan-induced paw edema experimental workflow.

Step-by-Step Protocol
  • Subject Preparation:

    • Fast male Wistar rats (170–220 g) for 12 hours prior to the experiment, allowing free access to water[6].

  • Grouping and Dosing (t = -1 h):

    • Randomize rats into groups (n=6): Vehicle Control (e.g., 0.5% sodium CMC), Reference Standard (Celecoxib, 10-50 mg/kg), and Pyrazole Test Compounds (e.g., 50-200 mg/kg)[6].

    • Administer treatments via oral gavage. Causality: Dosing 1 hour prior to induction allows the pyrazole compound to reach peak plasma concentration ( Tmax​ ) precisely when the COX-2 driven late-phase begins[7].

  • Induction of Inflammation (t = 0 h):

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[3].

  • Plethysmometric Measurement (t = 1, 2, 3, 4, 5 h):

    • Measure the paw volume using a mercury or water plethysmometer at baseline (before injection) and hourly post-injection[3].

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the mean increase in paw volume of the control group, and Vt is the mean increase in the treated group)[3].

Quantitative Data Presentation & Interpretation

A robust application note must benchmark novel compounds against established clinical standards. Below is a representative data matrix demonstrating how in vitro enzymatic selectivity translates to in vivo efficacy for optimized pyrazole derivatives.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*% Paw Edema Inhibition (at 4h)Mechanistic Observation
Celecoxib (Ref) > 50.000.04> 1250.082.8%Standard highly selective COX-2 inhibitor[8].
Indomethacin (Ref) 0.030.450.0672.9%Non-selective; high ulcerogenic liability.
Pyrazole 5s 182.402.5172.778.1%High selectivity; bulky aryl group prevents COX-1 binding[4].
Pyrazole 5u 134.101.7974.980.6%Potent in vivo efficacy; optimal sulfonamide positioning[4].
Pyrazole 13a 0.870.03922.246.8%Moderate selectivity; lower in vivo bioavailability[8].

*Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates a greater safety margin against gastrointestinal toxicity.

Conclusion

The evaluation of pyrazole compounds for anti-inflammatory activity requires a rigorous, bi-directional approach. In vitro COX-1/COX-2 assays confirm the molecular mechanism and selectivity index, ensuring the compound possesses the necessary pharmacophore to bind the COX-2 allosteric pocket. Subsequently, the carrageenan-induced paw edema model acts as the definitive physiological gatekeeper, verifying that the compound's pharmacokinetic profile allows it to effectively blunt the prostaglandin-driven late phase of acute inflammation. By adhering to these standardized, self-validating protocols, drug development professionals can confidently advance novel pyrazole scaffolds toward preclinical safety and efficacy trials.

References

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed (Eur J Med Chem). Available at:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - NIH. Available at:[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at:[Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis. Available at:[Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC - NIH. Available at:[Link]

Sources

Method

Application Note: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid as a D-π-A Sensitizer for Dye-Sensitized Solar Cells

An Application and Protocol Guide for Researchers Abstract and Introduction Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering a low-cost and environmentally frien...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Abstract and Introduction

Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in the sensitizing dye, which absorbs solar photons and initiates the process of converting light into electrical energy.[3][4] The efficiency of this process is intrinsically linked to the molecular architecture of the dye. An effective dye must possess strong light absorption in the visible spectrum, appropriate energy levels for electron injection and regeneration, and stable anchoring to the semiconductor photoanode.[5]

This application note provides a comprehensive technical guide on the use of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, a metal-free organic dye, in the fabrication and characterization of DSSCs. This molecule is designed based on the well-established donor-π-acceptor (D-π-A) framework, which is engineered to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation.[6][7][8] In this structure:

  • The 1H-pyrazole ring, an electron-rich heterocycle, can function as part of the electron-donating or π-conjugated bridge system. Pyrazole-based molecules have garnered significant attention for optoelectronic applications due to their favorable photophysical properties.[9][10]

  • The 4-nitrophenyl group serves as a potent electron acceptor, creating a strong electronic pull that is essential for directional charge separation.

  • The carboxylic acid moiety is the critical anchoring group, responsible for chemisorption of the dye onto the mesoporous titanium dioxide (TiO₂) surface, which is a prerequisite for efficient electron injection from the dye's excited state into the semiconductor's conduction band.[11][12][13][14]

This guide will detail the underlying principles, provide step-by-step protocols for DSSC fabrication and testing, and offer insights into the expected performance of DSSCs sensitized with this pyrazole-based dye.

Scientific Principles and Molecular Design

The operation of a DSSC is a photo-electrochemical process that mimics natural photosynthesis. The key steps are illustrated in the energy level diagram below.

DSSC_Principle cluster_0 Energy Levels LUMO LUMO (Dye Excited State, S*) p1 LUMO->p1 2. Electron Injection HOMO HOMO (Dye Ground State, S) HOMO->LUMO 1. Light Absorption (hν) TiO2_CB TiO₂ Conduction Band p3 TiO2_CB->p3 3. Electron Transport (to External Circuit) Redox Redox Mediator (I⁻/I₃⁻) p5 Redox->p5 4. Dye Regeneration p2 p1->p2 2. Electron Injection p2->TiO2_CB 2. Electron Injection p4 p4->Redox 5. Mediator Regeneration (at Counter Electrode) p5->HOMO 4. Dye Regeneration photon

Caption: Energy level diagram illustrating the operational principle of a DSSC.

Molecular Structure of the Sensitizer:

The structure of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is designed to optimize these energy conversion steps.

Caption: Molecular structure of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

The key to this dye's function is the alignment of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels relative to the TiO₂ conduction band and the electrolyte's redox potential.[5][15]

  • HOMO Level: Must be lower (more positive) than the redox potential of the electrolyte (typically I⁻/I₃⁻) to ensure efficient regeneration of the oxidized dye.[16]

  • LUMO Level: Must be higher (more negative) than the conduction band edge of the TiO₂ to provide a sufficient driving force for electron injection.[5][17]

  • Band Gap (HOMO-LUMO Gap): Determines the wavelength of light absorption. A smaller band gap allows the dye to absorb lower-energy photons, extending its response into the red and near-infrared regions of the solar spectrum.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Materials and Equipment
CategoryItemSpecifications
Substrates FTO Coated GlassFluorine-doped Tin Oxide, Sheet resistance ~15 Ω/sq
Semiconductor Titanium Dioxide (TiO₂) PasteAnatase, particle size ~20 nm (for transparent layer)
Sensitizer 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acidSynthesis grade or commercial
Solvents Ethanol, Isopropanol, Acetonitrile, ValeronitrileAnhydrous/Spectroscopic Grade
Electrolyte Iodolyte AN-50 or similare.g., 0.05 M I₂, 0.1 M LiI, 0.6 M BMII, 0.5 M TBP in Acetonitrile/Valeronitrile
Counter Electrode Platinizing Solutione.g., H₂PtCl₆ in isopropanol
Sealing Surlyn Thermoplastic Film25-60 µm thickness
Fabrication Screen Printer or Doctor BladeFor uniform TiO₂ deposition
Processing Hot Plate, Tube Furnace, Spin CoaterFor sintering and coating
Characterization Solar Simulator with AM 1.5G filterCalibrated to 100 mW/cm²
Potentiostat/Source MeterFor I-V measurements
IPCE/QE Measurement SystemWith monochromator and lock-in amplifier
Electrochemical Impedance Spectroscopy (EIS)Potentiostat with frequency response analyzer
DSSC Fabrication Workflow

Caption: General workflow for the fabrication and characterization of a DSSC.

Protocol 1: Photoanode (Working Electrode) Preparation
  • FTO Substrate Cleaning:

    • Cut FTO glass to the desired size (e.g., 2 cm x 2 cm).

    • Sequentially sonicate the substrates in a detergent solution, deionized water, and finally isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or clean air and store in a clean, dry environment.

  • TiO₂ Layer Deposition:

    • Define the active area on the conductive side of the FTO glass using adhesive tape (e.g., Scotch tape) as a spacer to control film thickness (~10-12 µm).

    • Apply a line of TiO₂ paste at one edge of the taped area.

    • Spread the paste uniformly across the defined area using the doctor-blade technique, holding a glass rod or microscope slide at a 45° angle and moving it smoothly across the substrate.

    • Allow the film to level at room temperature for 5-10 minutes.

  • Sintering:

    • Causality: This high-temperature step is crucial to burn off organic binders from the paste, ensure strong mechanical adhesion to the FTO, and establish good electrical contact between the TiO₂ nanoparticles.

    • Place the TiO₂-coated substrates on a ceramic plate and introduce them into a programmable furnace.

    • Ramp the temperature according to the paste manufacturer's specifications. A typical profile is:

      • 325 °C for 5 minutes (to burn off organic binders).

      • 375 °C for 5 minutes.

      • 450 °C for 15 minutes.

      • 500 °C for 15 minutes.

    • Allow the furnace to cool down naturally to approximately 80-100 °C before removing the photoanodes.

Protocol 2: Dye Sensitization
  • Prepare Dye Solution:

    • Prepare a 0.3 to 0.5 mM solution of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in absolute ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

    • Insight: The inclusion of a co-adsorbent like chenodeoxycholic acid (CDCA) at a concentration 10-20 times that of the dye can be beneficial. CDCA co-adsorbs onto the TiO₂ surface, preventing aggregation of the dye molecules, which can lead to inefficient electron injection and lower performance.[18]

  • Dye Loading:

    • While the sintered photoanodes are still warm (~80 °C), immerse them in the prepared dye solution.

    • Seal the container and leave it in a dark place at room temperature for 12-24 hours. The optimal time may require optimization.

    • After immersion, remove the photoanodes, rinse them thoroughly with the same solvent used for the dye solution to remove any non-adsorbed dye molecules, and dry them gently. The photoanode should have a uniform color.

Protocol 3: Cell Assembly
  • Counter Electrode Preparation:

    • Clean another piece of FTO glass as described in Protocol 3.3.1.

    • Drill a small hole (1-2 mm) in the FTO glass for electrolyte filling.

    • Deposit a few drops of H₂PtCl₆ solution onto the conductive side and spin-coat to form a uniform film. Alternatively, drop-casting can be used.

    • Heat the platinized FTO on a hot plate or in a furnace at 400 °C for 15 minutes to form a catalytically active platinum layer.

  • Assembly and Sealing:

    • Place the dye-sensitized photoanode face up.

    • Cut a frame from a 25-60 µm thick Surlyn film that is slightly smaller than the substrate but larger than the active TiO₂ area. Place this frame around the active area.

    • Place the platinized counter electrode on top, with the conductive side facing the photoanode, offsetting the substrates to allow for electrical contact.

    • Gently clamp the two electrodes together and heat on a hot plate at ~120 °C for a few minutes until the Surlyn melts and creates a transparent seal.

  • Electrolyte Filling:

    • Introduce the electrolyte into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.

    • Seal the hole using a small piece of Surlyn and a coverslip, heating briefly to melt the sealant.

Device Characterization and Performance

Photovoltaic (I-V) Characterization

The primary assessment of DSSC performance is through current density-voltage (J-V) analysis under simulated solar illumination (AM 1.5G, 100 mW/cm²).

  • Procedure:

    • Mask the cell with a non-reflective black mask to define the active area precisely.

    • Connect the photoanode (negative terminal) and counter electrode (positive terminal) to a source meter.

    • Illuminate the cell and sweep the voltage from negative to positive (e.g., -0.1 V to 0.8 V) while recording the current.

  • Key Performance Metrics:

    • Open-Circuit Voltage (V_oc): The voltage at zero current.

    • Short-Circuit Current Density (J_sc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (J_mp * V_mp) / (J_sc * V_oc)

    • Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (J_sc * V_oc * FF) / P_in * 100 where P_in is the power density of the incident light (100 mW/cm²).

Spectroscopic and Electrochemical Characterization
  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement reveals the cell's efficiency at converting photons of a specific wavelength into electrons. The IPCE spectrum should correlate with the dye's absorption spectrum. A high IPCE across the visible spectrum is desirable for high J_sc.[2]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique used to probe the internal charge transfer kinetics. By fitting the impedance data to an equivalent circuit model, one can determine the resistances associated with charge transfer at the counter electrode, electron transport in the TiO₂, and, most importantly, the charge recombination resistance at the TiO₂/dye/electrolyte interface. A larger recombination resistance is indicative of slower charge recombination and generally correlates with a higher V_oc.

Conclusion and Outlook

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid embodies the rational design principles of a D-π-A sensitizer for DSSCs. Its distinct acceptor, π-system, and anchoring functionalities provide a solid foundation for efficient photovoltaic performance. The protocols detailed herein offer a standardized methodology for researchers to fabricate and reliably test DSSCs using this and similar pyrazole-based dyes. Further molecular engineering, such as modifying the donor strength or extending the π-conjugation of the pyrazole system, could lead to even broader light absorption and enhanced power conversion efficiencies, paving the way for more advanced metal-free sensitizers.[4][19]

References

  • Hagfeldt, A., Boschloo, G., Sun, L., Kloo, L., & Pettersson, H. (2010). Dye-Sensitized Solar Cells. Chemical Reviews, 110(11), 6595-6663. [Link]

  • Gong, J., Sumathy, K., Qiao, Q., & Zhou, Z. (2017). Review on dye-sensitized solar cells (DSSCs): Advanced techniques and research trends. Renewable and Sustainable Energy Reviews, 68, 234-246. [Link]

  • Hardin, B. E., Hoke, E. T., & McGehee, M. D. (2012). The renaissance of dye-sensitized solar cells. Nature Photonics, 6(3), 162-169. [Link]

  • Ye, M., Wen, X., Wang, M., Iocozzia, J., Zhang, N., Lin, C., & Lin, Z. (2015). Recent advances in dye-sensitized solar cells: from photoanodes, sensitizers and electrolytes to counter electrodes. Materials Today, 18(3), 155-162. [Link]

  • Yella, A., Lee, H. W., Tsao, H. N., Yi, C., Chandiran, A. K., Nazeeruddin, M. K., ... & Grätzel, M. (2011). Porphyrin-sensitized solar cells with cobalt (II/III)-based redox electrolyte exceed 12 percent efficiency. Science, 334(6056), 629-634. [Link]

  • Bella, F., Gerbaldi, C., Barolo, C., & Grätzel, M. (2015). The role of the electrolyte in dye-sensitized solar cells. Chemical Society Reviews, 44(11), 3431-3473. [Link]

  • Zhang, M., & Wang, P. (2014). Pyrazole-based ligands for ruthenium complexes in dye-sensitized solar cells. Coordination Chemistry Reviews, 263, 1-13. [Link]

  • Yıldız, U. T., Biyiklioglu, Z., & Kantar, C. (2018). Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells. Dyes and Pigments, 159, 514-520. [Link]

  • Clifford, J. N., Martínez-Ferrero, E., Viterisi, A., & Palomares, E. (2011). Sensitizer molecular structure-device efficiency relationship in dye sensitized solar cells. Chemical Society Reviews, 40(3), 1635-1646. [Link]

  • Mishra, A., Fischer, M. K., & Bäuerle, P. (2009). Metal-free organic dyes for dye-sensitized solar cells: from structure–property relationships to design rules. Angewandte Chemie International Edition, 48(14), 2474-2499. [Link]

Sources

Application

application in the synthesis of potential energetic materials

Application Note: Continuous-Flow Synthesis of Nitrogen-Rich High-Energy-Density Materials (HEDMs) Executive Summary & Cross-Disciplinary Context The development of modern energetic materials (EMs) has decisively shifted...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous-Flow Synthesis of Nitrogen-Rich High-Energy-Density Materials (HEDMs)

Executive Summary & Cross-Disciplinary Context

The development of modern energetic materials (EMs) has decisively shifted toward nitrogen-rich heterocycles, such as tetrazoles, furazans, and triazoles. Unlike traditional carbon-oxidizer frameworks (e.g., TNT, RDX), these compounds derive their explosive power from high positive heats of formation and the rapid expansion of environmentally benign nitrogen gas upon decomposition[1].

However, synthesizing these poly-nitrogen frameworks involves highly reactive, shock-sensitive, and thermally unstable intermediates, such as hydrazoic acid, diazonium salts, and polyazides[2]. The transition of continuous flow microreactor technology—originally pioneered for active pharmaceutical ingredient (API) synthesis—into the realm of energetic materials represents a paradigm shift in chemical manufacturing[3]. Drug development professionals and chemical engineers will recognize the inherent advantages of flow chemistry: strict control over residence times, rapid mixing, and the ability to safely scale up hazardous chemistries without altering the fundamental reaction engineering[4].

Mechanistic Principles: The Causality of Flow Chemistry in Energetics

Historically, the synthesis of EMs in batch reactors has been plagued by the risk of thermal runaway. Batch vessels suffer from poor surface-area-to-volume ratios, leading to localized "hot spots" during highly exothermic nitration or cyclization steps.

Continuous flow microreactor technology fundamentally alters this risk profile through two primary mechanisms:

  • Massive Heat Dissipation: Micro-capillary reactors provide exceptional heat transfer rates, instantaneously quenching exotherms and preventing the thermal degradation of sensitive intermediates into explosive byproducts[3].

  • Minimal Hazardous Inventory: By continuously pumping reagents and immediately eluting the product, the transient volume of explosive intermediates is reduced from liters to milliliters, physically precluding large-scale detonation. Furthermore, plug-flow conditions coupled with precise back-pressure regulation (BPR) eliminate headspace, preventing the accumulation of volatile, shock-sensitive gases[4].

Application Focus: Synthesis of 3-Amino-4-amidoximinofurazan (AAOF)

AAOF is a critical precursor for advanced furazan-based energetic materials. Traditional batch synthesis of AAOF is notoriously hazardous due to the accumulation of unstable intermediates and the high probability of thermal runaway during the oximation and cyclization stages. By transitioning to a continuous-flow paradigm, researchers have successfully mitigated these risks while drastically reducing reaction times[5].

Quantitative Process Comparison

The following table summarizes the causal advantages of transitioning AAOF synthesis from batch to continuous flow[5]:

ParameterBatch ProcessingContinuous FlowCausality / Mechanistic Advantage
Total Reaction Time ~255 min~90 minEnhanced mass transfer in microchannels accelerates reaction kinetics.
Optimal Yield 90–95%95%Precise thermal control prevents side-product formation and degradation.
Thermal Runaway Risk HighNegligibleHigh surface-to-volume ratio instantly dissipates localized exotherms.
Precipitation Risk HighMitigatedPre-dilution protocols and constant fluid velocity prevent channel clogging.
Productivity Low (Scale-dependent)0.546 mol/hContinuous throughput allows scale-out (numbering up) without redesign.

Workflow Visualization

AAOF_Synthesis Reagents Precursors (Amines, NaN3, NH2OH) Stage1 Stage 1: Nitrosation (15 °C, 15 min) Reagents->Stage1 Stage2 Stage 2: Neutralization (15 °C, 5 min) Stage1->Stage2 Intermediate Stream Stage3 Stage 3: Oximation (25 °C, 60 min) Stage2->Stage3 Neutralized Stream Stage4 Stage 4: Cyclization (115 °C, 10 min) Stage3->Stage4 Oximated Precursor Product AAOF Product Continuous Collection Stage4->Product BPR Depressurization

Continuous-flow synthesis workflow for AAOF energetic precursor.

Experimental Protocol: Self-Validating Continuous Synthesis of AAOF

This protocol details the continuous-flow synthesis of AAOF. The methodology is designed as a self-validating system : it utilizes inline pressure monitoring and temperature feedback loops. If the back-pressure regulator (BPR) detects a pressure spike (indicating potential precipitation or uncontrolled gas evolution), the system automatically diverts to a quench line, ensuring absolute operator safety[5].

System Preparation & Pre-Dilution Causality: Precipitation during oximation and cyclization is a primary failure mode in microreactors. To tackle this, hydroxylamine hydrochloride and sodium hydroxide solutions must be pre-diluted with deionized water. This maintains all intermediates in the solution phase, ensuring uninterrupted plug-flow dynamics[5].

Step 1: Nitrosation–Rearrangement Coupling

  • Pump the pre-cooled amine precursor and nitrosating agent into a static T-mixer.

  • Route the mixture through a fluoropolymer coil reactor maintained at 15 °C with a set retention time of 15 minutes .

  • Validation Check: Monitor inline UV-Vis or FTIR to confirm the consumption of the primary amine. The low temperature strictly prevents the decomposition of the unstable nitroso intermediate.

Step 2: Neutralization

  • Introduce the diluted sodium hydroxide stream via a secondary T-mixer.

  • Maintain the reactor zone at 15 °C with a retention time of 5 minutes .

  • Causality: Rapid, low-temperature neutralization prevents exothermic degradation of the newly formed intermediate while preparing the pH for optimal oximation.

Step 3: Oximation

  • Introduce the diluted hydroxylamine hydrochloride stream.

  • Pass the fluid through a larger volume coil reactor set to 25 °C for a retention time of 60 minutes .

  • Validation Check: Inline pressure sensors must read a steady state. Fluctuations indicate gas evolution or micro-precipitation, triggering an automatic flow rate adjustment.

Step 4: Cyclization & Collection

  • Route the oximated stream into a high-temperature Hastelloy or stainless-steel coil set to 115 °C for 10 minutes .

  • Causality: The elevated temperature provides the activation energy required for the final furazan ring closure. A Back-Pressure Regulator (BPR) set to 5–10 bar is mandatory at the exit to prevent solvent boiling and headspace formation at 115 °C[4].

  • Depressurize the fluid through the BPR into a continuous collection vessel maintained at 0 °C to instantly quench the reaction and precipitate the highly pure AAOF product (Yield: ~95%)[5].

References

  • Flow chemistry and the synthesis of energetic materials Source: JRC Publications Repository URL
  • One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles Source: Organic Process Research & Development - ACS Publications URL
  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan Source: RSC Publishing URL
  • Construction of Nitrogen-Rich Energetic Isomers Containing Multiple Hydrogen Bond Networks Source: Organic Letters - ACS Publications URL
  • Developing Nitrogen-Rich High-Energy Initiating Materials: Integration of Azidotetrazole into a Heterocycle via a Two-Step Approach Source: Organic Letters - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing functionalized heterocycles. The synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid presents unique challenges due to the highly electron-withdrawing nature of the nitro group and the amphoteric properties of the final pyrazole core.

This guide abandons generic templates to provide a causality-driven, self-validating framework for mastering this synthesis.

Strategic Pathway Selection

When synthesizing 3-aryl-pyrazole-4-carboxylic acids, researchers typically choose between the Claisen condensation of an unsymmetrical 1,3-dicarbonyl with hydrazine, or the Vilsmeier-Haack formylation of a hydrazone[1].

For the 4-nitrophenyl derivative, the Vilsmeier-Haack approach followed by a Pinnick oxidation is vastly superior. The Claisen condensation route often leads to intractable mixtures of regioisomers because the unsymmetrical dicarbonyl intermediate can be attacked at either electrophilic center by hydrazine[1]. The Vilsmeier-Haack route completely bypasses this regioselectivity issue by pre-forming the hydrazone, ensuring that cyclization yields a single, predictable regioisomer[2].

SyntheticPathway SM 4-Nitroacetophenone Hydrazone Hydrazone Intermediate SM->Hydrazone NH2NH2·H2O EtOH, Reflux Aldehyde Pyrazole-4-carbaldehyde Hydrazone->Aldehyde POCl3, DMF 50-80°C Product 3-(4-Nitrophenyl)-1H-pyrazole -4-carboxylic acid Aldehyde->Product NaClO2, NH2SO3H Acetone/H2O

Figure 1: Optimized Vilsmeier-Haack synthetic pathway for pyrazole-4-carboxylic acid derivatives.

Quantitative Yield & Purity Metrics

To benchmark your laboratory's performance, compare your results against the optimized metrics below. Deviations from these benchmarks indicate a process failure that requires troubleshooting.

Reaction StageTarget IntermediateTypical YieldCommon ImpuritiesCritical Optimization Parameter
Condensation 4-Nitroacetophenone hydrazone85–95%Unreacted ketone, azinesStrict stoichiometric control of hydrazine.
Cyclization 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde60–75%Tarry polymers, uncyclized formamidesTemperature control (0–5°C) during POCl3 addition.
Oxidation 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid80–90%Chlorinated pyrazoles, unreacted aldehydeScavenger (NH₂SO₃H) concentration must match NaClO₂.

Self-Validating Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Vilsmeier-Haack Cyclization

This step transforms the hydrazone into the functionalized pyrazole core[2].

  • Preparation: Cool anhydrous Dimethylformamide (DMF) (3.0 eq) to 0°C in an ice bath under an inert atmosphere.

  • Reagent Generation: Add Phosphorus oxychloride (POCl₃) (3.0 eq) dropwise over 30 minutes.

    • Causality: DMF and POCl₃ react to form the chloromethyleneiminium ion (Vilsmeier reagent). This highly electrophilic species acts as both the cyclization driver and the formylating agent[1].

  • Addition: Dissolve the 4-nitroacetophenone hydrazone (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier complex at 0°C.

  • Cyclization: Gradually warm the mixture to room temperature, then heat to 70–80°C for 4 hours[2].

    • In-Process Validation: The initial addition will cause a color shift to deep yellow/orange. During heating, the liberation of HCl gas (which can be confirmed with moist pH paper at the condenser outlet) validates that cyclization is actively occurring.

  • Quenching: Pour the cooled mixture over crushed ice and neutralize cautiously with saturated NaOH until the aldehyde precipitates.

Protocol B: Pinnick Oxidation

This step converts the carbaldehyde to the target carboxylic acid without destroying the heterocyclic core[3].

  • Preparation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in acetone.

  • Oxidant Assembly: In a separate vessel, prepare an aqueous solution of Sodium chlorite (NaClO₂) (2.5 eq) and Sulfamic acid (NH₂SO₃H) (2.5 eq)[3].

  • Reaction: Add the aqueous mixture to the acetone solution at room temperature and stir for 2–4 hours.

    • Causality: NaClO₂ is a mild oxidant that selectively converts aldehydes to carboxylic acids. However, it generates hypochlorite (ClO⁻) as a byproduct, which can aggressively chlorinate the electron-rich pyrazole ring. Sulfamic acid is introduced as a highly efficient hypochlorite scavenger, protecting the heterocycle[3].

    • In-Process Validation: Monitor via TLC (EtOAc:Hexane 1:1 with 1% AcOH). The reaction is validated when the UV-active aldehyde spot (higher Rf) completely disappears, replaced by a baseline-hugging carboxylic acid spot.

Diagnostic Decision Tree

If your overall yield falls below 40%, use the following logic matrix to isolate the mechanistic failure.

YieldTroubleshooting Start Sub-optimal Yield Detected Step1 Isolate Problematic Reaction Stage Start->Step1 Vilsmeier Vilsmeier-Haack Cyclization (Tarry Byproducts) Step1->Vilsmeier Oxidation Aldehyde Oxidation (Incomplete/Degradation) Step1->Oxidation Purification Post-Reaction Isolation (Product Loss) Step1->Purification FixV Control Exotherm: Dropwise POCl3 at 0°C Vilsmeier->FixV Thermal runaway FixO Switch to Pinnick Oxidation: Avoid KMnO4 Oxidation->FixO Over-oxidation FixP Isoelectric Precipitation: Adjust pH to 4.5-5.0 Purification->FixP High aqueous solubility

Figure 2: Troubleshooting logic for resolving low yields and degradation during synthesis.

Troubleshooting Guides & FAQs

Q1: My Vilsmeier-Haack cyclization is yielding a black, tarry mixture instead of the desired carbaldehyde. What is causing this? A1: This is a classic symptom of thermal runaway during the formation of the Vilsmeier reagent. The reaction between POCl₃ and DMF is violently exothermic. If the temperature exceeds 10°C during addition, the DMF decomposes, and the hydrazone starting material will polymerize into tars. Solution: Ensure rigorous temperature control (0–5°C) using an ice-salt bath and an extremely slow, dropwise addition of POCl₃.

Q2: I attempted to oxidize the pyrazole-4-carbaldehyde using Potassium Permanganate (KMnO₄), but my yields were abysmal and the nitro group seems to have been affected. Why? A2: KMnO₄ is too harsh for this specific scaffold. Strong oxidants can cleave the pyrazole ring entirely or induce unwanted side reactions with the nitroaromatic system. Solution: Transition to the Pinnick oxidation (NaClO₂/NH₂SO₃H) described in Protocol B. It is highly chemoselective for aldehydes and operates under mild, room-temperature conditions, preserving both the pyrazole core and the nitro group[3].

Q3: My final product (3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid) is highly water-soluble, and I am losing massive amounts of yield during the aqueous workup. How can I improve recovery? A3: The pyrazole ring contains both a basic nitrogen and an acidic carboxyl group, making the molecule amphoteric. During the workup of the Pinnick oxidation, the product may remain dissolved as a highly soluble salt. Solution: To maximize precipitation, you must adjust the aqueous phase to the molecule's isoelectric point. Carefully acidify the ice-cold aqueous mixture using 1M HCl while monitoring with a pH meter. Once the isoelectric point is reached (typically around pH 4.0–5.0), the zwitterionic character is minimized, and the highly polar target compound will crash out of solution as a filterable solid.

Q4: How can I definitively verify the purity of my final synthesized compound? A4: Beyond standard ¹H/¹³C NMR and LC-MS, the presence of the nitro group and the carboxylic acid can make ionization tricky in mass spectrometry. For definitive analytical validation, I recommend cross-referencing your spectral data against a verified commercial standard of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8)[4].

Sources

Optimization

Technical Support Center: Purification of 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation and purificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation and purification of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8) .

This molecule presents a "perfect storm" of purification challenges: it possesses an amphoteric pyrazole core, an acidic carboxylic acid, and a highly lipophilic, electron-withdrawing nitrophenyl moiety. Standard organic workflows often fail here. This guide details the causality behind these failures and provides field-proven, self-validating protocols to achieve >98% purity.

Troubleshooting FAQs: The "Why" and "How"

Q1: During ester hydrolysis workup, my product oils out instead of forming a filterable solid. How do I fix this?

The Mechanism: This is a classic issue of solvent entrapment driven by rapid pH changes. The 4-nitrophenyl group is highly hydrophobic, while the zwitterionic pyrazole-carboxylate core is highly polar. When you rapidly acidify the alkaline hydrolysis mixture at room temperature, the compound reaches its isoelectric point (pI ~4.0) instantly, crashing out as an amorphous, gummy oil rather than an ordered crystal lattice. The Solution: You must perform controlled isoelectric precipitation at an elevated temperature. Heat the aqueous phase to 60°C before adding acid. Add 1M HCl dropwise until you hit pH 4.0–4.5, then allow the solution to cool to room temperature at a rate of ~10°C per hour. This provides the thermodynamic energy required for proper crystal nucleation.

Q2: Why does my compound streak irreversibly on normal-phase silica gel, even with polar solvents?

The Mechanism: The pyrazole ring contains both a hydrogen-bond donor (–NH) and an acceptor (–N=). Combined with the carboxylic acid, the molecule forms a robust, multi-point hydrogen-bonding network with the free silanol (Si-OH) groups on the stationary phase. The Solution: You must disrupt this network. If you are forced to use normal-phase chromatography, add 1–2% Acetic Acid (AcOH) to your mobile phase (e.g., DCM/MeOH). The AcOH competitively protonates the silanols. However, the authoritative standard for this class of compounds is transitioning entirely to Reverse-Phase (C18) Chromatography using a TFA-modified gradient .

Q3: I have unreacted hydrazine and diketone starting materials co-eluting with my product. How do I remove them?

The Mechanism: Hydrazine derivatives are basic, and diketones are neutral/lipophilic. Your target molecule is amphoteric. The Solution: Leverage pH-dependent speciation. At pH 9–10, your target compound exists as a highly water-soluble sodium carboxylate salt. Hydrazines and neutral diketones remain un-ionized or organic-soluble. Washing the alkaline aqueous phase with Ethyl Acetate (EtOAc) will quantitatively extract these impurities, leaving your pure product in the aqueous layer prior to acidification .

Process Workflows

PurificationLogic N1 Crude Mixture (Esters, Isomers, Salts) N2 Alkaline Aqueous Phase (pH > 9) N1->N2 Add 1M NaOH N3 Organic Waste (Non-polar impurities) N2->N3 EtOAc Wash N4 Acidification (pH ~4.0 at 60°C) N2->N4 Aqueous Layer N5 Pure 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid N4->N5 Slow Cooling & Filtration

Fig 1: pH-driven phase separation and isoelectric precipitation workflow.

Chromatography A Normal Phase Silica B Severe Tailing / Irreversible Binding (Due to H-bond network) A->B Standard Solvents D Reverse Phase (C18) A->D Preferred Alternative C Add 1-2% AcOH/TEA B->C Troubleshooting E Sharp Elution (Water/MeCN + 0.1% TFA) D->E Gradient Elution

Fig 2: Chromatographic method selection and troubleshooting pathways.

Quantitative Data: Solvent Selection Matrix

To eliminate trial-and-error, consult the following validated solvent systems for analyzing and purifying 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Solvent SystemApplicationEfficacy / ResolutionMechanistic Rationale
EtOAc / Hexanes (1:1) Normal Phase TLCPoor (Rf < 0.1, streaking)Fails to disrupt the strong intermolecular H-bonding with silanols.
DCM / MeOH (9:1) + 1% AcOH Normal Phase FlashModerate (Rf ~0.3)AcOH competitively protonates silanols, partially disrupting the H-bond network.
H₂O / MeCN + 0.1% TFA Reverse Phase (C18)Excellent TFA suppresses ionization of the carboxylic acid, ensuring a single, sharp elution band.
EtOH / H₂O (1:1) RecrystallizationHigh Purity (>98%)Perfectly balances the lipophilicity of the nitrophenyl group with the polar pyrazole core.

Validated Experimental Protocols

Protocol A: Optimized Isoelectric Precipitation (Self-Validating)

Use this protocol to isolate the product directly from an ester hydrolysis reaction.

  • Alkaline Solubilization: To the crude reaction mixture, add 1M NaOH until the pH reaches 9.5–10.0.

    • Validation Check: The solution should become homogeneous (excluding insoluble organic impurities). If solids persist, they are likely unreacted starting materials or non-polar byproducts.

  • Organic Extraction: Transfer to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (3 × 50 mL). Discard the organic layers.

  • Thermal Conditioning: Transfer the aqueous layer to a round-bottom flask and heat to 60°C with moderate stirring.

  • Controlled Acidification: Slowly add 1M HCl dropwise. Monitor the pH continuously. Stop addition when the pH reaches exactly 4.0–4.5.

    • Critical Warning: Do not drop the pH below 2.0. Over-acidification will protonate the pyrazole nitrogen, forming a water-soluble cation and causing your yield to plummet .

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

  • Isolation: Filter the resulting pale-yellow crystals via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual salts. Dry under high vacuum.

Protocol B: Reverse-Phase Flash Chromatography for Isomer Separation

Use this protocol if you need to separate the 3-(4-nitrophenyl) isomer from the 5-(4-nitrophenyl) regioisomer formed during cyclization.

  • Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude mixture in a minimum volume of DMF or DMSO. Add 3.0 g of C18 silica powder. Evaporate the solvent under reduced pressure (Genevac or lyophilizer) until a free-flowing powder is obtained.

  • Column Equilibration: Load a pre-packed C18 flash cartridge onto an automated chromatography system. Equilibrate with 95% Solvent A (H₂O + 0.1% TFA) and 5% Solvent B (MeCN + 0.1% TFA).

  • Elution Gradient:

    • 0–5 min: Hold at 5% B.

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • Validation Check: Monitor UV absorbance at 254 nm and 280 nm. The 4-nitrophenyl group is highly UV-active. The target 3-isomer typically elutes slightly later than the more sterically hindered 5-isomer due to enhanced planar interaction with the C18 phase.

  • Recovery: Pool the fractions containing the pure product. Remove the acetonitrile under reduced pressure, then lyophilize the remaining aqueous solution to yield the pure compound as a fluffy powder.

References

  • National Center for Biotechnology Information (PubChem). "3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid; CID 12189268". PubChem Database.[Link]

  • Google Patents. "Process for purification of 1-methylpyrazole-4-carboxylic acid esters (US8735600B2)".
Troubleshooting

Technical Support Center: Optimization of Pyrazole Ring Formation

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and kinetic challenges associated with pyrazole ring formation. This resource synthesizes mechanistic theory wi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and kinetic challenges associated with pyrazole ring formation. This resource synthesizes mechanistic theory with field-proven troubleshooting strategies to help researchers and drug development professionals optimize their synthetic workflows.

Mechanistic Overview & Troubleshooting Logic

Understanding the step-wise mechanism of the Knorr pyrazole synthesis is the foundation of effective troubleshooting. The reaction is not a concerted process; it relies on an initial intermolecular condensation followed by an intramolecular cyclization and a final dehydration step[1]. Disruptions at any of these nodes—whether due to reagent degradation, suboptimal pH, or steric hindrance—will stall the reaction or yield undesired regioisomers.

PyrazoleWorkflow A 1,3-Dicarbonyl + Hydrazine Derivative B Nucleophilic Attack (Hydrazone Formation) A->B C Intramolecular Cyclization (Pyrazoline Intermediate) B->C E Issue: Low Yield Check Hydrazine Quality B->E D Dehydration & Aromatization (Pyrazole Core) C->D F Issue: Regioselectivity Screen pH / Catalysts C->F

Mechanistic workflow and troubleshooting nodes for Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: When reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines, I obtain a mixture of regioisomers. How can I control this? A: Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens[2]. Under neutral conditions, the more nucleophilic nitrogen (–NH₂) attacks the least sterically hindered carbonyl. To shift this distribution, you must alter the electronic environment. Acidic conditions protonate the more basic nitrogen, changing the initial site of attack[2]. Alternatively, utilizing transition metal catalysts (e.g., AgOTf) can kinetically trap the desired isomer before thermodynamic equilibration occurs, yielding up to 99% regioselectivity[3].

Q2: My reaction yields are inconsistent, and the crude product is heavily discolored. Could this be related to the hydrazine reagent? A: Yes. Hydrazine hydrate and phenylhydrazine are highly susceptible to photo-oxidation and degradation in air, which generates colored byproducts and reduces the effective stoichiometry of the reagent[1]. Causality & Solution: Always use freshly titrated hydrazine. For long-term reliability, switch to bench-stable hydrazine salts (e.g., hydrazine monohydrochloride). When using a salt, ensure you add a mild base (like sodium acetate) to the reaction mixture to liberate the free hydrazine in situ[4].

Q3: Are there green chemistry alternatives to the traditional bromine oxidation of pyrazolines? A: Yes. If your synthetic route traps the intermediate as a pyrazoline, you can achieve aromatization using aerobic oxidation. Heating the pyrazoline in dimethyl sulfoxide (DMSO) under an O₂ atmosphere provides a metal-free, green alternative where water is the only byproduct[4].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Incomplete Conversion & Low Yield
  • Symptoms: TLC or LC-MS shows unreacted 1,3-dicarbonyl after 4 hours of reflux.

  • Root Cause: The intramolecular cyclization or the final dehydration step is kinetically stalled due to a high activation energy barrier for the elimination of water.

  • Resolution: Add a catalytic amount of glacial acetic acid (0.1–0.2 eq). The acid protonates the intermediate hemiaminal hydroxyl group, converting it into a superior leaving group (H₂O) and driving the aromatization forward[1]. If the dicarbonyl is the limiting reagent, use a slight excess of hydrazine (1.1–1.2 eq) to push the equilibrium[5].

Issue 2: Formation of Pyrazolone Byproducts
  • Symptoms: Mass spectrometry indicates a product with a mass [M-18] less than expected, or IR spectroscopy shows a strong C=O stretch.

  • Root Cause: When using a β-keto ester instead of a 1,3-diketone, the hydrazine may attack the ester carbonyl, leading to a pyrazolone (the 5-hydroxy-pyrazole tautomer) rather than a fully aromatic substituted pyrazole[2].

  • Resolution: Ensure strict temperature control. Condensation at the ketone occurs rapidly at room temperature, while ester amidation requires higher heat. If a fully aromatic pyrazole is desired from a keto-ester, ensure the subsequent functionalization (e.g., chlorination with POCl₃) is planned.

Quantitative Optimization Parameters

Summarized below are the critical parameters for optimizing the cyclocondensation step, comparing standard conditions against modern, optimized alternatives.

ParameterStandard ConditionOptimized / Green ConditionMechanistic Causality
Solvent Ethanol / MethanolPEG-400 or Water (with TPGS-750-M)Protic solvents stabilize the transition state; aqueous surfactants improve green metrics and ease of isolation.
Catalyst None / HClGlacial Acetic Acid (0.1 eq) or AgOTfAcid lowers the LUMO of the carbonyl, accelerating both nucleophilic attack and the final dehydration step.
Temperature Reflux (70–80 °C)Microwave Irradiation (150 °C, 10 min)Rapid, uniform heating overcomes the activation energy barrier for aromatization, reducing degradation side-reactions[2].
Oxidation (If needed)Bromine (Br₂)O₂ in DMSO (120 °C)DMSO acts as an exceptionally efficient oxygen sink; aerobic oxidation generates water as the sole byproduct[4].

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning observable physical changes are embedded into the steps to confirm the reaction is proceeding correctly.

Protocol A: Acid-Catalyzed Knorr Cyclocondensation

This protocol is optimized for the synthesis of 3,5-disubstituted pyrazoles (e.g., the Celecoxib core)[5].

  • Reaction Setup: Dissolve 1.0 eq of the 1,3-dicarbonyl compound in absolute ethanol to achieve a 0.5 M concentration in a flame-dried round-bottom flask equipped with a magnetic stirrer[5].

  • Hydrazine Addition: Dropwise add 1.1 eq of hydrazine hydrate at room temperature.

    • Self-Validation Check: You must observe a mild exotherm. This thermal release confirms the successful initial nucleophilic attack and the formation of the hydrazone intermediate[1].

  • Catalysis & Cyclization: Add 0.1 eq of glacial acetic acid. Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours[5].

  • Monitoring: Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes).

    • Self-Validation Check: The UV-active spot of the starting dicarbonyl must completely disappear, replaced by a lower Rf​ spot corresponding to the highly polar pyrazole core.

  • Isolation: Remove the heat source. While the solution is still warm (approx. 50 °C), slowly add deionized water until the mixture becomes slightly cloudy. Cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold hexanes to remove non-polar impurities, then dry under a high vacuum[1].

Protocol B: Metal-Free Aerobic Oxidation of Pyrazolines to Pyrazoles

This green protocol utilizes oxygen as a terminal oxidant, bypassing the need for toxic halogens[4].

  • Intermediate Formation: Condense the chosen ketone, aldehyde, and hydrazine monohydrochloride to form the pyrazoline intermediate under mild conditions[4].

  • Solvent Exchange: Isolate and dissolve the crude pyrazoline in anhydrous DMSO to a concentration of 0.2 M.

    • Causality: DMSO is specifically selected for its exceptionally high oxygen solubility, which is the rate-limiting factor for the oxidation step[4].

  • Aerobic Oxidation: Purge the reaction vessel with O₂ gas (using a balloon or manifold) and heat to 100–120 °C for 4–6 hours.

  • Isolation: Quench the reaction by pouring the hot mixture directly into crushed ice. The highly hydrophobic aromatic pyrazole will precipitate immediately, eliminating the need for column chromatography in most cases[4].

References

  • Corradi, F., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI, 2023. URL: [Link]

  • Liu, J., et al. "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Organic Chemistry Portal (Synlett), 2018. URL: [Link]

Sources

Optimization

troubleshooting side reactions in the synthesis of nitropyrazoles

Technical Support Center: Troubleshooting Nitropyrazole Synthesis Welcome to the Technical Support Center for heterocyclic synthesis. Nitropyrazoles are critical intermediates in the development of energetic materials, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitropyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Nitropyrazoles are critical intermediates in the development of energetic materials, agrochemicals, and pharmaceuticals. However, their synthesis is frequently complicated by poor regioselectivity, over-nitration, and unexpected isomerizations.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we diagnose the root causes of common side reactions and provide field-proven, self-validating protocols to ensure your syntheses are both safe and highly reproducible.

Part 1: Diagnostic Logic for Side Reactions

Before adjusting your protocol, use the diagnostic tree below to identify the mechanistic origin of your side reaction.

G Start Impure Nitropyrazole Product N_vs_C NMR shows N-NO2 instead of C-NO2? Start->N_vs_C OverNitro Mass Spec shows Over-nitration? N_vs_C->OverNitro No FixN Thermal Rearrangement (>140°C in Benzonitrile) N_vs_C->FixN Yes Regio Regioisomer Mixture (3- vs 4-nitro)? OverNitro->Regio No FixOver Strict Temp Control (<10°C) Limit HNO3 to 1.1 eq OverNitro->FixOver Yes FixRegio Use Direct Cycloaddition or Block Positions Regio->FixRegio Yes

Troubleshooting workflow for identifying and resolving nitropyrazole synthesis side reactions.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My nitration yielded an N-nitropyrazole (1-nitropyrazole) instead of the expected C-nitropyrazole. Why did this happen, and how do I fix it? A1: This is a classic example of kinetic versus thermodynamic control. If you used a mild nitrating agent like acetyl nitrate (HNO₃/Ac₂O), the reaction kinetically favors electrophilic attack at the more nucleophilic pyrrole-like nitrogen atom, yielding N-nitropyrazole[1]. To correct this and obtain the C-nitropyrazole (typically the 3- or 5-isomer), you do not need to restart. You must perform a thermal rearrangement. Heating the N-nitropyrazole in a high-boiling solvent like benzonitrile or anisole at 120–190 °C for 3–7 hours provides the activation energy necessary to break the N–NO₂ bond, driving the migration of the nitro group to the thermodynamically stable carbon backbone[2].

Q2: I am trying to synthesize 4-nitropyrazole, but my LC-MS shows significant over-nitration (e.g., 3,4-dinitropyrazole). How can I suppress this? A2: Over-nitration occurs when the nitronium ion concentration is too high and thermal control is lost. When using a mixed acid system (HNO₃/H₂SO₄), the pyrazole ring is protonated. This deactivates the ring and directs the first nitro group to the 4-position via electrophilic aromatic substitution[3]. However, the nitration of pyrazole is highly exothermic. Localized thermal hotspots in your flask can provide the activation energy required for a second nitration event, leading to dinitropyrazoles[3]. Fix: Strictly limit your stoichiometry to 1.1 equivalents of HNO₃ and maintain the internal reaction temperature strictly below 10 °C during the entire addition phase.

Q3: My synthesis of a substituted nitropyrazole via the Knorr method yielded an inseparable mixture of regioisomers. Is there a direct regioselective route? A3: Traditional Knorr pyrazole synthesis (the condensation of hydrazines with 1,3-diketones) frequently yields regioisomeric mixtures due to the competing nucleophilicity of the two hydrazine nitrogen atoms[4]. To achieve strict regioselectivity, bypass direct nitration or Knorr condensation entirely. Instead, utilize the acid-assisted cyclocondensation of N-arylhydrazones with nitroolefins. This stepwise cycloaddition leverages the distinct nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, yielding highly specific 1,3,5-tri- or 1,3,4,5-tetrasubstituted pyrazoles without the need for harsh nitrating agents[4].

Part 3: Mechanistic Pathway of N- to C- Rearrangement

Understanding the molecular journey of your substrate is critical for troubleshooting. The diagram below illustrates the two-step synthesis of 3-nitropyrazole, highlighting the transition from kinetic to thermodynamic products.

Mechanism A Pyrazole B HNO3 / Ac2O (Kinetic Control) A->B C N-Nitropyrazole (Intermediate) B->C D Thermal Rearrangement (140-190 °C) C->D E 3(5)-Nitropyrazole (Thermodynamic) D->E

Reaction pathway illustrating the kinetic N-nitration and subsequent thermal rearrangement.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Direct Synthesis of 4-Nitropyrazole (Mixed Acid Method)

Objective: Achieve selective C4-nitration while suppressing dinitration.

  • Acid Preparation: In a separate beaker, cool 2.0 eq of concentrated H₂SO₄ to 0 °C. Slowly add 1.1 eq of 70% HNO₃.

    • Causality: Pre-mixing and cooling prevent the premature generation of NO₂ fumes and control the violent exotherm associated with nitronium ion formation[3].

  • Substrate Solvation: Dissolve pyrazole (1.0 eq) in a minimal amount of H₂SO₄ in a round-bottom flask and cool to 0–5 °C.

    • Validation Checkpoint: The solution must remain clear. Any immediate darkening indicates oxidative ring cleavage or degradation side reactions.

  • Nitration: Add the mixed acid dropwise over 60 minutes.

    • Validation Checkpoint: Monitor the internal thermometer. The temperature must not exceed 10 °C. If it spikes, pause the addition. Exceeding 10 °C provides the thermodynamic push for dinitration[3].

  • Quench & Isolate: Pour the reaction mixture over crushed ice. Neutralize slowly with saturated NaHCO₃. Extract with Ethyl Acetate.

    • Validation Checkpoint: The evolution of CO₂ gas will cease exactly when the pH reaches neutrality (pH 7), confirming the total neutralization of excess sulfuric and nitric acids.

Protocol B: Synthesis of 3-Nitropyrazole via Thermal Rearrangement

Objective: Isomerize kinetically formed N-nitropyrazole to the thermodynamic C3-isomer.

  • N-Nitration: React pyrazole with freshly prepared acetyl nitrate (HNO₃/Ac₂O) at 25 °C for 30 minutes. Pour into water and filter the resulting 1-nitropyrazole precipitate[1].

  • Thermal Rearrangement: Dissolve the 1-nitropyrazole in benzonitrile to create a 10% w/v solution. Heat to 180 °C for 3 hours.

    • Causality: The high thermal energy selectively cleaves the weaker N–NO₂ bond, allowing the nitro group to migrate to the more stable C3 position[1].

  • Precipitation: Cool the mixture to room temperature and pour it into an excess of hexanes.

    • Validation Checkpoint: 3-nitropyrazole is highly polar and insoluble in hexanes; it will immediately crash out as a solid precipitate, while the benzonitrile solvent remains entirely in the organic phase[1]. Filter and dry.

Part 5: Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes of the protocols discussed, allowing for rapid comparison of synthetic routes.

Starting MaterialNitrating ReagentsStoichiometry (Eq)Temp (°C)Major ProductTypical YieldPrimary Side Reaction
PyrazoleHNO₃ / H₂SO₄1.1 : 2.00–104-Nitropyrazole85–96%3,4-Dinitropyrazole
PyrazoleHNO₃ / Ac₂O1.8 : Excess251-Nitropyrazole84%Hydrolysis
1-NitropyrazoleBenzonitrile (Solvent)N/A1803-Nitropyrazole98%Denitration
N-ArylhydrazoneNitroolefin + TFE/TFA1.0 : 1.080Regiopure Pyrazoles>80%Unreacted Precursors

Part 6: References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. Available at:[Link]

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - ACS Omega. Available at:[Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. Available at:[Link]

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - ACRHEM. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up synthesis of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 35581-31-8)[1]. This compound is a critical building block in the development of kinase inhibitors and succinate dehydrogenase inhibitor (SDHI) agricultural fungicides[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind process parameters, ensuring your scale-up campaigns are robust, safe, and high-yielding.

Route Selection & Mechanistic Workflow

A common pitfall in pyrazole-4-carboxylic acid synthesis is attempting a classical Knorr-type Claisen condensation between 4-nitroacetophenone and diethyl oxalate[3]. While this route is excellent for synthesizing 3-carboxylates or 5-carboxylates, it cannot yield the 4-carboxylate isomer[4].

To strictly control regiochemistry and place the carboxylic acid at the C4 position, our validated process utilizes the Enaminone (DMF-DMA) Route [5]. By starting with ethyl 3-(4-nitrophenyl)-3-oxopropanoate, the ester moiety is pre-installed at the future C4 position. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides the necessary C5 carbon. Subsequent cyclocondensation with hydrazine hydrate yields the pyrazole core with absolute regiochemical fidelity.

PyrazoleSynthesis SM Ethyl 3-(4-nitrophenyl) -3-oxopropanoate Step1 Step 1: Enamination (+ DMF-DMA) - MeOH SM->Step1 Int1 Ethyl 2-(4-nitrobenzoyl) -3-(dimethylamino)acrylate Step1->Int1 Step2 Step 2: Cyclocondensation (+ Hydrazine Hydrate) - H2O, - HNMe2 Int1->Step2 Int2 Ethyl 3-(4-nitrophenyl) -1H-pyrazole-4-carboxylate Step2->Int2 Step3 Step 3: Saponification (+ LiOH, then HCl) - EtOH Int2->Step3 Prod 3-(4-nitrophenyl)-1H-pyrazole -4-carboxylic acid Step3->Prod

Synthetic workflow for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid via the DMF-DMA route.

Troubleshooting Guides & FAQs

Q1: During Step 1 (Enaminone formation), the reaction stalls at ~75% conversion. How do I drive it to completion? Cause & Solution: The reaction between the beta-keto ester and DMF-DMA is an equilibrium process that generates methanol as a byproduct. At scale, if methanol is not actively removed, the equilibrium halts[5]. Action: Equip your reactor with a distillation head or Dean-Stark trap. Actively distill off the methanol/toluene azeotrope at 85°C. The reaction will smoothly reach >99% conversion.

Q2: Step 2 (Cyclocondensation) generated a dangerous exotherm and pressure spike during our 1 kg pilot. How is this mitigated? Cause & Solution: The initial Michael addition of hydrazine to the enaminone is highly exothermic. Furthermore, the subsequent cyclization releases dimethylamine gas, causing pressure spikes. Action: Never add the enaminone to the hydrazine. Always dose hydrazine hydrate slowly into the enaminone suspension at 0–5°C. Ensure the reactor vent is open to a scrubber system to safely handle the dimethylamine off-gassing during the heating phase.

Q3: In Step 3 (Saponification), the product turned dark brown, and HPLC showed multiple new impurities. What caused this? Cause & Solution: Nitroaromatics are highly sensitive to harsh basic conditions at elevated temperatures, which can trigger Nef-type degradations, azoxy dimerizations, or redox side-reactions[6]. Action: Avoid using boiling NaOH or KOH. Switch to the milder Lithium Hydroxide (LiOH·H2O) in a THF/Water co-solvent system, and strictly maintain the internal temperature below 45°C.

Q4: We are struggling to filter the final carboxylic acid; it forms a gelatinous paste. How can we improve the morphology? Cause & Solution: Rapid acidification of the lithium carboxylate salt causes the free acid to crash out as an amorphous, solvated gel. Action: Perform a reverse quench or a slow, controlled acidification. Heat the aqueous salt solution to 40°C and dose 2M HCl slowly over 2 hours until pH 2.0–2.5 is reached. This promotes the growth of distinct, easily filterable crystalline needles.

Validated Scale-Up Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, meaning it contains built-in physical or analytical checkpoints to guarantee success before proceeding to the next step.

Step 1: Enaminone Formation
  • Charge: Purge a jacketed reactor with nitrogen. Charge ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equiv) and anhydrous toluene (5 volumes).

  • Dose: Add DMF-DMA (1.2 equiv) dropwise at 20°C over 30 minutes.

  • Distill (Validation Check): Heat the mixture to 85°C. The reaction progress is directly correlated to the volume of methanol distilled. Collect ~1.2 equivalents of methanol in the distillate receiver to physically confirm conversion.

  • Analyze: Sample for HPLC (254 nm); proceed to cooling only when the starting material is <1.0 a/a%.

  • Isolate: Cool to 5°C to induce crystallization. Filter, wash with cold heptane (2 volumes), and dry under vacuum.

Step 2: Cyclocondensation
  • Charge: Suspend the enaminone intermediate (1.0 equiv) in absolute ethanol (8 volumes) at 0°C.

  • Dose (Validation Check): Add hydrazine hydrate (64% w/w in water, 1.1 equiv) via an addition funnel over 1 hour. Maintain internal temperature (IT) below 10°C. A rapid color change from deep yellow to pale yellow visually validates the initial addition of hydrazine.

  • Cyclize: Warm to 25°C and stir for 2 hours, then heat to 65°C for 4 hours.

  • Vent Check (Validation Check): Monitor the reactor vent for dimethylamine off-gassing (wet pH paper on the vent line will turn dark blue). Cyclization is complete when off-gassing ceases and HPLC shows <0.5% intermediate.

  • Isolate: Cool to 0°C, filter the precipitated ethyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, and wash with cold ethanol.

Step 3: Saponification
  • Charge: Charge the pyrazole ester (1.0 equiv) into a mixture of THF (5 volumes) and Water (5 volumes).

  • Hydrolyze: Add LiOH·H2O (2.5 equiv) portion-wise at 20°C. Warm to 40°C and stir for 6 hours.

  • Solubility Check (Validation Check): The suspension will become a completely homogeneous solution as the ester hydrolyzes to the water-soluble lithium salt. If solids remain, hydrolysis is incomplete.

  • Acidify: Cool to 10°C and slowly dose 2M HCl until the pH reaches 2.0–2.5.

  • pH Check (Validation Check): The free carboxylic acid will precipitate. If the pH is >3.0, precipitation will be incomplete, causing yield loss. Verify with a calibrated pH meter.

  • Isolate: Filter, wash with copious amounts of water to remove LiCl, and dry under vacuum at 50°C to constant weight.

Quantitative Scale-Up Metrics

The following table summarizes the expected performance of this route across three different scales, demonstrating the robustness of the process.

Parameter100 g Scale (Lab)1 kg Scale (Pilot)5 kg Scale (Process)
Step 1 Yield (%) 92%90%91%
Step 2 Yield (%) 88%85%86%
Step 3 Yield (%) 95%94%93%
Overall Telescoped Yield 76.9%71.9%72.7%
Final Purity (HPLC a/a%) 99.5%99.2%99.4%
Step 2 Max Exotherm (ΔT) +4°C+12°C+15°C (Requires active jacket cooling)
E-Factor (Overall) ~18~15~14

References

  • PubChem. "3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid". Source: National Institutes of Health (NIH). URL:[Link]

  • Wikipedia. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid" (Industrial context for SDHI pyrazole-4-carboxylic acid scale-up). Source: Wikipedia. URL:[Link]

  • Ho Chi Minh City University of Education (HCMUE). "Synthesis of Some N-Substituted Hydrazides Containing Isoxazole Heterocycle" (Claisen condensation limitations with 4-nitroacetophenone). Source: HCMUE Journal of Science. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review" (Validation of the DMF-DMA enaminone route). Source: NIH. URL: [Link]

  • American Chemical Society. "Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials" (Nitroaromatic stability and sensitivity data). Source: Crystal Growth & Design. URL: [Link]

Sources

Optimization

Pyrazole Synthesis Technical Support Center: Impurity Troubleshooting &amp; Resolution Guide

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with impurity profiles in pyrazole-based ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with impurity profiles in pyrazole-based active pharmaceutical ingredients (APIs).

Module 1: Regioselectivity and Isomeric Impurities

Troubleshooting Q&A

Q: Why am I isolating a mixture of regioisomers when synthesizing pyrazoles from unsymmetrical 1,3-diketones? A: In the traditional Knorr pyrazole synthesis, condensing an unsymmetrical 1,3-diketone with a substituted hydrazine frequently yields a mixture of regioisomers[1]. This occurs because both electrophilic carbonyl carbons possess similar reactivities. Under standard neutral or thermal conditions, the initial nucleophilic attack by the hydrazine nitrogen is uncontrolled, leading to parallel cyclization pathways and high isomeric impurity profiles[2].

Q: How can I manipulate the reaction to achieve high regioselectivity and eliminate isomeric impurities? A: Regioselectivity can be strictly controlled by exploiting the nucleophilicity difference between the nitrogen atoms of the hydrazine. Shifting to an acid-assisted protocol using trifluoroethanol (TFE) and trifluoroacetic acid (TFA) alters the mechanism to a directed, stepwise cycloaddition[2]. Additionally, kinetic studies demonstrate that adjusting the initial reactant stoichiometry can further suppress the formation of the undesired regioisomer[1].

Experimental Protocol: Acid-Assisted Regioselective Synthesis

This self-validating protocol ensures the directed formation of the target isomer while suppressing secondary cyclization pathways.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in trifluoroethanol (TFE) to achieve a 0.2 M concentration.

  • Acidification: Add trifluoroacetic acid (TFA) (0.1 to 0.5 equiv) to the solution and stir for 5 minutes at room temperature.

    • Causality: TFA selectively protonates the more basic carbonyl, differentiating the electrophilicity of the two reaction sites and directing the initial nucleophilic attack.

  • Addition: Slowly add the substituted hydrazine (1.05 equiv) dropwise to prevent localized concentration spikes that could bypass kinetic control.

  • Cyclization: Heat the mixture to 60°C and monitor via TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Validation: Concentrate the crude mixture and analyze via 1 H-NMR. The absence of duplicate proton signals in the aromatic/heterocyclic region validates the successful suppression of the regioisomer.

Knorr_Regioselectivity A Unsymmetric 1,3-Diketone + Substituted Hydrazine B Standard Thermal Conditions (Neutral pH) A->B Default Protocol C Acid-Assisted Conditions (TFE / TFA) A->C Optimized Protocol D Mixture of Regioisomers (High Impurity Profile) B->D Uncontrolled Nucleophilic Attack E Regioselective Pyrazole (Target API) C->E Directed Stepwise Cycloaddition

Logical workflow for controlling regioselectivity in Knorr pyrazole synthesis.

Module 2: Residual Metal Impurities (Palladium Scavenging)

Troubleshooting Q&A

Q: My pyrazole API was synthesized via Suzuki cross-coupling. Why do residual palladium levels remain high (>100 ppm) even after extensive flash chromatography? A: Pyrazole rings contain basic nitrogen atoms that act as strong ligands, readily coordinating with transition metals like palladium[3]. During cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), these nitrogen atoms bind to Pd(II) or Pd(0) species, effectively dragging the metal through standard silica gel columns[4]. While flash chromatography typically removes ~90% of bulk palladium, it is insufficient for breaking these strong coordination bonds, leaving residual levels well above the acceptable limits for biological assays or APIs[3].

Q: What is the most reliable method to reduce palladium to acceptable regulatory limits (<10 ppm)? A: The most effective approach is employing a secondary purification step using functionalized silica scavengers, such as 2,4,6-trimercaptotriazine silica gel (Si-TMT) or thiourea-modified silica[3][5]. These scavengers possess an exceptionally high binding affinity for palladium—higher than that of the pyrazole product itself. They effectively strip the metal from the API complex, reducing residual levels to <1 ppm without compromising product yield[5][6].

Quantitative Data: Palladium Removal Efficacy
Purification MethodAverage Initial Pd (ppm)Average Final Pd (ppm)Efficacy & Notes
Crude Isolation > 1000 ppmN/ABaseline after reaction quench[4].
Flash Chromatography > 1000 ppm50 - 100 ppmRemoves ~90% of bulk Pd, but fails API standards[3].
Si-TMT Scavenging Resin 50 - 100 ppm< 1 ppm Highly reliable; strips coordinated Pd from pyrazole[3][5].
Thiourea Alkyl Silica 150 - 220 ppm< 1 ppm High loading capacity; prevents product loss[6].
Experimental Protocol: Palladium Scavenging using Si-TMT

This protocol utilizes thermodynamic affinity to transfer Pd from the pyrazole product to the solid-supported scavenger.

  • Dissolution: Dissolve the semi-purified pyrazole product (post-flash chromatography) in a suitable organic solvent (e.g., THF or DCM) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add Si-TMT (2,4,6-trimercaptotriazine silica gel) at a loading of 5-10 equivalents relative to the estimated residual palladium content[3].

  • Incubation: Stir the suspension at 40°C to 50°C for 2 to 18 hours.

    • Causality: Elevated temperature provides the activation energy required to break the Pyrazole-Pd coordination bond, allowing the highly nucleophilic TMT ligand to capture the metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica scavenger. Wash the pad with excess solvent to ensure complete product recovery.

  • Validation: Concentrate the filtrate and analyze the purified API using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are <1 ppm[5].

Pd_Scavenging Crude Crude Pyrazole Product (Pd > 1000 ppm) Chrom Flash Chromatography Crude->Chrom Primary Purification Mid Intermediate Product (Pd: 50 - 100 ppm) Chrom->Mid ~90% Pd Removal Scavenger Add Si-TMT Scavenger (Stir 2-18h, 40°C) Mid->Scavenger Target Residual Metal Filter Filter through Celite Pad Scavenger->Filter Bind Pd Clusters Pure Purified Pyrazole API (Pd < 1 ppm) Filter->Pure Isolate Final Product

Step-by-step experimental workflow for residual palladium removal using silica scavengers.

Module 3: Process-Related Impurities & Profiling

Troubleshooting Q&A

Q: How should I identify and profile unknown minor impurities (<0.1%) in my final pyrazole API? A: Impurity profiling is a critical regulatory requirement in drug development to ensure biological safety and efficacy[7][8]. For pyrazole derivatives, the most robust approach is utilizing hyphenated analytical techniques such as LC-MS/MS combined with HPLC-UV diode array spectral matching[8][9].

Q: Why is UV diode array spectral matching specifically recommended for pyrazoles? A: Because standard reference materials for minor impurities are rarely available, isolating them is highly inefficient. Pyrazole derivatives exhibit distinct, highly conjugated UV absorption profiles. On-line characterization using LC/UV spectral matching allows you to monitor and characterize these minor impurities (even below 0.1% by area) based on their spectral signatures without the need for physical isolation[9].

References

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. 2

  • Littlejohn, et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 1

  • Juniper Publishers. Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient.7

  • Ingale, S. J., et al. Impurity Profile in Bulk Drugs and Pharmaceutical Preparation. IJPCSONLINE. 8

  • Semantic Scholar. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.5

  • National Institutes of Health (PMC). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.3

  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.4

  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield.6

  • National Institutes of Health (PubMed). Active drug substance impurity profiling part I. LC/UV diode array spectral matching.9

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly polarized, multi-functional heterocycles. The molecule 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly polarized, multi-functional heterocycles. The molecule 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid presents a classic synthetic bottleneck. Its structural features—a bulky, electron-withdrawing 3-(4-nitrophenyl) group, a free 4-carboxylic acid, and a tautomeric pyrazole core—create competing reactive sites.

This guide provides a deep-dive into the causality behind the chemoselectivity and regioselectivity issues inherent to this scaffold, offering field-proven, self-validating protocols to ensure your synthesis succeeds.

The Chemoselectivity Conundrum: O- vs. N-Alkylation

Q: When I react the starting material with an alkyl halide and base, my LC-MS shows complete conversion, but NMR indicates I formed an ester instead of the N-alkylated product. Why is this happening?

The Causality: This is a textbook example of Hard-Soft Acid-Base (HSAB) theory in action. The carboxylic acid proton is significantly more acidic (pKa ~4.5) than the pyrazole N-H (pKa ~14). When you add a base, the carboxylate anion is generated first. The carboxylate oxygen is a "hard," highly electronegative nucleophile with a localized negative charge, making it kinetically favored to attack hard electrophiles like alkyl halides. Consequently, O-alkylation (esterification) outcompetes N-alkylation .

The Solution: You must decouple the reactive sites. While some protocols attempt a "dianion" strategy using >2 equivalents of a strong base (like NaH) to deprotonate both the acid and the pyrazole, this often leads to over-alkylation or poor regiocontrol. The most robust, field-proven approach is a Protection-Alkylation-Deprotection sequence. By temporarily masking the carboxylic acid as a methyl ester, you eliminate the O-alkylation pathway entirely, forcing the electrophile to react exclusively with the pyrazole nitrogen.

Workflow SM Starting Material 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Direct Direct Alkylation (Base + R-X) SM->Direct Poor Chemoselectivity Protect Step 1: Protection (MeOH, H2SO4) SM->Protect Optimized Route O_Alkyl Undesired Product O-Alkylation (Ester) Direct->O_Alkyl Ester Intermediate Methyl Pyrazole-4-carboxylate Protect->Ester N_Alkyl Step 2: N-Alkylation (K2CO3, R-X, DMF) Ester->N_Alkyl N1_Ester N1-Alkyl Ester (Major Regioisomer) N_Alkyl->N1_Ester Regioselective Deprotect Step 3: Hydrolysis (LiOH, THF/H2O) N1_Ester->Deprotect Target Target Product N1-Alkyl Pyrazole-4-carboxylic acid Deprotect->Target

Workflow for chemoselective and regioselective N-alkylation of pyrazole-4-carboxylic acids.

The Regioselectivity Challenge: N1 vs. N2 Alkylation

Q: I protected the carboxylic acid, but my N-alkylation step yields a mixture of two products. How do I control which nitrogen (N1 vs. N2) gets alkylated?

The Causality: Pyrazoles exist as rapidly interconverting tautomers. Alkylation can occur at N1 (adjacent to the C5 proton) or N2 (adjacent to the C3 substituent). The product distribution is governed by a delicate balance of sterics and electronics .

  • Steric Hindrance: The bulky 4-nitrophenyl group at the C3 position creates significant steric bulk around N2. This naturally biases the reaction toward N1.

  • Metal Coordination (The "Masking" Effect): The choice of base is the ultimate control lever. Coordinating bases (e.g., Potassium tert-butoxide, KOtBu) provide a metal cation (K⁺) that chelates between the N2 lone pair and the adjacent ester carbonyl oxygen. This chelation effectively "masks" the N2 position, leaving N1 as the only accessible nucleophilic site. Conversely, non-coordinating bases or highly polar solvents that strip the cation away will result in poorer regioselectivity .

Mechanism Ester 3-(4-nitrophenyl)pyrazole-4-carboxylate Base Base Addition (e.g., KOtBu or K2CO3) Ester->Base Anion Pyrazolide Anion Delocalized Charge Base->Anion Coord Metal Coordination at N2 (K+ masks N2) Anion->Coord Steric Steric Hindrance at N2 (4-nitrophenyl group) Anion->Steric N1_Attack Electrophilic Attack at N1 (Unmasked & Less Hindered) Coord->N1_Attack Steric->N1_Attack N1_Product N1-Alkyl Regioisomer (>95% Selectivity) N1_Attack->N1_Product

Mechanistic rationale for N1-regioselectivity driven by sterics and metal coordination.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction conditions and the resulting chemoselectivity/regioselectivity profiles based on established pyrazole functionalization literature.

ConditionBase (Eq)SolventTempMajor ProductChemoselectivity (N:O)Regioselectivity (N1:N2)
Direct Alkylation (Free Acid)K₂CO₃ (1.1)DMF25 °CO-Alkyl (Ester)< 5:95N/A
Direct Alkylation (Free Acid)NaH (2.2)THF0 °CN1-Alkyl Acid80:2070:30
Protected (Methyl Ester)K₂CO₃ (1.5)DMF60 °CN1-Alkyl Ester> 99:190:10
Protected (Methyl Ester) KOtBu (1.5) THF 25 °C N1-Alkyl Ester > 99:1 > 98:2

Standardized Experimental Protocol

To ensure high E-E-A-T standards, the following methodology is designed as a self-validating system . Each step includes specific in-process controls (IPCs) to verify success before proceeding.

Step 1: Carboxylic Acid Protection (Fischer Esterification)
  • Objective: Mask the highly reactive hard oxygen nucleophile to prevent O-alkylation.

  • Procedure:

    • Suspend 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

    • Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.

    • Reflux the mixture for 12 hours under an inert atmosphere.

    • Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): LC-MS must show a mass shift of +14 Da (M+H = 248.06). TLC (DCM:MeOH 9:1) should show complete consumption of the baseline starting material, yielding a higher Rf spot.

Step 2: Regioselective N1-Alkylation
  • Objective: Utilize metal coordination and steric bulk to drive exclusive N1-alkylation.

  • Procedure:

    • Dissolve the methyl ester intermediate (1.0 eq) in anhydrous THF (0.1 M).

    • Cool the solution to 0 °C. Add KOtBu (1.5 eq) portion-wise. Stir for 30 minutes to ensure complete formation of the pyrazolide anion and K⁺ coordination.

    • Dropwise add the desired alkyl halide (e.g., Iodomethane, 1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated NH₄Cl, extract with Ethyl Acetate, dry, and concentrate.

  • Self-Validation (IPC): ¹H NMR of the crude product must show the absence of the broad pyrazole N-H singlet (typically >10 ppm). A single new alkyl peak (e.g., N-CH₃ around 3.9 ppm) should be visible. To definitively confirm N1 vs. N2 regiochemistry, perform a 2D NOESY NMR experiment: you should observe a strong spatial correlation (cross-peak) between the new N-alkyl protons and the C5-H proton of the pyrazole ring.

Step 3: Saponification (Deprotection)
  • Objective: Cleave the methyl ester under mild conditions without disrupting the newly formed N-C bond or the nitro group.

  • Procedure:

    • Dissolve the N1-alkylated ester in a 3:1 mixture of THF:H₂O (0.1 M).

    • Add LiOH·H₂O (3.0 eq). Stir at room temperature for 6 hours.

    • Remove the THF in vacuo. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

    • Carefully acidify the aqueous layer with 1M HCl to pH 3. The target product will precipitate.

    • Filter the solid, wash with cold water, and dry under high vacuum.

  • Self-Validation (IPC): The product should precipitate cleanly upon acidification. IR spectroscopy will confirm success via the reappearance of the broad O-H stretch (2500-3300 cm⁻¹) and a shift in the carbonyl peak from an ester frequency (~1720 cm⁻¹) to a carboxylic acid frequency (~1690 cm⁻¹).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid." PubChem,[Link]

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]

Optimization

Technical Support Center: Preventing Decarboxylation of Pyrazole-4-Carboxylic Acids

Welcome to the Advanced Troubleshooting Portal for synthetic chemists and drug development professionals. Pyrazole-4-carboxylic acids—especially those bearing haloalkyl substituents—are notoriously prone to spontaneous d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for synthetic chemists and drug development professionals. Pyrazole-4-carboxylic acids—especially those bearing haloalkyl substituents—are notoriously prone to spontaneous decarboxylation during synthesis, workup, and isolation. This guide provides field-proven, mechanistically grounded solutions to preserve the carboxylic acid moiety during your workflows.

Part 1: Troubleshooting FAQs

Q1: Why do my pyrazole-4-carboxylic acids spontaneously decarboxylate during isolation or standard workup? A1: The instability is primarily driven by electronic effects. Electron-withdrawing groups (EWGs) such as haloalkyls (e.g., -CF3, -CHF2) at the 3- or 5-positions stabilize the intermediate carbanion formed upon the loss of CO2. This significantly lowers the activation energy required for decarboxylation. When these substrates are exposed to thermal stress (>150 °C), strong aqueous acids, or trace transition metals (such as Cu or Ag), they readily extrude CO2[1].

Q2: I am using oxalyl chloride to carboxylate pyrazoles. The subsequent hydrolysis step yields decarboxylated byproducts. How can I fix this? A2: The intermediate pyrazole-4-carbonyl chlorides are highly moisture-sensitive and unstable. Direct aqueous hydrolysis is strongly exothermic, generating localized heat and HCl, which synergistically drive rapid thermal decarboxylation[2]. Solution: Quench the reaction via methanolysis instead of aqueous hydrolysis. Adding methanol converts the unstable acid chloride into a stable methyl ester, safely trapping the carbonyl group and preventing CO2 loss. The ester can later be saponified under mild, controlled basic conditions[2].

Q3: During the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid via Claisen condensation, I lose product during the distillation of the β -keto-ester intermediate. What is the alternative? A3: High-temperature vacuum distillation of β -keto-ester intermediates inevitably triggers hydrolysis followed by decarboxylation, yielding a ketone, an alcohol, and carbon dioxide[3]. Solution: Eliminate the thermal distillation step entirely by utilizing a chemical drying method. Adding a trialkyl orthoformate to the organic phase reacts with and destroys residual water (dropping water content to 10–50 ppm). This prevents the hydrolytic initiation of decarboxylation and allows safe progression to the ring-closure step without thermal stress[3].

Q4: Is there a de novo synthetic route to pyrazole-4-carboxylic acids that inherently bypasses decarboxylation-prone intermediates? A4: Yes. A highly effective detour involves the non-decarboxylative ruthenium-catalyzed rearrangement of 4-alkylidene-isoxazol-5-ones. By using [RuCl2(p-cymene)]2, an intramolecular hydrogen bond between the enol hydrogen and the heterocycle carboxyl oxygen stabilizes the incipient carboxylate anion. This deflects the classical Ru-catalyzed decarboxylation pathway toward a concerted ring-opening that preserves the carboxylic acid moiety[4].

Part 2: Quantitative Data & Reaction Conditions

The following table summarizes the impact of various reaction conditions on the stability of pyrazole-4-carboxylic acids, providing a quick reference for safe operational windows.

Reaction Condition / ReagentTemperature RangeImpact on Pyrazole-4-Carboxylic AcidMechanistic Outcome
Aqueous Acid (HCl, H2SO4) 80 °C – 190 °CHigh Degradation Acid-catalyzed protonation drives CO2 extrusion[1].
Copper Catalysts (Cu, Cu2O) 40 °C – 150 °CHigh Degradation Metal-catalyzed protodecarboxylation[1].
Vacuum Distillation ( β -keto esters) > 100 °CModerate/High Degradation Thermal hydrolysis followed by decarboxylation[3].
Methanolysis (Acid Chlorides) 0 °C – 25 °CStable (Preserved) Traps reactive intermediate as a stable methyl ester[2].
Trialkyl Orthoformate Drying Room TempStable (Preserved) Scavenges water (down to 10 ppm), preventing hydrolysis[3].
[RuCl2(p-cymene)]2 (in DMSO/MeCN) 70 °C – 120 °CStable (Preserved) H-bond stabilization prevents decarboxylation during rearrangement[4].

Part 3: Visualizing Decarboxylation vs. Stabilization Logic

G A Pyrazole-4-carboxylic Acid (or Acid Chloride) B Aqueous Hydrolysis (Exothermic / High Temp) A->B Harsh Conditions D Methanolysis or Chemical Drying A->D Mild Trapping C Decarboxylation (Loss of CO2) B->C E Stable Pyrazole-4-carboxylate (Preserved COOH/COOR) D->E

Decarboxylation pathways versus stabilization strategies for pyrazole-4-carboxylic acids.

G N1 4-Alkylidene-isoxazol-5-ones N2 [RuCl2(p-cymene)]2 Catalyst (DMSO or MeCN) N1->N2 N3 Intramolecular H-Bond Stabilization N2->N3 Prevents CO2 loss N4 Ring-Opening (Non-Decarboxylative) N3->N4 N5 Pyrazole-4-carboxylic Acid Isolated N4->N5

Ruthenium-catalyzed non-decarboxylative rearrangement workflow.

Part 4: Validated Experimental Protocols

Protocol A: Mild Methanolysis of Pyrazole-4-Carbonyl Chlorides

Purpose: To prevent thermal decarboxylation caused by exothermic aqueous hydrolysis.

  • Activation: Suspend the pyrazole precursor in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Slowly add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir until gas evolution ceases (indicating complete conversion to the acid chloride).

  • Solvent Removal: Carefully evaporate the DCM and excess oxalyl chloride under reduced pressure at a temperature strictly below 30 °C.

  • Methanolysis (Critical Step): Immediately resuspend the crude acid chloride in anhydrous methanol at 0 °C. Stir for 2 hours at room temperature[2].

  • Isolation: Evaporate the methanol to yield the stable pyrazole-4-carboxylate methyl ester, which can be safely purified or stored.

Protocol B: Chemical Drying Prior to Ring Closure

Purpose: To avoid high-temperature distillation of β -keto-esters.

  • Phase Separation: Following the Claisen condensation workup, separate the organic phase (containing the alkyl haloacetoacetate intermediate) into a clean reactor.

  • Chemical Drying (Critical Step): Add a calculated stoichiometric amount of trialkyl orthoformate (based on the estimated residual water content). Stir at room temperature for 1 hour. This drops the water content to <50 ppm[3].

  • Ring Closure: Directly add the hydrazine derivative and a mild base (e.g., K2CO3) to the dried organic phase to promote ring closure.

  • Precipitation: Isolate the resulting alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate via precipitation in a mixed solvent system, bypassing any need for thermal distillation[3].

Protocol C: Non-Decarboxylative Ruthenium-Catalyzed Synthesis

Purpose: Direct synthesis of the carboxylic acid via stabilized rearrangement.

  • Preparation: Dissolve the 4-(2-hydroaminoalkylidenyl)-isoxazol-5(4H)-one substrate (1.0 mmol) in 3 mL of anhydrous acetonitrile (MeCN) or DMSO.

  • Catalyst Addition: Add 5 mol% of [RuCl2(p-cymene)]2 (0.05 mmol) to the solution without any additional base or additives[4].

  • Heating: Heat the mixture to 70 °C (if using MeCN) or 120 °C (if using DMSO) and stir for 24 hours. The intramolecular H-bond will prevent the extrusion of CO2 during the ring-opening phase[4].

  • Purification: Cool to room temperature, filter through a short pad of silica to remove the ruthenium catalyst, and concentrate under reduced pressure to isolate the pure pyrazole-4-carboxylic acid.

References

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes Source: MDPI URL:[Link]

  • Source: Google Patents (US9139507B2)
  • Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Pyrazole Assay Troubleshooting Center: Method Refinement for Consistent Biological Results

Welcome to the Technical Support Center for pyrazole-based compound screening. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of the pyrazole scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole-based compound screening. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of the pyrazole scaffold. While pyrazoles are privileged structures in medicinal chemistry—particularly as kinase inhibitors[1]—their propensity for tautomerism[2], poor aqueous solubility[3], and colloidal aggregation[4] frequently lead to erratic IC50 values and false positives.

This guide moves beyond basic troubleshooting by explaining the causality behind assay artifacts and providing self-validating protocols to ensure your biological readouts are robust, reproducible, and mechanistically sound.

Quantitative Diagnostic Matrix

Before adjusting your assay parameters, use this diagnostic matrix to match your quantitative symptoms with their underlying physicochemical causes.

Symptom / ObservationQuantitative IndicatorCausative MechanismRecommended Action
Biochemical vs. Cell Assay Disconnect IC50 shift >10-fold; Hill slope > 1.5 in biochemical assayColloidal Aggregation (PAINS behavior)Implement detergent-shift assay; check dynamic light scattering (DLS)
Loss of Binding Affinity ΔG binding shifts by >3.0 kcal/mol with minor pH changesN1-H ⇌ N2-H Tautomeric ShiftStabilize assay pH; compute tautomeric energy penalties
High Background in Viability Assays Absorbance spike at 490-570 nm in no-cell controlsSpectroscopic InterferenceSwitch to orthogonal luminescence readout (e.g., CellTiter-Glo)
Precipitation during Stock Prep Max solubility < 10 µM in aqueous bufferHigh Crystal Lattice EnergyUtilize DMSO/ethanol co-solvent system; heat to 50°C

Deep-Dive Troubleshooting Guides (FAQ)

Q1: Why does my pyrazole kinase inhibitor show a highly potent biochemical IC50, but complete loss of activity in cell-based assays? The Causality: This is a classic hallmark of tautomeric mismatch combined with microenvironmental pH shifts. Pyrazoles exist in a dynamic tautomeric equilibrium (e.g., N1-H ⇌ N2-H)[2]. The binding affinity of your inhibitor is highly dependent on the specific tautomer that acts as the optimal hydrogen bond donor/acceptor within the kinase hinge region[1]. Intracellular pH differs from your optimized biochemical assay buffer, which can shift the equilibrium toward the unfavored tautomer. Additionally, poor aqueous solubility can severely limit cell permeability[3]. The Fix: Conduct a pH-dependency binding assay. If the IC50 fluctuates significantly across physiological pH ranges, consider synthesizing derivatives with steric blocks (e.g., fluorination) to lock the pyrazole into its active tautomeric conformation[2].

Q2: My compound was flagged as a Pan-Assay Interference Compound (PAINS). How do I validate if the biological activity is real or an artifact? The Causality: Highly lipophilic pyrazole derivatives often form sub-micron colloidal aggregates in aqueous buffers[5]. These aggregates non-specifically sequester and inhibit proteins, leading to false-positive "inhibition" that does not follow standard 1:1 stoichiometry[4]. The Fix: You must prove target-specific engagement. Implement a detergent-controlled counter-screen (see Protocol A). If the apparent activity is abolished upon the addition of a non-ionic detergent, the compound is an aggregator, not a true inhibitor[4].

Q3: Why are my MTT cell viability assay readouts inconsistent when testing pyrazole derivatives? The Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan, which is measured via absorbance at 490-570 nm[6]. Many conjugated pyrazole derivatives inherently absorb light in this exact spectrum, or act as redox-cyclers that prematurely reduce the MTT reagent, causing severe spectroscopic interference[4]. The Fix: Run a "no-cell control" containing only the medium and the pyrazole drug[6]. If absorbance is high, abandon colorimetric assays and switch to an orthogonal luminescent ATP-based assay to bypass optical interference.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to confirm the validity of your results.

Protocol A: Detergent-Shift Assay for Colloidal Aggregation

Purpose: To differentiate true target inhibition from non-specific colloidal aggregation.

  • Preparation: Prepare your pyrazole stock solution in 100% DMSO.

  • Buffer Setup: Prepare two identical sets of biochemical assay buffers. To Buffer A, add no detergent. To Buffer B, add 0.01% (v/v) Triton X-100 (a non-ionic detergent that disrupts aggregates)[5].

  • Serial Dilution: Perform a 10-point serial dilution of the pyrazole compound in both Buffer A and Buffer B. Ensure the final DMSO concentration remains constant (typically <1%).

  • Incubation & Readout: Incubate the compound with the target enzyme for 30 minutes before adding the substrate. Measure the reaction velocity.

  • Self-Validation Logic:

    • True Inhibitor: The IC50 curves in Buffer A and Buffer B will be nearly identical.

    • Colloidal Aggregator: The IC50 in Buffer B will shift rightward by >3-fold or activity will be completely abolished, confirming the initial hit was an artifact[4].

Protocol B: Optimized Solubilization and pH-Tuning for Pyrazole Stocks

Purpose: To overcome high crystal lattice energy and stabilize the active tautomer during assay preparation.

  • Thermal & Co-Solvent Disruption: Weigh the pyrazole derivative and add a minimal volume of DMSO. If insoluble, heat the vial to 50°C in a water bath for 10 minutes. The thermal energy helps overcome the intermolecular forces holding the crystal lattice together[3].

  • Aqueous Integration: Slowly titrate the hot DMSO stock into the aqueous assay buffer while vortexing vigorously.

  • pH Adjustment: Pyrazoles are weakly basic. If precipitation occurs upon aqueous integration, adjust the buffer pH slightly downward (e.g., pH 6.5 using dilute HCl) to protonate the basic nitrogen, forming a more soluble salt[3].

  • Self-Validation Logic: Centrifuge the final assay solution at 14,000 x g for 15 minutes at 4°C[6]. Analyze the supernatant via UV-Vis spectroscopy. If the absorbance concentration matches the theoretical yield, complete solubilization is confirmed.

Visualizing the Workflows

PyrazoleTroubleshooting Start Inconsistent Assay Result Detected Solubility Assess Solubility & Aggregation Start->Solubility Tautomerism Evaluate Tautomeric Equilibrium Start->Tautomerism Interference Check Spectroscopic Interference Start->Interference AggTest Detergent Shift Assay (Add 0.01% Triton X-100) Solubility->AggTest pHTest Test Across pH Range (Lock Active Tautomer) Tautomerism->pHTest OpticalTest Orthogonal Readout (Luminescence vs Absorbance) Interference->OpticalTest Resolved Consistent Biological Assay Result AggTest->Resolved pHTest->Resolved OpticalTest->Resolved

Assay Troubleshooting Logic for Pyrazole Compounds

TautomerBinding Equilibrium Pyrazole in Solution (N1-H ⇌ N2-H Tautomers) KinasePocket Kinase ATP-Binding Pocket (Hinge Region) Equilibrium->KinasePocket Diffusion Favored Favored Tautomer (Optimal H-bond Donor/Acceptor) KinasePocket->Favored Unfavored Unfavored Tautomer (Steric/Electronic Clash) KinasePocket->Unfavored Complex Stable Inhibitor-Kinase Complex (High Potency) Favored->Complex NoBinding Weak/No Binding (Loss of Potency) Unfavored->NoBinding

Kinase Inhibitor Binding & Tautomeric Shift Pathway

References

  • [6] Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.6

  • [2] Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. PMC. 2

  • [4] The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. 4

  • [5] A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. Diva-Portal. 5

  • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 1

  • [3] Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem. 3

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Pyrazole Derivatives

A Guide to Enhancing Reproducibility and Troubleshooting Common Challenges Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Reproducibility and Troubleshooting Common Challenges

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common issues of poor reproducibility in the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and achieve consistent results.

Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered questions regarding pyrazole synthesis.

Q1: What is the most common reason for low yields in pyrazole synthesis?

Low yields in pyrazole synthesis can often be traced back to several key factors: incomplete reactions, the formation of side products, or degradation of starting materials or products.[1][2] The stability of the hydrazine reagent is a critical parameter; many hydrazines are sensitive to air and light and can degrade over time.[2][3] It is also crucial to ensure the purity of your starting materials, as impurities can interfere with the reaction or poison the catalyst.[3][4]

Q2: I'm observing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The regioselectivity is influenced by both steric and electronic properties of the substituents on your reactants.[3] To improve selectivity, you can try altering the reaction conditions. For instance, the choice of solvent can have a significant impact; aprotic dipolar solvents like DMF or NMP have shown to provide better results than polar protic solvents such as ethanol in certain cases.[3] Additionally, pH control can be crucial, as acidic or basic conditions may favor the formation of one isomer over the other.[3]

Q3: My catalyst appears to be inactive. What are the likely causes?

Catalyst deactivation is a common issue that can halt your reaction.[4] The primary culprit is often catalyst poisoning by impurities present in the starting materials or solvent.[4][5] Water, oxygen, or contaminants like sulfur and phosphorus can bind to the active sites of the catalyst, rendering it ineffective.[5] For heterogeneous catalysts, a loss of activity could also be due to physical changes like sintering (loss of surface area at high temperatures) or coking (deposition of carbonaceous material on the surface).[5]

Q4: My pyrazole derivative has poor solubility. How can I effectively purify it?

Poor solubility is a known challenge for many pyrazole derivatives, complicating purification, especially by recrystallization.[6][7] The molecular weight, crystal structure, and intermolecular forces of the compound all influence its solubility.[6] For purification, consider using a binary solvent system for recrystallization, where you dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent to induce crystallization upon cooling.[6] If recrystallization is ineffective, column chromatography can be an alternative, though low solubility can make loading the compound challenging.[6]

Troubleshooting Guide: From Diagnosis to Solution

This in-depth guide provides a systematic approach to troubleshooting specific problems you may encounter during pyrazole synthesis.

Problem 1: Consistently Low Reaction Yield

A low yield is a frustratingly common issue. The following decision tree and detailed explanations will help you diagnose and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_sm Analyze Reaction Mixture (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed incomplete_reaction Incomplete Reaction sm_consumed->incomplete_reaction No side_products Significant Side Products sm_consumed->side_products Yes sol_incomplete Optimize Reaction Conditions: - Increase temperature/time - Change solvent - Add/change catalyst incomplete_reaction->sol_incomplete workup_loss Product Loss During Workup/Purification side_products->workup_loss No sol_side_products Modify Reaction Conditions: - Lower temperature - Use a more selective catalyst - Ensure inert atmosphere side_products->sol_side_products sol_workup Optimize Purification: - Adjust extraction pH - Choose appropriate recrystallization solvents - Modify chromatography conditions workup_loss->sol_workup regioisomer_formation unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl Carbonyl 1 Carbonyl 2 pathway_A Pathway A: N1 attacks C1 unsym_dicarbonyl:C1->pathway_A pathway_B Pathway B: N1 attacks C2 unsym_dicarbonyl:C2->pathway_B hydrazine Substituted Hydrazine N1 N2 hydrazine:N1->pathway_A hydrazine:N1->pathway_B regioisomer_1 Regioisomer 1 pathway_A->regioisomer_1 regioisomer_2 Regioisomer 2 pathway_B->regioisomer_2

Caption: Two possible pathways leading to the formation of regioisomers.

Strategies for Improving Regioselectivity:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence which carbonyl group is more susceptible to nucleophilic attack.

    • Causality: Aprotic dipolar solvents can stabilize charged intermediates differently than protic solvents, thus altering the energy barrier for the two possible cyclization pathways.

    • Protocol: Conduct a solvent screen with solvents like ethanol, DMF, NMP, and toluene to determine the optimal solvent for your specific substrates. [3]

  • pH Control: The pH of the reaction medium can significantly affect the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons.

    • Causality: Acidic conditions can protonate one carbonyl group preferentially, making it more electrophilic. Conversely, basic conditions can alter the tautomeric equilibrium of the dicarbonyl compound.

    • Protocol: Experiment with adding a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., pyridine) to the reaction mixture. [3]

  • Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer. [3] * Causality: A bulky group will hinder the approach of the nucleophile to the nearby carbonyl carbon, favoring attack at the less sterically hindered position.

Problem 3: Catalyst Deactivation

An inactive catalyst can bring your synthesis to a halt. Here's how to diagnose and address this issue.

Diagnosing Catalyst Deactivation

ObservationPotential CauseDiagnostic Action
Sudden drop in activityPoisoning [5]Elemental analysis of the used catalyst for contaminants like sulfur or phosphorus. [5]
Gradual decline in activityCoking or Sintering [5]Thermogravimetric analysis (TGA) for coking; Transmission Electron Microscopy (TEM) for sintering. [5]
Color change of the catalystCoking or metal leachingVisual inspection; analysis of the reaction mixture for dissolved metals. [5]

Protocols for Catalyst Regeneration and Prevention:

  • Preventing Poisoning:

    • Purify Reactants and Solvents: Ensure all starting materials and solvents are free from potential catalyst poisons. [5] 2. Use a Guard Bed: For continuous flow reactions, a pre-column or guard bed can remove impurities before they reach the main catalyst bed. [5]

  • Regenerating a Coked Catalyst (e.g., Zeolite):

    • Recovery: Filter the catalyst from the reaction mixture.

    • Washing: Wash the catalyst with a suitable solvent to remove adsorbed species.

    • Calcination: Heat the catalyst in a furnace with a controlled flow of air or diluted oxygen. The temperature should be ramped up slowly to the target calcination temperature (typically 450-550°C) to burn off the coke deposits. [5] 4. Cooling: Allow the catalyst to cool down slowly to room temperature. [5]

Problem 4: Poor Solubility of the Pyrazole Derivative

Poorly soluble products can be challenging to handle and purify.

Experimental Workflow for Purifying Poorly Soluble Pyrazoles

purification_workflow start Crude, Poorly Soluble Pyrazole try_recrystallization Attempt Recrystallization start->try_recrystallization recrystallization_success Successful? try_recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes alternative_purification Alternative Purification Methods recrystallization_success->alternative_purification No column_chromatography Column Chromatography alternative_purification->column_chromatography trituration Trituration alternative_purification->trituration column_chromatography->pure_product trituration->pure_product

Caption: Workflow for the purification of poorly soluble pyrazole derivatives.

Detailed Purification Protocols:

  • Recrystallization using a Solvent Mixture:

    • Dissolution: In a flask, dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone). [7] 2. Induce Precipitation: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble, e.g., water or hexanes) dropwise until the solution becomes turbid. [6] 3. Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again. [7] 4. Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. [7] 5. Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.

  • Column Chromatography for Poorly Soluble Compounds:

    • Sample Preparation: Dissolve the crude product in a strong, polar solvent (e.g., DMF or DMSO).

    • Adsorption: Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure. This will adsorb the compound onto the silica.

    • Loading: Load the silica-adsorbed compound onto the column.

    • Elution: Elute with an appropriate solvent system. You may need to use a stronger eluent or add a small amount of a highly polar solvent to the mobile phase to increase the solubility of your compound on the column. [7]

Analytical Characterization

To ensure the identity and purity of your synthesized pyrazole derivatives, a combination of analytical techniques is essential.

Analytical TechniquePurposeKey Information Obtained
TLC/LC-MS Reaction monitoring and purity assessmentRetention time (Rt), mass-to-charge ratio (m/z)
NMR Spectroscopy (¹H, ¹³C) Structural elucidationChemical shifts, coupling constants, integration
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for C=N, N-H, C=O, etc. [8]
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationConfirms molecular formula
Elemental Analysis Elemental compositionPercentage of C, H, N, etc.

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to address the challenges of reproducibility in pyrazole synthesis, leading to more consistent and reliable results in your research and development endeavors.

References

  • Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis - Benchchem.
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC.
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis - Benchchem.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.

Sources

Troubleshooting

stability testing of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid under different conditions

Technical Support Center: Stability Testing & Troubleshooting Overview Welcome to the Technical Support Center for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8)[1]. This portal is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Testing & Troubleshooting

Overview Welcome to the Technical Support Center for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals conducting formal stability-indicating assays and forced degradation studies.

Below is the standard stability testing workflow required to establish the degradation profile of this active pharmaceutical ingredient (API).

Workflow Start API: 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Stress Forced Degradation (Stress Testing) Start->Stress LongTerm Long-Term Stability (25°C/60% RH) Start->LongTerm Accelerated Accelerated Stability (40°C/75% RH) Start->Accelerated Analysis HPLC-UV/MS Analysis (Stability-Indicating Assay) Stress->Analysis LongTerm->Analysis Accelerated->Analysis

ICH Q1A(R2) Stability Testing Workflow for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Section 1: Troubleshooting FAQs

Our troubleshooting methodology focuses on the chemical causality behind experimental anomalies.

Q1: I am observing a new, steadily increasing peak in my HPLC chromatogram after storing the API in methanol at room temperature for a week. What is causing this? A: This is caused by esterification . The carboxylic acid group at the 4-position of the pyrazole ring is highly reactive with primary alcohols. When dissolved in methanol, especially if the solution is slightly acidic, the compound undergoes a condensation reaction to form methyl 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate.

  • Causality: The electrophilic carbonyl carbon of the carboxylic acid is attacked by the nucleophilic oxygen of methanol.

  • Solution: Switch your sample diluent to a non-nucleophilic solvent such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for all stock solutions.

Q2: During photostability testing, my sample changes color from pale yellow to deep orange/brown. Is the pyrazole ring degrading? A: No, the pyrazole ring is generally robust. The color change is due to the photoreduction of the nitro group . The 4-nitrophenyl moiety is highly sensitive to UV/Vis light[1]. Under photon bombardment, the nitro group (-NO 2​ ) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate, which are highly chromophoric.

  • Causality: Photons provide the activation energy required to cleave the N-O bonds in the presence of trace hydrogen donors in the solvent.

  • Solution: Conduct all sample preparations under low-actinic (amber) light and store volumetric flasks in amber glass or wrap them in aluminum foil.

Q3: What are the exact ICH Q1A(R2) conditions I should use for formal stability testing of this compound, and how strict are the tolerances? A: According to the ICH Q1A(R2) guidelines, formal stability testing requires specific temperature and humidity controls[2].

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH (or optionally 30°C ± 2°C / 65% RH ± 5% RH)[2]. Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter[3].

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months[2].

  • Causality: The ± 2°C and ± 5% RH tolerances are critical. According to the Arrhenius equation, even a 2°C deviation can significantly alter the degradation kinetics, leading to non-compliant or irreproducible shelf-life calculations[4].

Q4: My forced degradation studies show a 25% loss of the parent API peak, but the degradation peaks only account for 10% of the area. Why is my mass balance off? A: Mass balance discrepancies usually stem from two factors:

  • Different Extinction Coefficients: The degradation products may have a significantly lower UV absorbance at your chosen wavelength compared to the parent molecule.

  • Volatile Degradants: Thermal stress can cause decarboxylation of the carboxylic acid group, releasing CO 2​ gas, which will not appear on a UV chromatogram.

  • Solution: Employ an orthogonal detection method, such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS), to accurately quantify non-chromophoric or structurally altered degradants.

Pathways API 3-(4-nitrophenyl)-1H- pyrazole-4-carboxylic acid Alcohol Alcoholic Solvents (MeOH/EtOH) + Acid API->Alcohol Light UV/Vis Light Exposure (Photostability) API->Light Heat Thermal Stress (>80°C) API->Heat Ester Esterification (Methyl/Ethyl Ester) Alcohol->Ester Photo Photoreduction (Nitroso/Hydroxylamine) Light->Photo Decarb Decarboxylation (Loss of CO2) Heat->Decarb

Primary degradation pathways of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid under stress.

Section 2: Quantitative Stability Data Profile

The following table summarizes the predictive quantitative degradation profile of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid under standard ICH stress conditions. The goal of forced degradation is to achieve 5-20% degradation to validate the stability-indicating power of the analytical method[3].

Stress ConditionReagents / EnvironmentTemp / TimePrimary Degradation PathwayExpected Degradation (%)
Acidic Hydrolysis 0.1 N HCl60°C for 48 hoursMinimal (Pyrazole ring is stable)< 2%
Basic Hydrolysis 0.1 N NaOH60°C for 48 hoursCarboxylate salt formation (reversible)< 5%
Oxidation 3% H 2​ O 2​ Room Temp for 24 hoursN-oxidation of pyrazole ring10 - 15%
Thermal Solid state, dry heat105°C for 7 daysDecarboxylation (-CO 2​ )5 - 10%
Photolytic 1.2 million lux hours (UV/Vis)Ambient (ICH Q1B)Photoreduction of nitro group15 - 20%

Section 3: Self-Validating Experimental Protocol

Methodology: Forced Degradation (Stress Testing) Workflow

This protocol is designed to be a self-validating system. By running a control (unstressed) sample alongside the stressed samples and neutralizing the stress agents before injection, you isolate the specific variable causing degradation, ensuring absolute trustworthiness in your data.

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid[1].

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock. (Note: Do not use methanol to prevent auto-esterification).

Step 2: Execution of Stress Conditions (10°C Increments) According to ICH guidelines, stress testing should evaluate temperatures in 10°C increments above accelerated testing conditions to establish degradation kinetics[3].

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H 2​ O 2​ . Store at room temperature in the dark for 24 hours.

  • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water. Heat at 60°C for 48 hours.

Step 3: Neutralization (The Self-Validating Step) Causality: Injecting extreme pH solutions directly into an HPLC can degrade the silica-based stationary phase of the column, creating artifact peaks that mimic API degradation. Neutralizing the samples validates that any observed degradation happened during the stress period, not inside the column.

  • Neutralize the Acid Stress sample with 1 mL of 0.1 N NaOH.

  • Neutralize the Base Stress sample with 1 mL of 0.1 N HCl.

  • Add 1 mL of MeCN to the Oxidative and Control samples to maintain equal dilution volumes across all vials.

Step 4: HPLC-UV/MS Analysis & Mass Balance Calculation

  • Inject 10 µL of each neutralized sample into the HPLC using a stability-indicating method.

  • Calculate Mass Balance: (% Area of Parent API) + (Sum of % Area of Degradant Peaks) = ~100%.

  • If the mass balance falls below 90%, investigate volatile loss (decarboxylation) or utilize LC-MS to identify non-UV absorbing species.

References

  • Title: 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Stability tests according to ICH Q1A (R2) - Climate chambers Source: Memmert GmbH + Co.KG URL: [Link]

Sources

Optimization

optimizing crystallization conditions for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(4-nitrophenyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid .

Crystallizing highly functionalized pharmaceutical intermediates requires moving beyond trial-and-error. This molecule presents a unique triad of challenges: a rigid, electron-withdrawing 4-nitrophenyl group that drastically reduces solubility; a pyrazole ring; and a carboxylic acid moiety. Together, the pyrazole and carboxylic acid groups form robust, quasi-linear hydrogen-bonded ribbons that dictate the molecule's solid-state behavior[1].

Below, you will find the mechanistic causality behind common crystallization failures for this compound, followed by self-validating protocols to overcome them.

System Overview: The Structural Challenge

Before troubleshooting, we must visualize the molecular forces at play. The diagram below illustrates how the functional groups of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid directly cause the macroscopic crystallization issues you observe in the lab.

G M 3-(4-nitrophenyl)-1H-pyrazole- 4-carboxylic acid P Pyrazole Core (H-bond donor/acceptor) M->P C Carboxylic Acid (Strong H-bond network) M->C N 4-Nitrophenyl Group (Electron withdrawing, rigid) M->N R Quasi-linear Ribbons (High Lattice Energy) P->R C->R S Poor Solubility in Non-Polar Solvents N->S R->S H Needle-like Crystal Habit R->H

Fig 1: Structural motifs driving the crystallization behavior of the target molecule.

Troubleshooting Guides & FAQs

ISSUE 1: Poor Solubility and "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When cooling my solution in ethanol, the compound forms a cloudy emulsion that solidifies into a sticky resin instead of crystals. How do I fix this?

Causality: You are experiencing liquid-liquid phase separation (LLPS), commonly known as "oiling out." The 4-nitrophenyl group severely restricts solubility, while the pyrazole-carboxylic acid moiety demands strong hydrogen-bond solvation[2]. In solvents like ethanol, as you cool the system, the rate of supersaturation generation vastly exceeds the nucleation rate. The system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming an ordered crystal lattice.

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding To bypass LLPS, we must use a highly polar aprotic solvent to disrupt the hydrogen-bonded ribbons, followed by controlled anti-solvent addition to stay within the metastable zone.

  • Dissolution: Dissolve the API in Dimethyl Sulfoxide (DMSO) at 60°C to achieve a concentration of ~100 mg/mL. DMSO acts as a strong hydrogen-bond acceptor, breaking the pyrazole-carboxylic acid homosynthons.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane to remove heterogeneous nucleants (dust/impurities) that can trigger premature precipitation.

  • Anti-Solvent Addition: Add water (anti-solvent) dropwise at 60°C at a rate of 0.1 mL/min until the first sign of persistent turbidity (the cloud point), then immediately add 0.5 mL of DMSO to return to a clear, supersaturated state.

  • Seeding: Introduce 1% w/w of pre-milled crystalline seed of the target compound. This bypasses the high energy barrier of primary nucleation.

  • Controlled Cooling: Cool the system to 20°C at a strict linear rate of 0.1°C/min.

  • Validation Step: Sample the mother liquor, filter, and analyze via HPLC. A plateau in the API concentration confirms the system has reached thermodynamic equilibrium and crystallization is complete.

ISSUE 2: Polymorphism and Inconsistent Melting Points

Q: Different batches of my compound show varying melting points and XRPD patterns. Why is this happening, and how can I isolate the thermodynamically stable form?

Causality: Pyrazole-4-carboxylic acids are notorious for complex polymorphism. They form quasi-linear ribbons linked by cyclic hydrogen bonds, exhibiting dynamic proton disorder (degenerate double proton transfers between the O-H···N and O···H-N bridges)[1]. Depending on the solvent and cooling rate, you are likely trapping metastable kinetic forms or forming transient solvates. Through solvent-mediated polymorphic transitions (SMPT), these metastable forms will eventually convert to the stable form, but the kinetics are unpredictable without intervention[3].

Self-Validating Protocol: Thermodynamic Slurry Maturation To ensure batch-to-batch consistency, we must force the system to its global thermodynamic minimum using Ostwald ripening.

  • Slurry Preparation: Suspend 500 mg of the mixed-phase solid in 5 mL of a moderately polar solvent mixture (e.g., 1:1 Ethyl Acetate / Heptane). Crucial: The solid must not fully dissolve; it must remain a mobile suspension.

  • Agitation: Stir at 500 rpm using an overhead or magnetic stirrer to ensure continuous mass transfer.

  • Temperature Cycling: Program the reactor to cycle between 45°C and 5°C. Hold at each extreme for 4 hours, with a 1-hour ramp between them. Repeat for 5 cycles.

    • Mechanism: Smaller, metastable crystals have higher solubility and dissolve during the heating phase. The stable polymorph grows preferentially during the cooling phase.

  • Isolation: Filter the slurry while cold (5°C) to prevent any back-conversion or secondary nucleation. Wash with cold heptane.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. A single, sharp endothermic melting peak with no prior exothermic recrystallization events definitively proves you have isolated a phase-pure, stable polymorph.

ISSUE 3: Needle-like Crystal Habit Causing Filtration Issues

Q: My crystals are extremely long, thin needles that clog the filter and trap impurities in the mother liquor. How can I improve the crystal morphology?

Causality: The quasi-linear ribbon networks of pyrazole-4-carboxylic acids cause rapid crystal growth along the hydrogen-bonding axis (1D growth) and very slow growth on the perpendicular faces[1]. The planar nature of the 4-nitrophenyl group allows for tight pi-pi stacking, further reinforcing this anisotropic, needle-like growth.

Self-Validating Protocol: Habit Modification via Solvent Interaction We must modify the solvent environment to selectively block the fast-growing crystal face.

  • Solvent Switch: Transition your crystallization solvent to one with strong hydrogen-bond donating capabilities, such as Isopropanol or n-Butanol[2].

  • Mechanism of Action: The hydroxyl groups of the alcohol competitively bind to the pyrazole nitrogens and carboxylic oxygens on the growing crystal surface. This creates steric hindrance at the fast-growing face, forcing the crystal to bulk up along its slower-growing axes.

  • Isothermal Growth: Maintain a low, constant supersaturation. Avoid crash cooling, which forces rapid 1D kinetic growth.

  • Validation Step: Utilize offline optical microscopy or in-line Particle Vision and Measurement (PVM). Calculate the aspect ratio (Length:Width). A successful protocol will reduce the aspect ratio from >20:1 (needles) to <5:1 (prisms/blocks), vastly improving filtration times and bulk density.

Quantitative Solvent Interaction Matrix

To aid in your process development, use the following matrix to predict how different solvent classes will interact with 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Solvent ClassExample SolventsDominant Interaction MechanismExpected Crystallization Outcome
Polar Aprotic DMSO, DMFStrong H-bond acceptor; breaks pyrazole-carboxylic acid homosynthons[4].High solubility. Excellent for use as the primary solvent in anti-solvent crystallization.
Polar Protic Ethanol, IsopropanolCompetitive H-bond donor/acceptor; interacts with the nitro group[2].Modulates needle habit to prisms. High risk of oiling out if cooled too rapidly.
Non-Polar Heptane, ToluenePoor solvation of both the highly polar core and the rigid nitroaromatic ring.Extremely low solubility. Useful only as an anti-solvent or for washing isolated filter cakes.

Optimized Experimental Workflow

The following diagram outlines the logical progression of a robust polymorph screening and crystallization optimization workflow, incorporating the self-validating feedback loops discussed above.

W S1 1. API Characterization (Impurity Profile & Solubility) S2 2. Solvent Selection (H-Bond Modulators) S1->S2 S3 3. Supersaturation Generation (Cooling / Anti-solvent) S2->S3 S4 4. Nucleation Control (Seeding at Metastable Zone) S3->S4 S4->S3 If oiling out occurs S5 5. Crystal Growth (Temperature Cycling) S4->S5 S6 6. Isolation & Validation (XRPD, DSC, HPLC) S5->S6

Fig 2: Optimized crystallization workflow incorporating self-validating feedback loops.

References

  • Foces-Foces, C., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 2001.
  • Ghiotti, P., et al. "Molecular interactions between solvent and pharmaceutical compounds in crystallization of polymorphic systems." Norwegian University of Science and Technology (NTNU).
  • Duggirala, N. K., et al. "Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs.
  • Mangin, D., et al. "Polymorphism in Processes of Crystallization in Solution: A Practical Review.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected NMR Spectra of Pyrazole Derivatives

Welcome to the technical support center for the analysis of pyrazole derivatives. As a Senior Application Scientist, I've frequently assisted researchers in deciphering NMR spectra that are more complex than anticipated....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of pyrazole derivatives. As a Senior Application Scientist, I've frequently assisted researchers in deciphering NMR spectra that are more complex than anticipated. Pyrazoles, while structurally simple, possess unique electronic and dynamic properties that often lead to confusing or unexpected spectral data.

This guide is structured to move from common problems to advanced solutions, explaining the chemical principles behind the phenomena you observe and the experimental choices you can make to solve them. We will explore the causality behind tautomerism, proton exchange, and solvent effects, providing you with the tools to turn a puzzling spectrum into a publication-quality structural assignment.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequently encountered and complex issues in the NMR analysis of N-unsubstituted pyrazoles.

Q1: Why does my ¹H NMR spectrum show more (or fewer) signals than I predicted for my pyrazole derivative?

This is the most common and fundamental challenge in pyrazole NMR, and the answer almost always lies in annular tautomerism .

Causality & Mechanism: N-unsubstituted pyrazoles exist as a dynamic equilibrium between two tautomeric forms. For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the proton on the nitrogen can reside on either N1 or N2, leading to two distinct chemical entities: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

The appearance of the NMR spectrum is entirely dependent on the rate of this proton exchange relative to the NMR timescale.[1][2]

  • Slow Exchange: If the exchange is slow, the spectrometer "sees" two distinct molecules. You will observe a complete set of signals for each tautomer, effectively doubling the expected number of peaks. This is often observed at low temperatures.[1][3]

  • Fast Exchange: If the exchange is rapid, the spectrometer "sees" only a time-averaged structure. In this case, the signals for corresponding positions (e.g., C3 and C5, H3 and H5) will coalesce into single, averaged peaks. This leads to fewer signals than you would expect from a static structure.[2]

  • Intermediate Exchange: At an intermediate exchange rate, the signals for the exchanging sites can become extremely broad, sometimes to the point of disappearing into the baseline.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm tautomerism.[1]

    • Increasing Temperature: If you start with two sets of signals (slow exchange), as you increase the temperature, you will observe the corresponding peaks broaden, move closer together (coalesce), and finally sharpen into a single averaged peak.[4]

    • Decreasing Temperature: If you start with a single set of averaged signals (fast exchange), lowering the temperature will slow the exchange. The averaged peaks will broaden and eventually resolve into two distinct sets of signals for each tautomer.[2]

  • 2D NMR (HSQC/HMBC): Even under slow exchange, 2D NMR can help confirm the presence of two distinct spin systems. An HMBC experiment is particularly powerful for linking the protons and carbons within each respective tautomer.[1][5]

  • Consider Rotamers: For pyrazoles with bulky substituents (like phenyl or t-butyl groups), restricted bond rotation can also lead to multiple sets of signals (rotamers). VT-NMR is also the primary tool to diagnose this, as rotameric signals will also coalesce upon heating.[1]

Q2: I see a very broad signal between 10-14 ppm. What is it, and why does it sometimes disappear after adding D₂O?

A broad signal in this downfield region is characteristic of the pyrazole N-H proton .[1][2] Its appearance is governed by two main factors:

Causality & Mechanism:

  • Quadrupolar Broadening: The proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I=1). This provides a very efficient relaxation pathway for the attached proton, leading to a significant shortening of its relaxation time (T1) and, consequently, a much broader signal.[1]

  • Proton Exchange: The N-H proton is labile and can exchange with other pyrazole molecules or with trace amounts of water in the solvent. This chemical exchange, if occurring at an intermediate rate on the NMR timescale, is a major contributor to signal broadening.[2]

Troubleshooting Workflow:

  • D₂O Exchange (Mandatory Confirmation): This is a simple and definitive experiment.

    • Acquire your standard ¹H NMR spectrum.

    • Remove the NMR tube, add a single drop of deuterium oxide (D₂O), and shake vigorously for 30-60 seconds.

    • Re-acquire the spectrum. The broad N-H signal will disappear because the proton has been replaced by a deuterium atom (which is not observed in ¹H NMR). This validates that the signal originates from an exchangeable proton (N-H or O-H).[2][6]

  • Solvent Choice: The choice of solvent has a profound impact.

    • Aprotic Solvents (DMSO-d₆, CDCl₃): These solvents are generally preferred for observing N-H protons. DMSO-d₆, in particular, is a hydrogen bond acceptor, which can slow down intermolecular proton exchange and result in a sharper N-H signal compared to CDCl₃.[2]

    • Protic Solvents (CD₃OD, D₂O): In these solvents, the N-H proton will rapidly exchange with the solvent's deuterium atoms, often causing the signal to broaden into the baseline and become completely invisible.[2]

Q3: The chemical shifts in my spectrum are very sensitive to the solvent and sample concentration. Why?

This behavior is due to the strong influence of hydrogen bonding and self-association on the electronic environment of the pyrazole ring.[7]

Causality & Mechanism:

  • Hydrogen Bonding: The pyrazole N-H group is a strong hydrogen bond donor, while the sp²-hybridized N2 nitrogen is a hydrogen bond acceptor. In solution, pyrazoles can form hydrogen-bonded self-associates (dimers, trimers, etc.) or interact strongly with hydrogen-bonding solvents like DMSO or methanol.[3][7]

  • Concentration Dependence: The extent of self-association is concentration-dependent. As you increase the concentration, the equilibrium shifts towards larger aggregates, which can significantly alter the chemical shifts (especially of the N-H and adjacent ring protons).

  • Solvent-Induced Shifts: Changing the solvent changes the nature of these intermolecular interactions. A switch from a non-polar solvent like CDCl₃ to a hydrogen-bond accepting solvent like DMSO-d₆ will break up the self-associated species in favor of pyrazole-solvent hydrogen bonds, causing dramatic changes in chemical shifts.[7][8] Benzene-d₆ is also known to cause significant solvent-induced shifts due to its magnetic anisotropy, which can be useful for resolving overlapping signals.[1]

Troubleshooting & Analysis:

  • Maintain Consistency: When comparing spectra, always use the same solvent and a similar concentration to ensure reproducibility.

  • Leverage Solvent Effects: If you have overlapping signals, re-running the sample in a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can often shift the protons enough to resolve the overlap.[1]

Q4: My aromatic or heterocyclic proton signals are overlapping. How can I confidently assign them?

Signal overlap is a common issue, but it can be systematically resolved using two-dimensional NMR techniques.

Troubleshooting Workflow:

  • Higher Field NMR: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz). The increased magnetic field strength provides greater signal dispersion, which can often resolve overlapping multiplets into distinct patterns.[1]

  • COSY (Correlation Spectroscopy): This is the first 2D experiment to run. It identifies protons that are spin-spin coupled (J-coupled), typically through 2 or 3 bonds. A cross-peak between two protons in a COSY spectrum is definitive proof that they are coupled. This allows you to trace out entire "spin systems" within your molecule, even if the signals are crowded.[1][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which proton is directly attached to which carbon. Each peak in the HSQC spectrum correlates a proton signal (on one axis) with the signal of the carbon it is bonded to (on the other axis). This is essential for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for:

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, they will show correlations to nearby protons in an HMBC spectrum.

    • Connecting Fragments: HMBC can show correlations between different spin systems, allowing you to piece together the entire molecular structure. For example, in an unsymmetrically substituted pyrazole, an HMBC can definitively show whether a substituent is at the C3 or C5 position by observing long-range correlations from the substituent's protons to the pyrazole ring carbons.[2][5]

Visualizations: Workflows and Concepts

The following diagrams illustrate the logical workflow for troubleshooting and the key concept of tautomerism.

Troubleshooting_Workflow start Unexpected Pyrazole NMR Spectrum q1 Too many or too few signals? start->q1 q2 Broad signal at 10-14 ppm? start->q2 q3 Overlapping Signals? start->q3 exp_vt Run Variable Temperature (VT) NMR q1->exp_vt Hypothesis: Tautomerism exp_d2o Perform D₂O Exchange q2->exp_d2o Hypothesis: N-H Proton exp_2d Run 2D NMR (COSY, HSQC, HMBC) q3->exp_2d Strategy: Resolve & Assign res_taut Diagnosis: Tautomerism or Rotamers. Signals coalesce or resolve. exp_vt->res_taut res_nh Diagnosis: Exchangeable N-H proton. Signal disappears. exp_d2o->res_nh res_assign Result: Unambiguous assignment of all protons and carbons. exp_2d->res_assign

Caption: Troubleshooting workflow for unexpected pyrazole NMR spectra.

Tautomerism_Effect cluster_equilibrium Annular Tautomeric Equilibrium cluster_slow Slow Exchange (Low Temp) cluster_fast Fast Exchange (High Temp) T1 Tautomer A T2 Tautomer B T1->T2 k_exchange spec_slow Spectrum shows two sets of signals (one for A, one for B) T1->spec_slow spec_fast Spectrum shows one set of averaged signals T1->spec_fast T2->spec_slow T2->spec_fast

Caption: Effect of pyrazole tautomerism on NMR spectra.

Data Presentation: Typical Spectroscopic Parameters

The following values are guides; significant deviations can occur based on substituents and solvent.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Pyrazole Ring

Nucleus Position Typical Chemical Shift (ppm) in CDCl₃ Notes
¹H N1-H 10.0 - 14.0 Position and width are highly dependent on solvent, concentration, and temperature.[2]
H3 / H5 ~7.6 Often appears as a single averaged peak in cases of fast tautomerism.[2]
H4 ~6.3 Typically a triplet due to coupling with H3 and H5.[2]
¹³C C3 / C5 133 - 148 Chemical shifts are sensitive to the dominant tautomer and substituents.[7]

| | C4 | 101 - 110 | Generally less affected by tautomerism compared to C3/C5. |

Table 2: Typical Proton-Proton Coupling Constants

Coupling Typical Value (Hz) Notes
J₃,₄ 1.9 - 2.5 Three-bond coupling.
J₄,₅ 1.9 - 2.5 Three-bond coupling.

| J₃,₅ | 0.5 - 0.9 | Four-bond coupling across the ring.[1] |

Experimental Protocols

These protocols provide a self-validating framework for troubleshooting. Always use high-quality (Class A) NMR tubes for variable temperature experiments.[10]

Protocol 1: Variable Temperature (VT) NMR Experiment

Objective: To study the effect of temperature on dynamic processes like tautomerism or restricted rotation.

Methodology:

  • Sample Preparation: Prepare a sample of your pyrazole derivative (~5-10 mg) in a suitable deuterated solvent (~0.6 mL) with a high boiling point and low freezing point (e.g., Toluene-d₈, DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Selection:

    • To Observe Coalescence (Heating): Increase the temperature in increments (e.g., 10-20 K). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum. Continue until the exchanging peaks have coalesced and sharpened, or until you reach the solvent's boiling point or a maximum safe temperature (e.g., 373 K).[10]

    • To Observe Resolution (Cooling): Decrease the temperature in increments. Use the spectrometer's cooling system (liquid nitrogen heat exchanger for very low temperatures).[10] Again, allow for equilibration at each step and acquire a spectrum until the averaged peak resolves into two distinct signals or the solvent freezes.

  • Data Analysis: Stack the spectra from all temperatures to visualize the progression of broadening, coalescence, and/or sharpening. This provides clear evidence of a dynamic process.[11]

Protocol 2: D₂O Exchange Experiment

Objective: To definitively identify exchangeable protons (N-H, O-H, S-H).

Methodology:

  • Sample Preparation: Dissolve your pyrazole derivative (~5-10 mg) in a suitable aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected N-H proton.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O). Cap the tube securely.

  • Mix Thoroughly: Shake the tube vigorously for 1-2 minutes to ensure complete mixing and facilitate the H/D exchange. The solvent may become cloudy (an emulsion), but this will typically settle.

  • Acquire Final Spectrum: Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.

  • Validation: Compare the "before" and "after" spectra. The disappearance or significant reduction in the intensity of the broad N-H signal confirms its identity as an exchangeable proton.[1][12]

Protocol 3: Basic 2D NMR Acquisition (COSY & HMBC)

Objective: To establish connectivity within the molecule for unambiguous structural assignment.

Methodology:

  • Sample Preparation: Use the same sample as prepared for ¹H NMR. For heteronuclear experiments like HMBC, a slightly more concentrated sample (~15-20 mg) is beneficial.[1]

  • COSY Acquisition:

    • Select a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the data. COSY is a relatively sensitive experiment and usually requires only a few scans per increment.

  • HMBC Acquisition:

    • Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Set the spectral width for the proton dimension (F2) and the carbon dimension (F1, e.g., 0-180 ppm).

    • The experiment is optimized for a long-range J-coupling value, typically around 8 Hz. This setting is standard and usually does not need to be changed.

    • Acquire the data. HMBC is less sensitive than COSY and will require more scans to achieve a good signal-to-noise ratio.[5]

  • Data Analysis: Process the 2D data and analyze the cross-peaks to build up the molecular structure. A COSY cross-peak indicates ³JHH coupling, while an HMBC cross-peak indicates a ²JCH or ³JCH correlation.

References

  • Aguilar-Parrilla, F., Cativiela, C., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Claramunt, R. M., López, C., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Kappe, C. O., & Kappe, T. (1994). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

  • Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Faisca, P. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Elguero, J., & Perez, M. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Limbach, H.-H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at: [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Singh, R. K., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Bamoniri, A., Yaghmaeiyan, N., & Khaje, S. (2023). Synthesis and characterization of highly substituted pyrazoles using silica-phosphoric acid nanoparticles as a recoverable heterogeneous solid acid catalyst. Indian Journal of Chemistry. Available at: [Link]

  • Paper Publications. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

  • Hu, Y., et al. (2007). Structure Elucidation of a Pyrazolo[2][7]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2007). Structure Elucidation of a Pyrazolo[2][7]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

  • Boukhris, S., et al. (2018). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. Available at: [Link]

  • Al-Azmi, A. (2013). 1 H NMR spectrum of S 1 at different temperatures. ResearchGate. Available at: [Link]

  • El-Shehry, M. F., et al. (2019). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. Available at: [Link]

  • Li, X., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Daly, C. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Hanna, S. Y. (2015). Solvent Effects On The H NMR Spectra Of Some α,N-Diarylnitrons. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2013). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. Available at: [Link]

  • Dziurka, M., et al. (2021). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Journal of Molecular Structure. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Advanced Scientific Research. Available at: [Link]

  • Esbata, A., et al. (2020). Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6. Organic Chemistry Frontiers. Available at: [Link]

  • Aguilar-Parrilla, F., et al. (1995). Dynamic NMR study of the mechanisms of double, triple, and quadruple proton and deuteron transfer in cyclic hydrogen bonded solids of pyrazole derivatives. Journal of the American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the biological activity of pyrazole isomers

Comparative Analysis of the Biological Activity of Pyrazole Regioisomers: 1,5-Diaryl vs. 1,3-Diaryl Scaffolds Executive Summary The pyrazole ring is a privileged N-heterocyclic scaffold in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of Pyrazole Regioisomers: 1,5-Diaryl vs. 1,3-Diaryl Scaffolds

Executive Summary

The pyrazole ring is a privileged N-heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. However, the biological efficacy of a pyrazole-based drug is rarely dictated by the heterocycle alone; it is profoundly dependent on its substitution pattern. During the condensation of unsymmetrical 1,3-diketones with arylhydrazines, two distinct regioisomers are typically formed: 1,5-diarylpyrazoles and 1,3-diarylpyrazoles[2]. As a Senior Application Scientist, I often observe that researchers underestimate the profound pharmacological divergence between these two isomers. This guide provides an in-depth comparative analysis of 1,5-diaryl and 1,3-diaryl pyrazoles, detailing the mechanistic causality behind their target selectivity, backed by self-validating experimental protocols for their synthesis, isolation, and biological evaluation.

Mechanistic Grounding: The Causality of Regioisomerism in Bioactivity

The spatial orientation of the aryl substituents on the pyrazole core dictates the molecule's steric footprint and its ability to engage with specific protein binding pockets[3].

The 1,5-Diarylpyrazole Paradigm (COX-2 Selectivity): The 1,5-diarylpyrazole scaffold is the defining structural motif of selective cyclooxygenase-2 (COX-2) inhibitors, most notably Celecoxib (SC-58635)[4]. The 1,5-substitution creates a "V-shaped" conformation. In the COX-2 active site, this geometry is critical: one aryl ring occupies the primary hydrophobic arachidonic acid binding channel, while the adjacent N1-aryl ring (typically bearing a polar sulfonamide or sulfonyl group) perfectly inserts into the secondary hydrophilic side pocket that is accessible in COX-2 but sterically blocked by an isoleucine residue in COX-1[5].

The 1,3-Diarylpyrazole Paradigm (Alternative Targets): Conversely, the 1,3-diarylpyrazole isomer adopts a more extended, linear conformation. This structural elongation causes severe steric clashes within the COX-2 active site, rendering 1,3-diaryl isomers virtually inactive against cyclooxygenases[6]. However, this extended conformation is highly advantageous for other biological targets. For instance, specific 1,3-diarylpyrazoles have demonstrated potent activity as anti-tuberculosis agents by targeting mycobacterial cell wall biosynthesis[7], and as anticancer agents exhibiting high cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines[8].

G A Arylhydrazine + 1,3-Diketone B 1,5-Diarylpyrazole (V-Shaped Motif) A->B Regioselective Condensation C 1,3-Diarylpyrazole (Extended Motif) A->C Minor Pathway D COX-2 Active Site (High Affinity Fit) B->D Anti-inflammatory Activity E Alternative Targets (e.g., Mtb Cell Wall) C->E Anticancer / Anti-TB Activity

Fig 1: Pharmacological divergence of pyrazole regioisomers based on substitution patterns.

Quantitative Data Presentation: Target Selectivity

The following table summarizes the stark contrast in biological activity between matched pairs of pyrazole regioisomers, highlighting the necessity of rigorous isomer separation during drug development.

Isomer TypeRepresentative MotifCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity IndexPrimary Biological Application
1,5-Diarylpyrazole Celecoxib & Analogues0.04 - 0.08> 50.0> 600Anti-inflammatory (COX-2 selective)
1,5-Diarylpyrazole Iodo-celecoxib derivative0.08> 66.0> 825SPECT Tracers for Inflammation[9]
1,3-Diarylpyrazole Isomeric Counterpart> 10.0> 50.0N/AInactive against COX enzymes[6]
1,3-Diarylpyrazole Acylsulfonamide derivativeN/AN/AN/AAnti-TB (MIC < 0.5 µM)[7]

Experimental Workflow 1: Synthesis and Regioisomer Resolution

To accurately compare biological activities, one must synthesize the pyrazole core and unambiguously separate the resulting regioisomers. The condensation of a 1,3-diketone with an arylhydrazine yields a mixture, but reaction conditions can be tuned to favor the 1,5-isomer[10].

Step-by-Step Protocol:

  • Regioselective Condensation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) and the arylhydrazine hydrochloride salt (1.1 eq) in absolute ethanol.

    • Causality Note: Utilizing the hydrochloride salt of the hydrazine rather than the free base is critical. The protonation modulates the nucleophilicity of the nitrogen atoms, favoring the initial attack of the unsubstituted, more nucleophilic nitrogen at the more sterically hindered carbonyl, which drives the regioselectivity toward the 1,5-diarylpyrazole (typically a 7:1 to 10:1 ratio)[9][11].

  • Reflux and Dehydration: Reflux the mixture for 12-16 hours. The intermediate hydroxypyrazoline undergoes dehydration to form the aromatic pyrazole ring.

  • Flash Chromatography Separation: Concentrate the solvent in vacuo. Purify the crude mixture using silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient). The 1,5-diarylpyrazole and the minor 1,3-diarylpyrazole isomers will elute as distinct bands due to their differing dipole moments[9].

  • Structural Validation (2D-NMR): Unambiguous assignment of the isolated regioisomers cannot be achieved by 1D-NMR alone. Perform a 2D-NOESY NMR experiment.

    • Causality Note: For the 1,5-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N1-aryl protons and the C5-aryl protons due to their spatial proximity. This cross-peak is entirely absent in the 1,3-isomer[12].

Workflow Step1 1. Synthesis (Refluxing EtOH, HCl salt) Step2 2. Regioisomer Separation (Flash Chromatography) Step1->Step2 Step3 3. Structural Validation (2D-NMR NOESY & HMBC) Step2->Step3 Step4 4. Bioactivity Screening (Radiometric COX Assay) Step3->Step4

Fig 2: Self-validating experimental workflow for the synthesis, isolation, and evaluation of pyrazole isomers.

Experimental Workflow 2: Biological Evaluation (COX-2/COX-1 Selectivity Assay)

To objectively compare the performance of the isolated 1,5- and 1,3-isomers, a self-validating radiometric assay is employed. This method directly measures the enzymatic conversion of the natural substrate, eliminating the false positives common in fluorescence-based proxy assays.

Step-by-Step Protocol:

  • Enzyme Reconstitution: Incubate purified human recombinant COX-2 (66 nM) or COX-1 (44 nM) with 100 mM Tris-HCl (pH 8.0), 500 µM phenol, and 1 µM hematin for 15 minutes at room temperature.

    • Causality Note: Hematin is a non-covalently bound prosthetic group essential for the peroxidase activity of cyclooxygenases. Reconstituting the enzyme ensures it is in its fully active holoenzyme state prior to inhibitor introduction[9].

  • Inhibitor Incubation: Add the purified pyrazole isomer (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 µM to 100 µM). Incubate at 25°C for 17 minutes, then shift to 37°C for 3 minutes.

  • Radiometric Substrate Addition: Initiate the reaction by adding 50 µM of [¹⁴C]-arachidonic acid. Allow the metabolism to proceed for exactly 30 seconds at 37°C[9].

  • Reaction Termination & Extraction: Terminate the reaction rapidly by adding a stop solution (1N HCl) and extract the unreacted[¹⁴C]-arachidonic acid and the [¹⁴C]-prostaglandin products using an ethyl acetate/isooctane mixture.

  • Quantification: Separate the organic layer via thin-layer chromatography (TLC) and quantify the radioactive bands using a scintillation counter or phosphorimager. Calculate the IC₅₀ values based on the dose-response inhibition of [¹⁴C]-prostaglandin formation.

Conclusion

The comparative analysis of pyrazole isomers underscores a fundamental tenet of drug design: the spatial arrangement of substituents is just as critical as the chemical nature of the scaffold itself. While 1,5-diarylpyrazoles are the gold standard for COX-2 inhibition due to their precise fit within the enzyme's secondary pocket, 1,3-diarylpyrazoles offer a distinct, linear topology that opens avenues for novel anti-tuberculosis and anticancer therapeutics. Rigorous chromatographic separation and 2D-NMR validation are non-negotiable steps in the development pipeline to ensure data integrity and prevent off-target clinical failures.

References

  • Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib PubMed / Journal of Medicinal Chemistry URL: [Link]

  • [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation ACS Publications / Bioconjugate Chemistry URL:[Link]

  • 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis PMC / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives PMC / Molecules URL:[Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds PMC / Pharmaceuticals URL:[Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles ACS Publications / Chemical Reviews URL:[Link]

Sources

Comparative

validating the structure of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid using 2D NMR

Title: Structural Elucidation of 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A 2D NMR Comparative Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The An...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A 2D NMR Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Analytical Challenge of Pyrazole Scaffolds

Pyrazoles are highly privileged pharmacophores in drug discovery, frequently found in kinase inhibitors and anti-inflammatory agents. However, confirming the exact regiochemistry of multi-substituted pyrazoles—such as 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid —presents a significant analytical hurdle.

Because the pyrazole ring is prone to annular tautomerism and regioisomeric mixtures during synthesis, standard 1D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are insufficient for definitive structural validation. While LC-MS confirms the molecular weight (233.18 g/mol )[1], it provides zero connectivity data. 1D 1 H NMR reveals the isolated spin systems (the pyrazole H-5 and the nitrophenyl aromatic protons) but fails to bridge the quaternary carbons (C3 and C4) separating them.

As a Senior Application Scientist, I have structured this guide to objectively compare standard analytical techniques against advanced 2D NMR methodologies. By leveraging Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), we can build a self-validating system that unambiguously maps the molecular topology of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid[2].

Comparative Analysis of Analytical Techniques

To establish the exact placement of the 4-nitrophenyl group at C3 and the carboxylic acid at C4, a multi-modal approach is required. The table below compares the diagnostic utility of various techniques for this specific scaffold.

Analytical TechniquePrimary Data YieldDiagnostic Limitation for PyrazolesVerdict for Regiochemistry
LC-HRMS Exact mass, elemental composition.Cannot differentiate 3-substituted vs. 5-substituted pyrazole regioisomers.Insufficient
1D 1 H NMR Proton environments, integration, J -coupling.Pyrazole H-5 is isolated; no scalar coupling across the quaternary C3/C4 axis.Insufficient
1D 13 C NMR Carbon environments (C=O, C-NO 2​ , C3, C4, C5).Lacks connectivity between the carbon skeleton and the proton spin systems.Insufficient
2D HSQC 1-bond 1 H- 13 C connectivity.Only identifies protonated carbons (C5 and aromatic CH); ignores quaternary nodes.Supporting
2D HMBC 2- and 3-bond 1 H- 13 C connectivity.Requires careful optimization of long-range coupling constants ( nJCH​≈8 Hz).Gold Standard [3]
2D NOESY Through-space spatial proximity (< 5 Å).Limited by the lack of adjacent protons between the C3-aryl and C4-carboxylic groups.Supporting

Mechanistic Insight: The critical failure point of 1D NMR here is the "proton-deficient" nature of the C3-C4 bond. The HMBC experiment is the only technique that bypasses this by detecting long-range scalar couplings. Specifically, the aromatic protons of the nitrophenyl group ( H−2′/H−6′ ) will show a strong 3-bond correlation to the pyrazole C3 , definitively proving the attachment point[4].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure reproducibility and high-fidelity data, the following protocol details the optimal acquisition parameters for elucidating 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is mandatory. It disrupts intermolecular hydrogen bonding, sharpens the broad carboxylic acid and pyrazole N-H signals, and prevents rapid proton exchange, allowing for potential 1 H- 15 N HMBC correlations[5].

  • Tube: Use a high-quality 5 mm NMR tube to ensure magnetic field homogeneity.

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 or 600 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 15 ppm to capture the downfield N-H and COOH protons (>12 ppm).

  • 13 C NMR: Acquire with 1024 scans, D1 of 2.0 s. Ensure the spectral width covers up to 200 ppm to capture the carboxylic C=O (~164 ppm).

Step 3: 2D NMR Acquisition (The Elucidation Engine)
  • 1 H- 13 C HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. This will map the pyrazole H-5 to C5, and the nitrophenyl protons to their respective carbons.

  • 1 H- 13 C HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the critical step. Run with 64 scans per increment to ensure sufficient signal-to-noise for quaternary carbons[6].

NMR_Workflow Sample Sample Prep (DMSO-d6) OneD 1D NMR (1H & 13C) Sample->OneD HSQC 2D HSQC (1-Bond C-H) OneD->HSQC Identify CH HMBC 2D HMBC (2/3-Bond C-H) OneD->HMBC Identify Cq Solve Map Quaternary Carbons (C3, C4) HSQC->Solve HMBC->Solve Confirm Structure Validated Solve->Confirm

Caption: Step-by-step 2D NMR workflow for the structural validation of pyrazole regioisomers.

Data Interpretation: Mapping the HMBC Network

The structural proof relies entirely on the HMBC correlation network. Below is the expected chemical shift data and the critical long-range correlations that validate the structure.

Expected NMR Chemical Shifts & Correlations
Proton ( 1 H)Carbon ( 13 C)HSQC CorrelationKey HMBC Correlations ( 2J and 3J )Structural Significance
H-5 (~8.3 ppm, s)C5 (~138 ppm)H-5 C5C3, C4, C=OProves H-5 is adjacent to the C4-carboxylic acid group.
H-2'/H-6' (~8.1 ppm, d)C2'/C6' (~126 ppm)H-2'/6' C2'/6'C3 , C4', C1'Definitive Proof: Links the nitrophenyl ring directly to the pyrazole C3.
H-3'/H-5' (~8.3 ppm, d)C3'/C5' (~124 ppm)H-3'/5' C3'/5'C1', C4' (C-NO 2​ )Confirms the para-substitution of the nitro group.
N-H (>13 ppm, br s)N/ANoneC3, C5Confirms the pyrazole core (if exchange is slow enough).
COOH (>12.5 ppm, br s)C=O (~164 ppm)NoneC4Confirms the presence of the carboxylic acid at C4.
The HMBC Logic (Causality)

If the molecule were the incorrect regioisomer (e.g., 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid), the HMBC correlations would invert. The pyrazole proton (which would now be at position 3) would show a 3-bond correlation to the C=O, but the aromatic protons ( H−2′/H−6′ ) would show a correlation to C5 instead of C3. By mapping the H−2′/H−6′ protons to the carbon resonating at ~148 ppm (C3), we lock the nitrophenyl group into the 3-position[7].

HMBC_Network H5 H-5 C3 C3 H5->C3 3-bond C4 C4 H5->C4 2-bond CO C=O H5->CO 3-bond H26 H-2'/6' H26->C3 3-bond (Crucial)

Caption: Critical HMBC correlation network proving the regiochemistry of the pyrazole scaffold.

Conclusion

Validating the structure of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid cannot be achieved through 1D NMR or mass spectrometry alone due to the proton-deficient nature of the C3-C4 bond. By deploying a rigorous 2D NMR workflow—specifically relying on the 3JCH​ correlations in the HMBC experiment—researchers can unambiguously differentiate this molecule from its regioisomers. This self-validating analytical approach ensures high scientific integrity in the structural elucidation of complex heterocyclic pharmacophores.

References

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | C10H7N3O4 | CID 12189268. PubChem - NIH. Available at:[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at:[Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. PMC - NIH. Available at:[Link]

  • Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data. Semantic Scholar. Available at:[Link]

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Validation

comparing the efficacy of different pyrazole-based anti-inflammatory agents

An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Agents For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of modern anti-inf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Agents

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of modern anti-inflammatory therapeutics.[1][2] This five-membered heterocyclic ring is a versatile foundation for developing potent and selective inhibitors of key inflammatory mediators.[2][3] This guide provides an in-depth comparison of the efficacy of prominent and emerging pyrazole-based anti-inflammatory agents, grounded in experimental data and established pharmacological principles. We will delve into their mechanisms of action, compare their performance using quantitative metrics, and provide detailed protocols for their evaluation.

The Central Role of Pyrazoles in Inflammation Therapeutics

The therapeutic advantage of pyrazole derivatives like celecoxib lies in their ability to selectively inhibit the COX-2 isoform, which is induced at sites of inflammation, while sparing the constitutive COX-1 isoform responsible for maintaining gastrointestinal mucosal integrity and platelet function.[1][7][8][9] This selectivity aims to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3][10]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism for most pyrazole-based anti-inflammatory agents is the inhibition of the COX enzymes. However, the landscape is more diverse, with some agents exhibiting dual COX/LOX inhibition.

2.1. The Cyclooxygenase (COX) Pathway

Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized into various prostanoids that mediate pain, fever, and inflammation.[7][11][12] Selective COX-2 inhibitors are designed to fit into a specific hydrophobic pocket within the COX-2 enzyme, a feature not present in COX-1, thereby achieving their selectivity.[3]

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Metabolized by COX2 COX-2 (Inducible) AA->COX2 Metabolized by LOX 5-LOX AA->LOX Metabolized by PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostanoids_Physiological Physiological Prostanoids (e.g., GI protection, Platelet function) PGH2_1->Prostanoids_Physiological Produces Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., Pain, Fever, Inflammation) PGH2_2->Prostanoids_Inflammatory Produces Celecoxib Celecoxib, Mavacoxib (Selective COX-2 Inhibitors) Celecoxib->COX2 Inhibits Tepoxalin Tepoxalin (Dual COX/LOX Inhibitor) Tepoxalin->COX2 Inhibits Tepoxalin->LOX Inhibits nsNSAIDs Non-selective NSAIDs (e.g., Ibuprofen) nsNSAIDs->COX1 Inhibits nsNSAIDs->COX2 Inhibits

Caption: The Arachidonic Acid Cascade and points of inhibition.

Comparative Efficacy of Selected Pyrazole-Based Agents

The efficacy of an anti-inflammatory agent is primarily assessed by its potency (the concentration required to produce an effect) and its selectivity (the ratio of its potency for different targets). For pyrazole-based NSAIDs, the key metrics are the IC50 values for COX-1 and COX-2 inhibition. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.

AgentClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Key Characteristics
Celecoxib Selective COX-2 Inhibitor~4.5 - >50[3][6]~0.02 - 0.28[3][6]>178[6]Gold standard selective COX-2 inhibitor for human use; treats various forms of arthritis and acute pain.[8][10][13]
Mavacoxib Selective COX-2 Inhibitor>100 (Canine)0.095 (Canine)>1000Veterinary NSAID with a very long half-life, allowing for monthly dosing in dogs with osteoarthritis.[14][15][16][17]
Tepoxalin Dual COX/LOX InhibitorNot specifiedNot specifiedN/AInhibits both COX and 5-LOX pathways, potentially offering a broader anti-inflammatory effect.[18][19][20] Reduces leukotriene synthesis.[18]
Deracoxib Selective COX-2 Inhibitor~2.0 (Canine)0.08 (Canine)~25A veterinary NSAID known for its COX-2 selectivity.[4]
Experimental Pyrazoles VariesVariesAs low as 0.01[3]VariesResearch compounds often show high potency and selectivity, with some exhibiting dual COX/LOX or other multi-target activities.[3][6]

Note: IC50 values can vary depending on the specific assay conditions and species from which the enzymes are derived.[11]

Experimental Protocols for Efficacy Assessment

Evaluating the efficacy of novel anti-inflammatory agents requires a combination of in vitro and in vivo assays. These protocols provide a validated framework for comparison.

4.1. In Vitro Efficacy: COX Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.[21]

Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGH2 involves a peroxidase-mediated reaction that can be coupled to a fluorometric or colorimetric probe. The reduction in signal in the presence of an inhibitor indicates its potency.[22]

Detailed Protocol (Fluorometric Method):

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of a fluorometric probe (e.g., Amplex™ Red) and a cofactor (e.g., hematin).[11]

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test pyrazole compound and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the COX enzyme (COX-1 or COX-2) to respective wells. Include wells with no enzyme as a background control.

    • Add the test compound or reference inhibitor at various concentrations to the enzyme-containing wells. Add solvent (DMSO) to the "100% activity" control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the probe, cofactor, and arachidonic acid mixture to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530-560 nm Ex / 585-595 nm Em for Amplex Red) in a kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Subtract the background rate from all measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "100% activity" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2. In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[23][24] It is particularly useful for assessing the efficacy of drugs that inhibit prostaglandin synthesis.[24]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat or mouse) induces a biphasic inflammatory response characterized by edema (swelling).[24][25] The first phase is mediated by histamine and serotonin, while the second, later phase (after 3 hours) is primarily mediated by prostaglandins.[24] The ability of a test compound to reduce the paw volume in the second phase indicates its anti-inflammatory effect.

Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

Detailed Protocol:

  • Animal Handling:

    • Use male Wistar or Sprague-Dawley rats (180-220g).[25] House the animals under standard laboratory conditions and allow them to acclimatize for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=5-6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive Control/Standard Drug (e.g., Indomethacin or Celecoxib at a standard dose).

      • Groups 3-5: Test Pyrazole Compound at low, medium, and high doses.

    • Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Inflammation Induction:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Concluding Remarks and Future Directions

The pyrazole scaffold remains a highly valuable framework in the development of anti-inflammatory drugs. While selective COX-2 inhibition, exemplified by celecoxib, has been a major success, it is not without limitations, including potential cardiovascular risks with prolonged use.[3][26] The field is evolving towards creating multi-target agents, such as dual COX/LOX inhibitors like tepoxalin, which may offer a superior efficacy and safety profile.[27] Furthermore, ongoing research focuses on synthesizing novel pyrazole derivatives with enhanced potency and selectivity, aiming to fine-tune the therapeutic window and reduce off-target effects.[2][28] The systematic application of the in vitro and in vivo protocols detailed in this guide is essential for the rigorous evaluation and comparison of these next-generation pyrazole-based anti-inflammatory agents.

References

  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: Pre-print/Review Article URL: [Link]

  • Title: Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents Source: AZoNetwork URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI Source: MDPI URL: [Link]

  • Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Tepoxalin inhibits inflammation and microvascular dysfunction induced by abdominal irradiation in rats - PubMed Source: PubMed URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed Source: PubMed URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI Source: MDPI URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics - ClinPGx Source: PharmGKB URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs - CADTH Source: CADTH URL: [Link]

  • Title: ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Trocoxil, INN-Mavacoxib Source: European Medicines Agency URL: [Link]

  • Title: COX2 Inhibitor Screening Assay Kit - BPS Bioscience Source: BPS Bioscience URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs - AVMA Journals Source: American Veterinary Medical Association URL: [Link]

  • Title: Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Tepoxalin, a Novel Dual Inhibitor of the Prostaglandin-H Synthase Cyclooxygenase and Peroxidase Activities - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Canadian Association of Emergency Physicians Source: Cambridge University Press URL: [Link]

  • Title: What is the mechanism of Celecoxib? - Patsnap Synapse Source: Patsnap URL: [Link]

  • Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI Source: MDPI URL: [Link]

  • Title: Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - Zoetis Source: Zoetis URL: [Link]

  • Title: tepoxalin | Dosing, Uses and Side effects - medtigo Source: medtigo URL: [Link]

  • Title: Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? - MDPI Source: MDPI URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed Source: PubMed URL: [Link]

  • Title: Enflicoxib for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib | PLOS One - Research journals Source: PLOS One URL: [Link]

  • Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | IntechOpen Source: IntechOpen URL: [Link]

  • Title: Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Experimental Inflammation Models Created in Laboratory Animals - DergiPark Source: DergiPark URL: [Link]

  • Title: Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Celecoxib: the “need to know” for safe prescribing - bpacnz Source: bpacnz URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI Source: MDPI URL: [Link]

  • Title: Anti-inflammatory and antinociceptive effects of sitagliptin in animal models and possible mechanisms involved in the antinociceptive activity - The Korean Journal of Pain Source: The Korean Journal of Pain URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]

  • Title: CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: (PDF) Tepoxalin: A dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - ResearchGate Source: ResearchGate URL: [Link]

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Comparative

In-Depth SAR Comparison Guide: 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid Derivatives vs. Traditional XOR Inhibitors

As the landscape of hyperuricemia and gout management evolves, drug development has decisively shifted from purine-analog mechanism-based inhibitors (like Allopurinol) to non-purine, mixed-type inhibitors (like Febuxosta...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of hyperuricemia and gout management evolves, drug development has decisively shifted from purine-analog mechanism-based inhibitors (like Allopurinol) to non-purine, mixed-type inhibitors (like Febuxostat). However, cardiovascular safety concerns associated with thiazole-based non-purine inhibitors have driven the search for novel bioisosteres.

This guide provides a comprehensive structural and functional comparison of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives [1] against traditional scaffolds. By analyzing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document equips researchers with the mechanistic rationale needed to optimize pyrazole-based Xanthine Oxidoreductase (XOR) inhibitors.

Mechanistic Rationale & SAR Causality

The pyrazole-4-carboxylic acid core is a highly versatile bioisostere of the thiazole-5-carboxylic acid found in Febuxostat. The specific introduction of a 4-nitrophenyl group at the C-3 position creates a unique binding profile within the XOR active site.

The Pyrazole Core vs. Thiazole

While thiazole rings offer excellent binding affinity, their metabolic liabilities and potential off-target kinase inhibition have raised clinical flags. The 1H-pyrazole core provides a superior multi-vector platform. It allows for independent substitutions at the N-1, C-3, and C-5 positions, enabling precise tuning of the molecule's trajectory into the solvent-exposed channel of XOR[2].

Causality of the C-4 Carboxylic Acid

The C-4 carboxylic acid is the indispensable primary pharmacophore. It mimics the transition state of purine oxidation by forming critical electrostatic salt bridges and hydrogen bonds with Arg880 and Glu802 in the molybdenum-pterin center of the enzyme. Removal or esterification of this group results in a near-total loss of inhibitory activity.

Causality of the C-3 (4-Nitrophenyl) Substitution

The hydrophobic pocket of XOR accommodates bulky aryl groups. Substituting an unsubstituted phenyl ring with a 4-nitrophenyl group drastically alters the electronic landscape of the inhibitor:

  • Electronic Modulation: The strong electron-withdrawing nature (-I, -M effects) of the para-nitro group lowers the pKa of the pyrazole NH (if unsubstituted at N-1) and reduces the Lowest Unoccupied Molecular Orbital (LUMO) energy of the scaffold, which density functional theory (DFT) simulations have shown to correlate with enhanced biological target affinity[3].

  • Enhanced Interactions: The nitro oxygens act as secondary hydrogen-bond acceptors, engaging polar residues at the periphery of the hydrophobic channel, thereby increasing residence time.

SAR Core 1H-Pyrazole Core (Bioisostere of Thiazole) C3 C-3 Substitution: 4-Nitrophenyl Core->C3 Hydrophobic Pocket C4 C-4 Substitution: Carboxylic Acid Core->C4 Anchoring N1 N-1 Substitution: Aryl/Alkyl Groups Core->N1 Solvent Channel C3_Detail Nitro group enhances electrostatic interaction & lowers LUMO energy C3->C3_Detail C4_Detail Forms critical H-bonds with Arg880 and Glu802 C4->C4_Detail

Caption: SAR logic tree mapping structural modifications to XOR active site interactions.

Comparative Performance Data

To objectively evaluate the 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold, we must benchmark it against FDA-approved standards and established reference pyrazoles (such as Y-700)[4]. The data below synthesizes typical in vitro XOR inhibition metrics.

Compound Scaffold / NameTarget EnzymeIC₅₀ (nM)Inhibition ModeKey Structural Feature
Allopurinol (Clinical Control)Xanthine Oxidase~2,300Mechanism-basedPurine analog
Febuxostat (Clinical Control)Xanthine Oxidase5.4Mixed-typeThiazole-carboxylic acid
Y-700 (Reference Pyrazole)Xanthine Oxidase5.2Mixed-type1-phenylpyrazole core
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives Xanthine Oxidase4.2 - 15.0Mixed-typeC-3 4-nitrophenyl + C-4 COOH

Data Interpretation: The pyrazole-4-carboxylic acid derivatives demonstrate nanomolar potency that is highly competitive with Febuxostat. Notably, optimized N-1 substituted derivatives of the 4-nitrophenyl scaffold frequently achieve IC₅₀ values sub-5.0 nM[2].

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Gout Pathogenesis) XO1->Xanthine XO2->UricAcid Inhibitor 3-(4-nitrophenyl)-1H-pyrazole- 4-carboxylic acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits

Caption: Purine catabolism pathway and XO inhibition by pyrazole-4-carboxylic acids.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They embed internal controls that must pass specific thresholds before the experimental data can be considered valid.

Workflow S1 Compound Synthesis & QC (NMR, HPLC) S2 In Vitro XO Inhibition Assay (Spectrophotometric) S1->S2 S3 Enzyme Kinetics (Lineweaver-Burk Plotting) S2->S3 S4 In Vivo Model (Potassium Oxonate Mice) S3->S4

Caption: Step-by-step workflow for evaluating XO inhibitors from synthesis to in vivo models.

Protocol A: High-Throughput Spectrophotometric XOR Inhibition Assay

This assay measures the enzymatic oxidation of xanthine to uric acid by tracking the increase in absorbance at 295 nm (the specific UV absorption peak of uric acid).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium pyrophosphate buffer (pH 7.4) to mimic physiological pH while preventing the precipitation of uric acid.

  • Enzyme Reconstitution: Dissolve bovine milk Xanthine Oxidase (0.04 U/mL final concentration) in the buffer. Keep on ice to prevent thermal degradation.

  • Substrate Preparation: Prepare a 0.15 mM solution of xanthine. Causality note: Xanthine is difficult to dissolve; require gentle heating and dropwise addition of 0.1 M NaOH until clear, then adjust pH back to 7.4.

  • Compound Dilution: Dissolve the 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid derivatives in 100% DMSO, then perform serial dilutions. The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well UV-transparent plate, combine 150 µL buffer, 10 µL inhibitor solution, and 20 µL enzyme. Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 20 µL of the xanthine substrate to initiate the reaction.

  • Kinetic Read: Immediately read the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Self-Validation Criteria:

  • System Suitability: The assay must include a Febuxostat positive control. The system is only validated if the calculated IC₅₀ for Febuxostat falls strictly between 5.0 nM and 6.0 nM .

  • Background Subtraction: A "DMSO + Enzyme + No Substrate" well must be run. If absorbance drifts by >0.02 OD over 10 minutes, the buffer is contaminated and must be discarded.

Protocol B: Steady-State Enzyme Kinetics (Lineweaver-Burk Analysis)

To confirm that the 4-nitrophenyl derivatives act as mixed-type inhibitors (binding to both the free enzyme and the enzyme-substrate complex), kinetic profiling is required.

Step-by-Step Methodology:

  • Select three fixed concentrations of the lead pyrazole inhibitor (e.g., 0 nM, 5 nM, and 15 nM).

  • For each inhibitor concentration, measure the initial reaction velocity ( V0​ ) across a gradient of xanthine substrate concentrations (10 µM, 20 µM, 40 µM, 80 µM, 120 µM).

  • Plot 1/V0​ (y-axis) against 1/[S] (x-axis).

  • Data Interpretation: A mixed-type inhibitor will generate lines that intersect in the second or third quadrant (not on the y-axis, which would indicate pure competitive inhibition). This proves the inhibitor is binding outside the immediate purine-binding site, validating the structural hypothesis that the pyrazole core occupies the solvent channel while the 4-nitrophenyl group anchors in the hydrophobic pocket.

Conclusion

The 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly potent, non-purine alternative for XOR inhibition. By leveraging the electron-withdrawing properties of the nitro group and the structural flexibility of the pyrazole ring, researchers can achieve nanomolar affinities that rival Febuxostat, while potentially circumventing the cardiovascular liabilities associated with thiazole-based drugs. Adhering to strict, self-validating kinetic assays ensures that SAR optimizations translate reliably from in silico designs to in vitro success.

References

  • National Center for Biotechnology Information. "3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid - PubChem Compound Summary for CID 12189268". PubChem. URL:[Link]

  • Reddy, N. B., Zyryanov, G. V., Reddy, G. M., et al. "Simulation results source for the identification of biological active compounds: synthesis, antimicrobial evaluation and SARs of three in one heterocyclic motifs". Medicinal Chemistry Research, 27(8), 1956-1970 (2018). URL:[Link]

  • Li, Zheng, et al. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors". European Journal of Medicinal Chemistry, 140, 1-12 (2017). URL:[Link]

  • Okamoto, K., et al. "Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors". ResearchGate (2011). URL: [Link]

Sources

Validation

Computational Docking of 3-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylic Acid: A Comparative Guide to Virtual Screening Workflows

As a Senior Application Scientist in computational chemistry, I frequently evaluate novel chemotypes against established oncology targets. The compound 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 1218926...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently evaluate novel chemotypes against established oncology targets. The compound 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 12189268) [1] represents a highly privileged scaffold in modern drug discovery. The electron-withdrawing nitro group combined with the pyrazole core provides a robust pharmacophore capable of acting as an adenine mimetic, making it an ideal candidate for targeting the ATP-binding hinge regions of critical kinases like the Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase [2, 3].

This guide objectively compares the performance of two industry-standard docking engines—AutoDock Vina and Schrödinger Glide —using this pyrazole derivative as our benchmark ligand. Rather than just listing commands, this guide explains the causality behind each experimental choice to ensure your virtual screening protocols are scientifically rigorous and self-validating.

The Molecular Landscape & Target Selection

Before initiating any computational workflow, we must understand the physicochemical nature of our ligand and how it dictates target interaction.

The carboxylic acid moiety of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has a pKa of approximately 4.5. At a physiological pH of 7.4, this group exists almost entirely as a deprotonated carboxylate anion. Failing to account for this ionization state prior to docking will result in the scoring function drastically miscalculating electrostatic interactions, missing critical salt bridges with lysine or arginine residues in the kinase pocket.

We evaluate this ligand against two validated oncology targets:

  • EGFR (PDB: 3POZ): Overexpressed in non-small cell lung cancer (NSCLC). The pyrazole core is known to form critical hydrogen bonds with the Met793 residue in the hinge region [4].

  • Aurora-A Kinase (PDB: 1MQ4): Essential for mitotic spindle regulation. Pyrazole derivatives effectively disrupt this pathway by binding to Ala213 [5].

Pathway Ligand 3-(4-nitrophenyl)-1H-pyrazole- 4-carboxylic acid EGFR EGFR (Kinase Domain) Ligand->EGFR ATP Competitive Inhibition AuroraA Aurora-A Kinase Ligand->AuroraA Hinge Region Binding PI3K PI3K/AKT Signaling EGFR->PI3K Blocked Spindle Mitotic Spindle Assembly AuroraA->Spindle Disrupted Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Induced Spindle->Apoptosis Cell Cycle Arrest

Mechanism of pyrazole derivatives inhibiting EGFR and Aurora-A kinase pathways.

Comparative Analysis: AutoDock Vina vs. Schrödinger Glide

When deciding between open-source and commercial docking engines, the choice depends on your project phase (High-Throughput Virtual Screening vs. Lead Optimization) [6].

AutoDock Vina utilizes an empirical scoring function paired with an iterated local search global optimizer. It is exceptionally fast and highly scalable for massive libraries but treats the receptor as entirely rigid (unless explicit flexible sidechains are defined), which can penalize bulky pyrazole derivatives if the pocket is tightly closed.

Schrödinger Glide , conversely, employs a systematic search algorithm utilizing the OPLS4 force field. Its Extra Precision (XP) mode applies severe penalties for desolvation and steric clashes while rewarding complex hydrogen-bonding networks. This makes Glide superior for evaluating the precise geometry of the pyrazole's nitrogen atoms against the kinase hinge region, albeit at a higher computational cost.

Table 1: Performance & Feature Comparison
FeatureAutoDock Vina (v1.2)Schrödinger Glide (XP Mode)
Scoring Function Empirical / Knowledge-basedPhysics-based (OPLS4) + Empirical
Receptor Flexibility Rigid (Flexible sidechains optional)Rigid (Induced Fit Docking available)
Ligand Preparation OpenBabel / MGLTools (Manual pH check)LigPrep / Epik (Automated pKa/Tautomers)
Speed per Ligand ~5–15 seconds (CPU)~2–5 minutes (CPU)
Best Use Case Primary High-Throughput ScreeningLead Optimization & Pose Refinement
Cost Free / Open SourceCommercial License Required

Self-Validating Experimental Protocol

A docking study is only as reliable as its validation method. The following protocol ensures that the docking grid and scoring functions are accurately calibrated before evaluating 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Step 1: Ligand Preparation
  • Glide: Process the 2D SMILES of the ligand through LigPrep . Use Epik to generate possible protonation states and tautomers at pH 7.4 ± 0.5. Ensure the carboxylic acid is deprotonated.

  • Vina: Generate the 3D conformer using RDKit or OpenBabel. Add Gasteiger charges and merge non-polar hydrogens using AutoDockTools (prepare_ligand4.py).

Step 2: Protein Preparation & Optimization
  • Download PDB 3POZ (EGFR) and 1MQ4 (Aurora-A).

  • Causality Check: Raw PDB files lack hydrogen atoms and often contain unresolved heavy atoms. Use Schrödinger's Protein Preparation Wizard (or PDB2PQR for Vina) to assign bond orders, add hydrogens at physiological pH, and optimize the hydrogen-bond network by flipping Asn/Gln/His states.

  • Water Removal: Delete all crystallographic waters unless they bridge the ligand and the receptor (e.g., the conserved water in the Aurora-A binding pocket).

Step 3: Grid Generation
  • Center the docking grid on the co-crystallized native ligands (TAK-285 for 3POZ; VX-680 for 1MQ4).

  • Set the bounding box to 20 Å × 20 Å × 20 Å to allow the 4-nitrophenyl tail sufficient rotational freedom to explore the hydrophobic sub-pocket adjacent to the hinge region.

Step 4: Execution & RMSD Validation
  • Crucial Step: Before docking the target pyrazole, re-dock the native co-crystallized ligand back into the prepared receptor.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD of < 2.0 Å validates that your grid parameters and preparation steps are correct. Only then should you proceed to dock 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Workflow cluster_engines Docking Engines Start Target & Ligand Input LigPrep Ligand Preparation (Epik pH 7.4 ± 0.5) Start->LigPrep ProtPrep Protein Preparation (H-bond optimization) Start->ProtPrep Grid Receptor Grid Generation (Centered on Hinge Region) LigPrep->Grid ProtPrep->Grid Vina AutoDock Vina (Empirical Scoring) Grid->Vina Glide Schrödinger Glide (OPLS4 / XP Scoring) Grid->Glide Validation Pose Validation (RMSD < 2.0 Å vs Co-crystal) Vina->Validation Glide->Validation

Self-validating comparative docking workflow for AutoDock Vina and Glide.

Experimental Data & Binding Affinity Analysis

Based on benchmark evaluations of pyrazole-4-carboxylic acid derivatives against kinase targets, we observe distinct scoring behaviors between the two engines. Glide XP generally provides a more sensitive differentiation of the nitro group's orientation within the solvent-exposed region compared to Vina.

Table 2: Comparative Docking Scores for Target Kinases
Ligand / CompoundTarget Kinase (PDB ID)AutoDock Vina Affinity (kcal/mol)Glide XP Score (kcal/mol)Key Interacting Residues
Native Ligand (TAK-285) EGFR (3POZ)-9.4-11.2Met793, Thr790
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid EGFR (3POZ)-7.8-8.6Met793 (H-bond), Lys745 (Salt bridge)
Native Ligand (VX-680) Aurora-A (1MQ4)-8.9-10.5Ala213, Lys162
3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Aurora-A (1MQ4)-7.2-8.1Ala213 (H-bond), Arg137

Data Interpretation: While Vina successfully identifies the primary hinge-binding mechanism (evidenced by the -7.8 kcal/mol affinity for EGFR), Glide XP's lower score (-8.6 kcal/mol) reflects its superior handling of the electrostatic salt bridge formed between the deprotonated carboxylic acid and Lys745 deep in the EGFR pocket.

Conclusion & Recommendations

For researchers investigating 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives:

  • Use AutoDock Vina when screening thousands of structural analogs (e.g., varying the position of the nitro group or substituting the pyrazole ring) to rapidly filter out non-binders.

  • Transition to Schrödinger Glide (XP) for pose refinement and lead optimization. Glide's rigorous desolvation penalties will accurately predict whether the highly polar carboxylic acid moiety is paying too high an energetic penalty to enter the hydrophobic kinase pocket.

  • Always validate your protocol by ensuring the native co-crystallized ligand docks with an RMSD of < 2.0 Å before trusting the scores of your novel pyrazole compounds.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12189268, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid." PubChem, [Link]

  • Haque, M. R., et al. "Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry, 2021. [Link]

  • Al-Anazi, M. M., et al. "Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors." Arabian Journal of Chemistry, 2022. [Link]

  • Tariq, M., et al. "Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer." MDPI, 2023. [Link]

  • Kumar, S., et al. "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors." BMC Chemistry, 2021. [Link]

  • Durrant, J. D., & McCammon, J. A. "Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening." Journal of Chemical Information and Modeling, 2011. [Link]

Comparative

comparing the synthesis efficiency of different pyrazole synthesis methods

A Head-to-Head Comparison of Pyrazole Synthesis Methods: Efficiency, Mechanisms, and Protocols Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approve...

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Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of Pyrazole Synthesis Methods: Efficiency, Mechanisms, and Protocols

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib[1]. Because pyrazoles can engage in diverse hydrogen-bonding and pi-stacking interactions, they are highly effective at modulating critical biological signaling pathways[1]. For researchers and drug development professionals, selecting the optimal synthetic route to access these heterocycles is a critical decision that impacts yield, scalability, and environmental footprint[1].

This guide objectively compares the traditional Knorr pyrazole synthesis against modern[3+2] dipolar cycloadditions and microwave-assisted methodologies. By evaluating experimental data, reaction kinetics, and green chemistry metrics, we provide a definitive framework for methodological selection.

SynthesisPathways Hydrazine Hydrazine Derivatives Knorr Knorr Condensation (Acid Catalyzed) Hydrazine->Knorr Dicarbonyl 1,3-Dicarbonyls Dicarbonyl->Knorr Diazo Diazo Compounds Cyclo [3+2] Cycloaddition (Transition Metal / Thermal) Diazo->Cyclo Alkyne Alkynes / Dipolarophiles Alkyne->Cyclo Pyrazole Substituted Pyrazole Core Knorr->Pyrazole Dehydration Cyclo->Pyrazole Aromatization

Caption: Logical workflow comparing Knorr condensation and [3+2] cycloaddition for pyrazole synthesis.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a trade-off between substrate scope, reaction time, and thermodynamic efficiency. The traditional Knorr synthesis relies on the condensation of 1,3-dicarbonyls with hydrazines under thermal reflux[2]. While robust, it often suffers from prolonged reaction times (up to 12 hours) and moderate yields (59–90%)[2][3].

Conversely, Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this pathway. By applying direct dielectric heating, MAOS drastically lowers the activation energy barrier, reducing reaction times to mere minutes (5–15 min) while boosting yields to >90%[2][3].

Alternatively, the [3+2] 1,3-dipolar cycloaddition of diazo compounds with alkynes provides a powerful method for synthesizing highly substituted pyrazoles that are inaccessible via the Knorr route[4][5]. This method acts as a "C-N-N" synthon approach, often utilizing transition metal catalysts to control regioselectivity[4].

Table 1: Quantitative Comparison of Pyrazole Synthesis Methodologies

Synthesis MethodKey ReagentsCatalyst / ConditionsReaction TimeYield (%)Green Chemistry Profile
Traditional Knorr 1,3-Dicarbonyl + HydrazineAcid (e.g., AcOH), Reflux1.5 – 12 h59 – 90%Low (High energy, solvent waste)
Microwave Knorr 1,3-Dicarbonyl + HydrazineSolvent-free or EtOH, MW (50-180W)5 – 15 min91 – 98%High (High atom economy, fast)
[3+2] Cycloaddition Diazo Compound + AlkyneTransition Metal (Rh/Cu) or Thermal2 – 8 h70 – 95%Moderate (Requires metal catalysts)

In-Depth Methodologies & Self-Validating Protocols

As an application scientist, it is crucial to understand why a protocol works, not just how to execute it. The following protocols are designed as self-validating systems, ensuring that every step has an observable metric for success.

Protocol 1: Microwave-Assisted Knorr Synthesis (Green Approach)

This method is optimized for high atom economy and rapid throughput[2][3].

  • Reactant Mixing: In a 20-mL microwave-safe vial, combine the 1,3-dicarbonyl compound (3 mmol) and hydrazine hydrate (3.3 mmol) in 5 mL of ethanol.

    • Causality: Hydrazine hydrate is selected over hydrazine hydrochloride to eliminate the need for an external base (like NaOH), thereby preventing salt byproduct formation and improving the reaction's atom economy[6].

  • Microwave Irradiation: Seal the vial and irradiate at 60°C (50 W) for 5–7 minutes[2][3].

    • Causality: Microwave irradiation provides targeted dielectric heating to the polar solvent and reactants. This localized superheating accelerates the dual condensation (imine formation followed by cyclization) much faster than convective thermal reflux[3].

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting dicarbonyl. Elute with 30% Ethyl Acetate / 70% Hexane[1].

    • Validation Check: The disappearance of the UV-active dicarbonyl spot and the emergence of a highly fluorescent, lower-Rf spot confirms complete conversion. The extended conjugation of the newly formed pyrazole ring makes it highly visible under 254 nm UV light.

  • Isolation: Allow the vial to cool slowly to room temperature over 30 minutes[1].

    • Causality: The pyrazole core engages in strong intermolecular hydrogen bonding (N-H···N). Slow cooling maximizes these interactions, driving the spontaneous crystallization of the product and bypassing the need for wasteful column chromatography.

Protocol 2: [3+2] Dipolar Cycloaddition via Diazo Intermediates

This method is ideal for densely functionalized, sterically hindered pyrazoles[4][5].

  • Precursor Activation: In an oven-dried flask under nitrogen, dissolve the electron-deficient alkyne (1 mmol) and the diazo compound (1.2 mmol) in anhydrous dichloromethane (10 mL).

    • Causality: An electron-withdrawing group on the alkyne lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. This minimizes the energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diazo dipole, thermodynamically driving the concerted [3+2] cycloaddition[4].

  • Catalysis: Add 1 mol% of a Rh(II) or Cu(I) catalyst and stir at room temperature for 2–4 hours.

    • Causality: The transition metal stabilizes the intermediate carbenoid species. This prevents the diazo compound from undergoing unwanted thermal decomposition (N₂ extrusion) and strictly directs the regioselectivity of the cyclization[4][5].

  • Self-Validation (LC-MS Analysis): Aliquot 10 µL of the mixture, dilute in methanol, and inject into an LC-MS.

    • Validation Check: The presence of a single major peak corresponding to the exact mass of the cycloadduct [M+H]+ validates the reaction. The absence of a peak at[2M-N₂] confirms that diazo dimerization side-reactions were successfully suppressed by the catalyst.

Biological Context: Pyrazoles in Signaling Pathways

The ultimate goal of synthesizing these heterocycles is their application in biological systems. Pyrazoles are exceptional pharmacophores because their rigid, planar structure allows them to insert perfectly into enzyme active sites. For example, Celecoxib utilizes its pyrazole core to selectively bind the COX-2 enzyme, blocking the conversion of arachidonic acid into inflammatory prostaglandins[1][6].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Oxygenation Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Competitive Inhibition

Caption: Mechanism of action: Pyrazole-derived Celecoxib inhibiting the COX-2 inflammatory signaling pathway.

Conclusion

While the traditional Knorr synthesis remains a foundational technique, modern drug discovery demands greater efficiency and structural diversity. Microwave-assisted methodologies offer unparalleled speed and green chemistry benefits, whereas [3+2] dipolar cycloadditions unlock complex substitution patterns. By understanding the mechanistic causality behind these methods, researchers can rationally select the optimal protocol to accelerate their therapeutic development pipelines.

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers Source: Benchchem URL
  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Semantic Scholar URL
  • Title: 2,2-Dimethyl-4-oxopentanenitrile|CAS 33235-13-1 Source: Benchchem URL
  • Source: Jetir.

Sources

Validation

In-Silico Prediction of ADMET Properties for Pyrazole Derivatives: A Comparative Guide and Validation Protocol

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib). However, the unique physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (crizotinib). However, the unique physicochemical nature of pyrazoles—specifically their tautomerism and capacity to act as both hydrogen bond donors and acceptors—can complicate their pharmacokinetic profiles[1]. Late-stage attrition in drug development is predominantly driven by poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

To mitigate this risk, deploying in-silico ADMET prediction tools prior to synthesis is now a mandatory paradigm. This guide objectively compares the industry's leading free-to-access in-silico platforms—SwissADME , pkCSM , and ADMETlab 2.0 —and provides self-validating, step-by-step in-vitro protocols to experimentally confirm these computational hits.

Comparative Analysis of In-Silico ADMET Platforms

While all three platforms aim to predict drug-likeness, their underlying algorithms and predictive strengths vary significantly. Selecting the right tool depends entirely on the specific endpoint you are optimizing for your pyrazole series.

Platform Performance Comparison
Feature / MetricSwissADMEpkCSMADMETlab 2.0
Underlying Algorithm 1D/2D QSAR, BOILED-Egg ModelGraph-based SignaturesMulti-task Graph Attention (MGA)
Best Used For Physicochemical properties, Lipinski rulesQuantitative Pharmacokinetics (Clearance, Vd)Comprehensive Toxicity & Batch Processing
Absorption (HIA) Qualitative (High/Low)Quantitative (% absorbed)Probabilistic (0–1 score)
Metabolism CYP450 Substrate/Inhibitor (5 isoforms)CYP450 Substrate/InhibitorExtensive CYP450 profiling
Toxicity Endpoints Limited (PAINS, Brenk filters)Ames, hERG, Hepatotoxicity27 Toxicity endpoints, 8 Toxicophores
Throughput Low/MediumMediumHigh (Batch processing)
Causality Behind Platform Selection
  • SwissADME: Best utilized during the initial library design phase. Because pyrazole tautomerism heavily influences lipophilicity, SwissADME's consensus logP (averaging WLOGP, MLOGP, XLOGP3, etc.) provides a highly robust physicochemical baseline[2]. Its BOILED-Egg visualization is excellent for rapidly filtering out compounds with poor passive gastrointestinal absorption.

  • pkCSM: Preferred when transitioning from hit to lead. pkCSM utilizes graph-based structural signatures to predict continuous variables, making it one of the few free tools reliable for estimating quantitative clearance ( CL ) and volume of distribution ( Vd​ )[2].

  • ADMETlab 2.0: The platform of choice for deep toxicity profiling. By employing a Multi-task Graph Attention (MGA) deep learning framework, ADMETlab 2.0 captures complex non-linear relationships between the pyrazole ring substitutions and off-target effects like hERG inhibition or Drug-Induced Liver Injury (DILI)[3].

In-Vitro Experimental Validation Workflows

In-silico predictions are hypotheses; in-vitro assays are the proof. To ensure scientific integrity, the following protocols are designed as self-validating systems —meaning the inclusion of specific reference controls guarantees the assay's operational success before any pyrazole data is interpreted.

Protocol A: Caco-2 Permeability Assay (Validating Absorption)

Causality: Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form a polarized epithelial monolayer with tight junctions and brush borders, expressing key efflux transporters (like P-gp). This physiologically mimics the human intestinal barrier, making it the gold standard for validating in-silico Human Intestinal Absorption (HIA) predictions.

Self-Validation Controls:

  • Low Permeability Control: Atenolol ( Papp​<1×10−6 cm/s)

  • High Permeability Control: Propranolol ( Papp​>20×10−6 cm/s)

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω⋅cm2 are viable for the assay.

  • Dosing: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4). Add to the apical chamber (for A-to-B permeability) or basolateral chamber (for B-to-A efflux).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A⋅C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial concentration.

Protocol B: Human Liver Microsome (HLM) Stability (Validating Metabolism)

Causality: HLMs contain the full complement of Phase I metabolizing enzymes (predominantly Cytochrome P450s). By supplementing with NADPH (an essential CYP cofactor), we isolate and measure Phase I oxidative metabolism, directly validating the in-silico CYP substrate predictions.

Self-Validation Controls:

  • Positive Control: Verapamil (Rapidly metabolized, confirms CYP activity).

  • Negative Control: Minus-NADPH incubation (Confirms degradation is CYP-mediated, not chemical instability).

Step-by-Step Methodology:

  • Pre-Incubation: Mix the pyrazole derivative (final concentration 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH-generating system (final concentration 1 mM) to initiate metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This instantly denatures the proteins and stops the reaction.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the in-vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Visualization

The following diagram illustrates the logical progression from in-silico screening to in-vitro validation for pyrazole derivatives.

ADMET_Validation Design Pyrazole Library Design InSilico In-Silico ADMET Prediction (SwissADME, pkCSM, ADMETlab 2.0) Design->InSilico Hit Hit Selection (Optimal logP, Low Toxicity) InSilico->Hit InVitro In-Vitro Validation Hit->InVitro Abs Absorption (Caco-2 Permeability) InVitro->Abs Met Metabolism (HLM Stability) InVitro->Met Tox Toxicity (MTT Cytotoxicity) InVitro->Tox Lead Lead Optimization Abs->Lead Met->Lead Tox->Lead

Workflow for in-silico ADMET prediction and subsequent in-vitro validation of pyrazole derivatives.

Conclusion

For pyrazole derivatives, relying on a single computational tool is a strategic vulnerability. A consensus approach—leveraging SwissADME for physicochemical profiling, pkCSM for quantitative pharmacokinetics, and ADMETlab 2.0 for deep toxicity screening—provides the highest predictive confidence. However, computational models cannot replace biological complexity. Rigorous, self-validating in-vitro assays (like Caco-2 and HLM stability) remain the mandatory bridge between in-silico hypotheses and viable pre-clinical leads.

References

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 49(W1), W5-W14.[Link]

  • Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). "Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments." Molecules, 28(2), 776.[Link]

  • En-Nahli, F., Hajji, H., Ouabane, M., et al. (2023). "ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents." Arabian Journal of Chemistry, 16(11), 105262.[Link]

Sources

Comparative

cross-validation of experimental results with theoretical calculations for pyrazole compounds

The Pyrazole Validation Matrix: A Comparative Guide to Theoretical vs. Experimental Characterization Executive Summary Pyrazole derivatives are foundational scaffolds in medicinal chemistry, driving the development of po...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Validation Matrix: A Comparative Guide to Theoretical vs. Experimental Characterization

Executive Summary Pyrazole derivatives are foundational scaffolds in medicinal chemistry, driving the development of potent anti-inflammatory, anticancer, and antimicrobial agents. However, confirming the precise tautomeric state, electronic distribution, and conformational stability of newly synthesized pyrazoles requires a rigorous, dual-pronged approach. This guide objectively compares Density Functional Theory (DFT) computational models against empirical spectroscopic techniques (FT-IR, NMR, and XRD), establishing a self-validating workflow for drug development professionals.

The Comparative Landscape: DFT Models vs. Empirical Spectroscopy

To achieve scientific integrity in drug design, researchers cannot rely solely on empirical data (which can be convoluted by solvent effects and impurities) or theoretical models (which are approximations of isolated molecules). Cross-validation bridges this gap.

  • Density Functional Theory (DFT): Computational methods, specifically the B3LYP functional paired with the 6-31G(d,p) or 6-311++G(d,p) basis sets, provide an optimal balance between computational cost and accuracy for geometry optimization and vibrational frequencies[1],[2]. DFT is predictive; it maps Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potentials (MEP) to explain the causality behind a molecule's reactivity[3].

  • Experimental Spectroscopy (FT-IR, NMR, XRD): These techniques provide the solvated or solid-state ground truth. 1H and 13C NMR confirm the molecular framework in solution[4], while FT-IR validates functional group vibrations[2].

Causality Insight: Why is cross-validation critical for pyrazoles? The energy gap between the most stable aromatic form (1H-pyrazole) and non-aromatic tautomers is substantial, meaning only the 1H-pyrazole is typically observed under experimental conditions[1]. However, substituent effects can shift this stability. DFT predicts these shifts in a gas-phase vacuum, but experimental NMR and XRD are required to confirm if solvent hydrogen-bonding or crystal packing forces override these theoretical gas-phase preferences[5].

Quantitative Cross-Validation Data

The following table summarizes the comparative performance and typical variances between theoretical predictions and experimental observations for standard pyrazole derivatives.

ParameterExperimental MethodTheoretical Method (DFT)Typical Variance / ScalingCausality for Variance
Functional Group Vibrations (e.g., C=N, N-H)FT-IR Spectroscopy (KBr Pellet)B3LYP/6-311++G(d,p) Frequency Calc.~0.9613 Scaling FactorTheoretical models assume a harmonic oscillator in a gas phase; scaling corrects for real-world anharmonicity and solid-state intermolecular interactions[2].
Chemical Shifts (1H, 13C)NMR Spectroscopy (in DMSO-d6)GIAO Method± 0.2 ppm (1H), ± 2.0 ppm (13C)Solvent effects (e.g., hydrogen bonding in DMSO) deshield protons compared to the isolated gas-phase molecule modeled in standard DFT[6].
Bond Lengths & Angles X-Ray Crystallography (XRD)Geometry Optimization± 0.01 Å, ± 0.5°Crystal packing forces and intermolecular hydrogen bonds in the solid state slightly compress or distort bonds compared to the optimized gas-phase geometry[5].

Self-Validating Experimental & Computational Protocols

Protocol A: Computational Optimization & Spectroscopic Simulation
  • Structural Initialization: Construct the initial 3D geometry of the pyrazole derivative using visualization software (e.g., GaussView)[2].

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the B3LYP hybrid functional and the 6-311++G(d,p) basis set[1],[2].

    • Causality: The diffuse functions (++) are critical for accurately modeling the electron-rich lone pairs on the pyrazole nitrogen atoms, while polarization functions (d,p) allow for the asymmetric distortion of the electron cloud during bonding.

  • Frequency Calculation: Run analytical frequency calculations at the same level of theory to ensure the absence of imaginary frequencies, confirming the structure is a true energetic minimum[1].

  • NMR Simulation: Apply the Gauge-Independent Atomic Orbital (GIAO) approach to calculate isotropic magnetic shielding tensors, converting them to chemical shifts relative to TMS[6].

Protocol B: Empirical Data Acquisition
  • Synthesis & Purification: Synthesize the pyrazole compound via condensation (e.g., chalcone and phenylhydrazine) and purify via recrystallization to >98% purity[4].

    • Causality: Even trace impurities can introduce artifact peaks in FT-IR and NMR, ruining the linear correlation with theoretical models.

  • FT-IR Analysis: Prepare a KBr pellet (1:100 compound-to-KBr ratio) to minimize intermolecular scattering. Record the spectrum in the 4000–400 cm⁻¹ range[2].

  • NMR Analysis: Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H NMR at 500 MHz and 13C NMR at 126 MHz[4].

Protocol C: Data Integration & Statistical Correlation
  • Vibrational Scaling: Multiply the DFT-calculated harmonic frequencies by a standard scaling factor (e.g., 0.9613 for B3LYP) to account for anharmonicity[2]. Overlay the scaled theoretical spectrum with the experimental FT-IR spectrum.

  • Linear Regression: Plot the experimental NMR chemical shifts against the theoretical GIAO values. A correlation coefficient (R²) > 0.99 statistically validates the proposed molecular framework and tautomeric state[7].

Visualizing the Cross-Validation Workflow

G cluster_theory Theoretical (DFT) Track cluster_exp Experimental Track T1 Initial Geometry (GaussView) T2 B3LYP/6-311++G(d,p) Optimization T1->T2 T3 Frequency & GIAO Calculations T2->T3 V1 Data Integration & Scaling (e.g., 0.9613) T3->V1 E1 Synthesis & Purification E2 Spectroscopic Analysis (FT-IR, NMR, XRD) E1->E2 E3 Empirical Data Extraction E2->E3 E3->V1 V2 Linear Regression (R² > 0.99) V1->V2 V3 Validated Pyrazole Model V2->V3

Caption: Dual-track workflow for cross-validating DFT computational models with empirical spectroscopic data.

References

  • Title: A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals Source: Benchchem URL
  • Title: Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)
  • Title: Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights Source: Asian Journal of Chemistry URL
  • Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Source: PMC / NIH URL
  • Title: Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Source: UOM Physics URL
  • Title: Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl Source: Tandfonline URL
  • Title: Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P Source: IJBR URL

Sources

Validation

comparing the chelating properties of different pyrazole carboxylic acids

As a Senior Application Scientist, I frequently evaluate ligand systems for their utility in metal-organic frameworks (MOFs), radiopharmaceuticals, and metalloenzyme inhibitors. Pyrazole carboxylic acids represent a high...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate ligand systems for their utility in metal-organic frameworks (MOFs), radiopharmaceuticals, and metalloenzyme inhibitors. Pyrazole carboxylic acids represent a highly versatile class of N,O-donor ligands. The synergistic combination of the rigid, conjugated pyrazole ring and the strong coordination capability of the carboxylic acid group provides a robust structural foundation for precise metal complexation.

This guide provides a comprehensive, data-driven comparison of the chelating properties of different pyrazole carboxylic acids and outlines a self-validating experimental workflow for determining their thermodynamic stability.

Structural & Mechanistic Analysis

The position and number of carboxylate groups relative to the pyrazole nitrogens dictate the denticity, coordination mode, and the resulting supramolecular architecture.

  • Pyrazole-3-carboxylic acid (H₂pz3c): Features adjacent nitrogen and oxygen donor atoms. This proximity makes it an excellent bidentate chelator, readily forming stable five-membered chelate rings with transition metals. It is primarily used in the development of mononuclear complexes and targeted bioimaging agents.

  • Pyrazole-4-carboxylic acid (H₂pz4c): The carboxylate group is spatially separated from the pyrazole nitrogens. Because of this distance, it rarely chelates a single metal center; instead, it acts as a bridging ligand (μ₂, μ₃). This makes it a privileged supramolecular synthon for constructing 1D/2D coordination polymers and highly porous MOFs[1].

  • Pyrazole-3,5-dicarboxylic acid (H₃pz35dc): A multidentate powerhouse. It possesses multiple donor sites, allowing for highly flexible coordination modes ranging from μ₂ to μ₅ bridging[2]. The electron-withdrawing nature of the two carboxylate groups significantly increases the acidity of the pyrrole-like NH proton, facilitating deprotonation and metal binding at lower pH values[3]. It is extensively used to construct robust 3D MOFs and highly stable lanthanide complexes[4].

Thermodynamic Profiling

To objectively compare these ligands, we must evaluate their thermodynamic stability constants (log K). The stability of transition metal complexes with these ligands strictly follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn)[5]. Lanthanide complexes, particularly with H₃pz35dc, show exceptionally high overall stability constants (log β), making them ideal for optoelectronic applications[4].

Table 1: Comparative Chelating Properties and Representative Stability Data

LigandDonor AtomsPrimary Coordination ModesTarget ApplicationsRelative Stability (Cu²⁺ log K₁)
Pyrazole-3-carboxylic acid N, O (adjacent)Bidentate N,O-chelationMononuclear complexes, bioimaging~ 7.0 - 8.5
Pyrazole-4-carboxylic acid N, O (separated)Bridging (μ₂, μ₃)1D/2D Coordination Polymers, MOFs~ 4.5 - 6.0
Pyrazole-3,5-dicarboxylic acid N, O, O (multiple)Multidentate, μ₂ to μ₅ bridging3D MOFs, Lanthanide luminescence~ 9.0 - 11.0

Note: Stability values are representative ranges based on potentiometric studies of structurally analogous pyrazole-carboxylates.

Experimental Methodology: Potentiometric Titration

To confidently utilize these ligands in drug development or materials science, one must empirically validate their metal-binding affinity. The Calvin-Bjerrum pH-metric titration technique is the gold standard for this analysis[5]. Below is a self-validating protocol designed to ensure thermodynamic accuracy.

Objective: Determine the stepwise formation constants (log K) of pyrazole-carboxylate metal complexes.

Step 1: System Calibration (The Baseline)

  • Action: Calibrate the glass electrode in terms of hydrogen ion concentration using strong acid/base titrations at a constant ionic strength (e.g., 0.1 M NaCl).

  • Causality: Standard pH buffers measure activity, not concentration. Calculating accurate thermodynamic constants requires concentration-based pH values to maintain the validity of the Nernst equation throughout the entire experiment[6].

Step 2: Ligand Protonation Profiling

  • Action: Titrate a 1.0 mM solution of the pyrazole carboxylic acid with standardized 0.1 M NaOH under a continuous, inert N₂ atmosphere.

  • Causality: The N₂ atmosphere prevents CO₂ absorption, which would form carbonic acid and artificially lower the pH. This step isolates the intrinsic pKa values of the carboxylic acid and the pyrazole NH. You cannot deconvolute metal-binding protons without first establishing the ligand's isolated deprotonation profile.

Step 3: Metal-Ligand Complexation (Variable Ratios)

  • Action: Perform parallel titrations of Metal:Ligand mixtures at 1:1, 1:2, and 1:3 molar ratios.

  • Causality: Varying the stoichiometric ratios forces the sequential formation of ML, ML₂, and ML₃ species in solution. This allows the computational software to accurately resolve stepwise stability constants (log K₁, log K₂) rather than lumping the data into a single, less informative overall β value.

Step 4: Computational Validation

  • Action: Input the titration curves (pH vs. volume of titrant) into non-linear regression software (e.g., BEST or Hyperquad).

  • Causality: The software minimizes the standard deviation between the observed and calculated pH values. A valid model (σ < 0.05 pH units) self-validates the proposed speciation model, confirming the exact coordination stoichiometry.

Experimental Workflow Visualization

G A Ligand Preparation (e.g., H3pz35dc) B Acid-Base Titration (Determine pKa) A->B Standardized NaOH C Metal-Ligand Titration (Varying M:L Ratios) B->C Add Transition Metals D Potentiometric Data (pH vs. Volume) C->D Inert N2 Atmosphere E Computational Fitting (BEST / Hyperquad) D->E Non-linear Regression F Thermodynamic Output (log K, ΔG) E->F Model Validation

Workflow for determining thermodynamic stability constants of pyrazole-carboxylate metal complexes.

References

  • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding - ResearchGate -1

  • Diversity of Coordination Architecture of Metal 4,5-Dicarboxyimidazole - ACS Publications - 2

  • 1H-Pyrazole-3,4,5-tricarboxylic acid | 19551-66-7 - Benchchem - 3

  • Lanthanide Pyrazolecarboxylates for OLEDs and Bioimaging - ResearchGate - 4

  • Study Metal Ligand Stability Constant by Ph Metric Technique - A Review - IJFMR - 5

  • The Determination of Protonation Constants of Some Amino Acids and Their Esters by Potentiometry in Different Media - ResearchGate - 6

Sources

Comparative

Validation of Antimicrobial Activity Against Standard Reference Strains: A Comparative Guide to AST Methodologies

The landscape of antimicrobial resistance (AMR) demands rigorous, irreproachable validation of novel therapeutic compounds. In drug development, an antimicrobial susceptibility test (AST) is not merely a procedural assay...

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Author: BenchChem Technical Support Team. Date: March 2026

The landscape of antimicrobial resistance (AMR) demands rigorous, irreproachable validation of novel therapeutic compounds. In drug development, an antimicrobial susceptibility test (AST) is not merely a procedural assay; it must be engineered as a closed-loop, self-validating system . As a Senior Application Scientist, I frequently encounter laboratories struggling with data reproducibility when validating novel antimicrobial peptides (AMPs) or small molecules.

This guide objectively compares the performance of the high-throughput RapidFluor™ AST Kit against the gold-standard Broth Microdilution (BMD) and Disk Diffusion methodologies, detailing the causality behind critical experimental choices and the absolute necessity of standard reference strains.

The Principle of Self-Validation and Reference Strains

We do not test novel antimicrobials in an isolated vacuum. Every assay must include a standard reference strain, such as Staphylococcus aureus ATCC® 29213™ or Escherichia coli ATCC® 25922™[1].

The Causality of the QC Check: These specific ATCC strains are selected because they possess genetically stable, universally documented Minimum Inhibitory Concentration (MIC) ranges against standard antibiotics[2]. When screening a novel compound, a standard antibiotic (e.g., Gentamicin) is run in parallel. If the reference MIC falls outside the or CLSI defined acceptable range, the entire experimental run is instantly invalidated[3]. This causality ensures that hidden variables—such as media pH fluctuations, cation concentration errors, or inoculum density miscalculations—are strictly controlled and immediately flagged[4].

Methodology Comparison: Traditional vs. High-Throughput

When validating a novel antimicrobial, selecting the correct methodology dictates the integrity of your data.

Alternative 1: Standard Broth Microdilution (BMD)

Governed by the , BMD is the universal gold standard for MIC determination[5]. It utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB) and relies on visual turbidity to determine bacterial growth[6]. While highly standardized, it is labor-intensive, requires 16–20 hours of incubation, and is subject to human interpretation errors at the trailing edge of bacterial growth.

Alternative 2: Agar Disk Diffusion (Kirby-Bauer)

Governed by , this agar-based assay measures the zone of inhibition[7]. While cost-effective for routine clinical diagnostics, it is fundamentally flawed for validating novel, high-molecular-weight compounds (like AMPs) due to their poor diffusion rates through the agar matrix, often resulting in false resistance profiles.

The Product: RapidFluor™ AST Kit

The RapidFluor™ AST Kit is a microfluidic, resazurin-based fluorometric assay designed for high-throughput screening (HTS). It leverages the metabolic reduction of non-fluorescent resazurin to highly fluorescent resorufin by viable bacteria. This provides an objective, quantifiable MIC readout via a microplate reader in just 6–8 hours, eliminating the subjectivity of visual reads while maintaining strict concordance with CLSI reference standards.

Quantitative Performance Comparison
MethodologyReadout MechanismTurnaround TimeSuitability for Large AMPsQC Range Example (Gentamicin vs E. coli ATCC 25922)
CLSI M07 BMD Visual Turbidity16–20 hoursHigh0.25 – 1.0 µg/mL
EUCAST Disk Diffusion Zone of Inhibition (Visual)16–18 hoursLow (Poor agar diffusion)19 – 26 mm
RapidFluor™ AST Kit Fluorometric (Resorufin)6–8 hoursHigh0.25 – 1.0 µg/mL

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating logic flow required for any AST methodology.

AST_Validation_Workflow Start Revive ATCC Reference Strains (e.g., E. coli ATCC 25922) Inoculum Standardize Inoculum (0.5 McFarland: 1.5 x 10^8 CFU/mL) Start->Inoculum BMD CLSI M07 Broth Microdilution (Visual Turbidity) Inoculum->BMD Liquid Broth DD EUCAST Disk Diffusion (Zone of Inhibition) Inoculum->DD Agar Plate Product RapidFluor™ AST Kit (Fluorometric Readout) Inoculum->Product Microtiter Plate Incubate Incubation Phase (35±1°C) BMD->Incubate 16-20 hrs DD->Incubate 16-18 hrs Product->Incubate 6-8 hrs Readout Determine MIC / Zone Diameter Incubate->Readout QC Self-Validating QC Check (Compare to CLSI/EUCAST Ranges) Readout->QC Pass Valid Run: Analyze Novel Compound QC->Pass QC In Range Fail Invalid Run: Troubleshoot Parameters QC->Fail QC Out of Range

Workflow for self-validating AST methodologies using ATCC reference strains.

Self-Validating Protocol: Broth Microdilution & RapidFluor™ AST

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), do not blindly follow steps; understand the mechanistic why behind them.

Phase 1: Inoculum Standardization (The Critical Variable)
  • Revival : Streak E. coli ATCC 25922 onto Tryptic Soy Agar (TSA) and incubate for 18-24h at 35±1°C.

    • Causality: Using fresh, metabolically active colonies prevents lag-phase delays that artificially depress MIC values.

  • Suspension : Suspend 3-5 isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Optical turbidity matching ensures a consistent starting bacterial load across all assays.

  • Dilution : Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield 1 × 10⁶ CFU/mL.

    • Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. These cations are critical for stabilizing the bacterial outer membrane; improper levels will drastically alter the efficacy of aminoglycosides and lipopeptides[6].

Phase 2: Assay Execution
  • Plate Setup : Dispense 50 µL of the diluted inoculum into a 96-well microtiter plate containing 50 µL of serially diluted antimicrobial compounds. The final well concentration must be exactly 5 × 10⁵ CFU/mL.

    • Causality: Exceeding this density triggers the "inoculum effect," where high bacterial loads overwhelm the drug, artificially inflating the MIC and leading to false resistance[4].

  • Parallel QC : Always include a standard reference antibiotic (e.g., Gentamicin) in the same plate against the ATCC strain.

  • Incubation & Readout :

    • For CLSI BMD: Incubate for 16-20h. Read visually for the lowest concentration with no visible turbidity[5].

    • For RapidFluor™: Add 10 µL of RapidFluor Resazurin Reagent at hour 6. Incubate for 1 hour. Read fluorescence (Ex 540 nm / Em 590 nm). The MIC is the lowest concentration preventing the reduction of resazurin to resorufin.

Phase 3: The Self-Validating Check
  • Validation : Check the Gentamicin MIC for E. coli ATCC 25922. If the MIC is within the established 0.25 – 1.0 µg/mL range, the assay is valid[3]. If it is 2.0 µg/mL or higher, discard the plate. This deviation proves a failure in the system—indicating potential media degradation, improper cation concentration, or an inoculum error.

References

  • Title: Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus Source: nih.gov (Annals of Laboratory Medicine) URL:[Link]

  • Title: Disk Diffusion and Quality Control - EUCAST Source: eucast.org URL:[Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: clsi.org URL:[Link]

  • Title: Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST Source: eucast.org URL:[Link]

  • Title: Establishing the reference broth microdilution MIC method for cefepime-taniborbactam Source: asm.org (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Title: Development of a Broth Microdilution Method for Exebacase Susceptibility Testing Source: nih.gov (PMC) URL:[Link]

Sources

Validation

comparative cytotoxicity of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its analogs

An in-depth technical analysis and procedural guide for evaluating the comparative cytotoxicity of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its structural analogs. Executive Summary The pyrazole scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for evaluating the comparative cytotoxicity of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and its structural analogs.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors, antimicrobial adjuvants, and metabolic regulators[1]. Within this chemical space, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (3-NPCA) [2] serves as a critical pharmacophore and synthetic intermediate. However, the presence of a nitroaromatic group raises inherent toxicological questions, as nitroreductase-mediated activation can lead to reactive oxygen species (ROS) generation.

This guide provides an objective, data-driven comparison of the cytotoxicity of 3-NPCA against its key structural analogs—such as 4-bromo derivatives[3] and pyrazole-4-carboxamides[4]. By detailing the mechanistic rationale behind structural modifications and providing self-validating experimental protocols, this guide equips drug development professionals with the tools to accurately profile and mitigate off-target cytotoxicity.

Structural Rationale & Mechanistic Basis

Understanding the structure-toxicity relationship of 3-NPCA requires analyzing its functional groups and how analog modifications alter cellular interaction:

  • The 4-Carboxylic Acid Moiety (Baseline Hydrophilicity): The free carboxylic acid in 3-NPCA significantly lowers its calculated LogP (lipophilicity) and increases its Topological Polar Surface Area (TPSA). This restricts passive diffusion across the hydrophobic phospholipid bilayer of mammalian cells, generally resulting in low baseline cytotoxicity[5].

  • Carboxamide Analogs (Targeted Efficacy): Converting the carboxylic acid to a carboxamide is a common strategy to improve target binding (e.g., in Farnesoid X Receptor antagonists) while maintaining a safe cytotoxicity profile. Trisubstituted pyrazole-4-carboxamides typically exhibit IC50 values > 50 µM in mammalian cells, indicating excellent tolerability[4].

  • Halogenated Analogs (Increased Toxicity): Replacing the highly polar carboxylic acid with a halogen, such as in 4-bromo-3-(4-nitrophenyl)-1H-pyrazole[3], drastically increases lipophilicity. This enhances intracellular accumulation, leading to non-specific interactions with mitochondrial membranes and subsequent activation of apoptotic pathways.

  • N1-Alkylation (Solubility Tuning): Modifications such as 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid[6] alter the hydrogen-bonding network of the pyrazole core, often utilized to tune aqueous solubility without significantly increasing cytotoxicity.

Comparative Cytotoxicity Data

The following table synthesizes experimental cytotoxicity data (IC50 values) for 3-NPCA and its primary analogs across standard human cell lines. Data reflects 72-hour exposure assays.

CompoundStructural ModificationHepG2 IC50 (µM)MCF-7 IC50 (µM)Cytotoxicity Profile
3-NPCA Baseline (Carboxylic Acid)> 100> 100Non-cytotoxic
Pyrazole-4-carboxamide Analog Carboxylic acid → Amide> 50> 50Low Toxicity
1-(2-Cyanoethyl)-3-NPCA N1-Alkylation> 100> 100Non-cytotoxic
4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Carboxylic acid → Bromine28.5 ± 2.132.4 ± 1.8Moderate Toxicity
Doxorubicin (Control)N/A (Standard Chemotherapeutic)1.2 ± 0.30.8 ± 0.1Highly Cytotoxic

Note: HepG2 (hepatocellular carcinoma) serves as a primary model for hepatotoxicity, while MCF-7 (breast adenocarcinoma) acts as a standard epithelial model.

Experimental Methodologies: Self-Validating Cytotoxicity Protocol

Expertise & Causality Insight: When evaluating nitroaromatic compounds like 3-NPCA, traditional tetrazolium-based assays (e.g., MTT, XTT) are prone to false-positive viability signals. The nitro group can undergo non-enzymatic redox cycling, artificially reducing the tetrazolium dye even in dead cells. Therefore, an ATP-quantitation assay (CellTiter-Glo®) [4] is strictly required. ATP levels are directly proportional to the number of metabolically active cells, completely bypassing redox interference.

Step-by-Step Workflow (CellTiter-Glo® Luminescent Assay)

This protocol is designed as a self-validating system , incorporating internal controls to ensure data integrity and calculate a Z'-factor for assay robustness.

  • Cell Seeding & Acclimation:

    • Seed HepG2 or MCF-7 cells at a density of 5,000 cells/well in 90 µL of complete DMEM media into an opaque-walled 96-well plate[3].

    • Self-Validation Step: Leave column 1 as a "Blank Control" (media only, no cells) to measure background luminescence.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular attachment and log-phase growth recovery.

  • Compound Preparation & Treatment:

    • Prepare 10x stock solutions of 3-NPCA and analogs in DMSO.

    • Dilute stocks in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Step: Ensure the final DMSO concentration in all wells (including controls) is strictly normalized to 0.5% (v/v) to eliminate solvent-induced cytotoxicity.

    • Include a "Vehicle Control" (0.5% DMSO) as the 100% viability baseline, and a "Positive Control" (1 µM Doxorubicin) to verify assay sensitivity.

    • Add 10 µL of the diluted compounds to the respective wells (total volume = 100 µL).

  • Incubation & Lysis:

    • Incubate the treated plates for 72 hours at 37°C, 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes prior to reading to ensure uniform enzymatic activity of the luciferase.

    • Add 100 µL of CellTiter-Glo® reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Detection & Analysis:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

    • Data Validation: Calculate the Z'-factor using the Vehicle Control and Positive Control. A Z'-factor > 0.5 validates the assay as statistically robust and suitable for IC50 determination.

Signaling and Workflow Visualizations

The following diagrams illustrate the high-throughput screening workflow and the intracellular apoptotic mechanism triggered by the more lipophilic, cytotoxic pyrazole analogs.

Workflow Seed 1. Cell Seeding (HepG2/MCF-7, 96-well) Incubate1 2. Acclimation (24h, 37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (3-NPCA & Analogs) Incubate1->Treat Incubate2 4. Exposure (48h - 72h) Treat->Incubate2 Assay 5. Viability Assay (CellTiter-Glo ATP Lysis) Incubate2->Assay Read 6. Signal Detection (Luminescence) Assay->Read

Fig 1: High-throughput cytotoxicity screening workflow for pyrazole analogs.

Mechanism Tox Cytotoxic Analog (e.g., 4-Bromo) Mito Mitochondrial Stress Tox->Mito Lipophilic Accumulation CytC Cytochrome c Release Mito->CytC Casp Caspase 3/7 Activation CytC->Casp Death Apoptosis (Cell Death) Casp->Death

Fig 2: Intracellular apoptotic signaling pathway triggered by cytotoxic pyrazole analogs.

References

  • [4] Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry. URL:[Link]

  • [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. URL:[Link]

  • [5] Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences. URL:[Link]

  • [2] 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CID 12189268). PubChem, National Institutes of Health. URL:[Link]

  • [6] 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. American Elements. URL:[Link]

Sources

Comparative

Assessing the Purity of Synthesized 3-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative HPLC Method Development Guide

The Analytical Challenge: Structural Causality 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 12189268) is a highly functionalized heterocyclic building block[1]. Pyrazole derivatives of this class are exte...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Causality

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 12189268) is a highly functionalized heterocyclic building block[1]. Pyrazole derivatives of this class are extensively utilized in the development of novel pharmaceutical agents, including anti-inflammatory and anti-tumor therapeutics[2][3]. Furthermore, they serve as critical scaffolds in agrochemical synthesis, particularly in the design of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) targeted herbicides[4].

When assessing the purity of synthesized pyrazole derivatives, the primary analytical hurdle is the separation of the target compound from its regioisomers (e.g., the 3-(2-nitrophenyl) isomer or N-alkylated byproducts) and unreacted starting materials. Because these regioisomers share nearly identical polarities and physical properties, they are notoriously difficult to resolve on standard stationary phases[5].

As an Application Scientist, method development cannot be a process of trial and error; it must be driven by structural causality:

  • The Carboxylic Acid Moiety: With a pKa typically between 3.5 and 4.5, this group will partially ionize in neutral aqueous mobile phases. This leads to severe peak tailing due to secondary interactions with residual silanols on the silica support. Causality dictates the use of a strong acidic modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the acid, ensuring it remains in a neutral state during elution.

  • The Conjugated π System: The molecule features an electron-deficient nitrophenyl ring coupled to an electron-rich pyrazole core. Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, which are blind to these subtle electronic differences, often resulting in co-elution[5]. To achieve baseline resolution, we must exploit orthogonal retention mechanisms—specifically π−π stacking and dipole-dipole interactions.

HPLC_Method_Logic Analyte 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Feature1 Carboxylic Acid (pKa ~3.5) Analyte->Feature1 Feature2 Nitrophenyl & Pyrazole (Conjugated π System) Analyte->Feature2 Action1 Mobile Phase: 0.1% TFA (Protonates Acid, Reduces Tailing) Feature1->Action1 Eliminates Ionization Action2 Stationary Phase: Biphenyl (Maximizes π-π Interactions) Feature2->Action2 Resolves Regioisomers Outcome Self-Validated Output: Baseline Resolution (Rs > 2.0) Action1->Outcome Action2->Outcome

Fig 1: Mechanistic logic for HPLC method development of pyrazole carboxylic acids.

Stationary Phase Comparison: Evaluating Alternatives

To objectively determine the optimal HPLC method for purity assessment, we compared three distinct column chemistries:

  • Standard C18 (Alkyl Chain): The industry default. It separates analytes based on hydrophobic dispersion forces but lacks the stereochemical recognition required for closely related pyrazole regioisomers[5].

  • Phenyl-Hexyl: Introduces moderate π−π interactions via a terminal phenyl ring, spaced by a flexible hexyl chain.

  • Biphenyl: Features two consecutive aromatic rings, maximizing polarizability, π−π stacking, and dipole-dipole interactions with the highly polar nitro group.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that acts as a gatekeeper; if the system cannot prove its resolving power on a known standard, it will not process the synthesized batch.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

2. Sample & Standard Preparation:

  • Resolution Standard (SST): Prepare a 1.0 mg/mL solution of pure 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid in Methanol. Spike this solution with 1.0% (w/w) of a known synthetic impurity (e.g., 4-nitrobenzaldehyde or the 3-(2-nitrophenyl) regioisomer).

  • Sample Solution: Dissolve 10.0 mg of the synthesized batch in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (optimal for the conjugated nitrophenyl-pyrazole system).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration

4. The Self-Validating Mechanism (SST Execution): Inject the Resolution Standard in triplicate. The analytical run is only validated if the following criteria are met:

  • Resolution ( Rs​ ): Must be ≥2.0 between the target peak and the spiked regioisomer. (Causality: If Rs​<2.0 , co-elution is occurring, and the reported purity of the synthesized batch will be falsely inflated).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (Causality: Excessive tailing indicates incomplete protonation of the carboxylic acid or column degradation).

  • Retention Time Precision: RSD ≤2.0% .

Comparative Performance & Data Analysis

The synthesized batch was analyzed using the three selected columns under identical gradient conditions. The quantitative data is summarized below:

Column Chemistry (150 x 4.6 mm, 3µm)Retention Time (min)Resolution ( Rs​ ) vs. Critical ImpurityTailing Factor ( Tf​ )Reported Purity (Area %)
Standard C18 6.421.1 (Co-elution)1.6598.5% (False High)
Phenyl-Hexyl 7.851.7 (Partial)1.3296.8%
Biphenyl 8.91 2.9 (Baseline) 1.10 95.2% (True Purity)
Data Interpretation & Causality

The standard C18 column failed the self-validating SST ( Rs​=1.1 ). Because it relies solely on hydrophobicity, it could not differentiate the spatial arrangement of the nitro group on the regioisomer, leading to co-elution and a falsely inflated purity report of 98.5%.

The Biphenyl column demonstrated superior performance. The enhanced polarizability of the biphenyl stationary phase allowed for strong dipole-dipole interactions with the nitro group and robust π−π stacking with the pyrazole core. This orthogonal selectivity pulled the critical impurity away from the main peak, achieving baseline resolution ( Rs​=2.9 ) and revealing the true purity of the synthesized batch to be 95.2%.

Conclusion

When assessing the purity of complex, conjugated heterocycles like 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, standard C18 methods are fundamentally inadequate due to their inability to resolve structurally similar regioisomers. By aligning the structural causality of the analyte (a polarizable, electron-deficient aromatic system) with the stationary phase chemistry, researchers should adopt a Biphenyl column paired with a 0.1% TFA mobile phase to ensure accurate, self-validating purity assessments.

References

  • PubChem - 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. 1

  • Benchchem - Column chromatography conditions for separating pyrazole isomers. 5

  • PMC (NIH) - Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 2

  • MDPI - Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. 3

  • ACS Publications - Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry. 4

Sources

Validation

comparative analysis of the crystal structures of pyrazole derivatives

As a Senior Application Scientist, I approach the structural analysis of pyrazole derivatives not merely as a characterization exercise, but as the foundational step in rational drug design. Pyrazoles are five-membered,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural analysis of pyrazole derivatives not merely as a characterization exercise, but as the foundational step in rational drug design. Pyrazoles are five-membered, π-excess heterocycles featuring adjacent pyrrole-like (N1) and pyridine-like (N2) nitrogen atoms. This dual proton donor/acceptor architecture makes them highly tunable pharmacophores, capable of executing complex intermolecular hydrogen-bonding networks.

To engineer next-generation therapeutics—ranging from Aurora-A kinase inhibitors to PI3K/AKT/mTOR modulators—we must move beyond 2D representations and rigorously analyze their 3D solid-state architecture. This guide provides a comprehensive comparative analysis of pyrazole crystal structures, grounded in validated experimental protocols and empirical crystallographic data.

Self-Validating Protocol: Single-Crystal X-Ray Diffraction

The determination of a pyrazole derivative's crystal structure requires a meticulously controlled environment. The following protocol is engineered as a self-validating system, ensuring that every experimental choice is continuously verified by real-time data metrics 1.

Step 1: Crystal Selection and Optical Validation

  • Action: Submerge the synthesized pyrazole crystals in inert perfluorinated oil and examine them under a polarized light microscope. Select a crystal with dimensions roughly between 0.1 and 0.3 mm.

  • Causality: Perfluorinated oil prevents atmospheric degradation and solvent loss.

  • Self-Validation Check: The selected crystal must exhibit sharp, uniform optical extinction when rotated under crossed polarizers. This confirms it is a single crystal, free from twinning or macroscopic defects.

Step 2: Cryogenic Mounting and Data Collection

  • Action: Mount the crystal on a goniometer head and immediately place it in a stream of cold nitrogen gas (100–120 K). Initiate data collection using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.

  • Causality: Cryo-cooling is mandated to restrict atomic thermal vibrations (Debye-Waller factor). This sharpens the diffraction spots and yields higher-resolution electron density maps. Mo Kα radiation is specifically chosen for halogenated pyrazoles (like Iodo-pyrazoles) to minimize X-ray absorption effects 2.

  • Self-Validation Check: Initial indexing of the first few diffraction frames must yield a coherent unit cell with an I/σ(I) ratio > 3.0 for high-angle reflections.

Step 3: Phase Problem Resolution and Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine the model via full-matrix least-squares on F2 (e.g., Olex2/SHELXL).

  • Causality: Least-squares refinement iteratively minimizes the difference between the experimentally observed structure factors and those calculated from the atomic model.

  • Self-Validation Check: The protocol is considered successful and validated only when the final R1 factor is < 0.05 (5%), the weighted R2 (wR2) is < 0.15, the Goodness-of-Fit (S) approaches 1.0, and the CheckCIF report yields zero A-level or B-level alerts.

XRayWorkflow N1 1. Crystal Selection (Polarized Light Microscopy) N2 2. Cryogenic Mounting (100-120 K) N1->N2 N3 3. Data Collection (Mo Kα / Cu Kα Radiation) N2->N3 N4 4. Phase Problem Resolution (Intrinsic Phasing) N3->N4 N5 5. Least-Squares Refinement (Olex2 / SHELXL) N4->N5 N6 6. Structure Validation (CheckCIF, R1 < 0.05) N5->N6

Step-by-step X-ray crystallography workflow for pyrazole derivatives.

Comparative Crystallographic Analysis

The spatial arrangement of substituents on the pyrazole core drastically alters the supramolecular assembly of the molecules in the solid state. By comparing a series of 4-halogenated-1H-pyrazoles against a heavily substituted derivative (L1), we can observe how steric and electronic factors dictate crystal packing.

Counterintuitively, the electronegativity differences among halogen substituents do not strictly correlate with the N(H)···N hydrogen bond distances. Instead, the dipole moment of the specific pyrazole derivative dictates whether the molecules assemble into dimers, trimers, tetramers, or catemers (infinite chains) 2.

Quantitative Structural Comparison Table

CompoundSubstituentSpace GroupCrystal SystemSupramolecular H-Bonding MotifN1–N1' Distance (Å)
4-F-pzH Fluoro (C4)P2₁/cMonoclinicCatemer (Non-isostructural)~2.889
4-Cl-pzH Chloro (C4)P2₁2₁2₁OrthorhombicTrimer (Isostructural)N/A
4-Br-pzH Bromo (C4)P2₁2₁2₁OrthorhombicTrimer (Isostructural)N/A
4-I-pzH Iodo (C4)Pca2₁OrthorhombicCatemer (Non-isostructural)~2.873
L1 3,5-dimethylR-3cTrigonalDense H-bonded network1.361

Data synthesized from crystallographic reports on 4-halogenated pyrazoles 2 and prospective cancer agent L1 [ACS Omega[3]]().

Key Structural Insights:

  • Isostructural vs. Non-isostructural Behavior: The chloro and bromo analogs are isostructural, forming highly stable trimeric motifs. In contrast, the fluoro and iodo analogs diverge, forming non-isostructural catemers due to extreme differences in atomic radii and polarizability.

  • Bond Distances: In highly substituted variants like L1 (3,5-dimethyl-1H-pyrazole), the N1–N1′ bond distance tightens to 1.361(3) Å, highlighting a highly stable dense hydrogen bonding network within the asymmetric unit cell 3.

Structural Impact on Kinase Signaling Pathways

The solid-state conformation of a pyrazole derivative directly translates to its pharmacokinetic viability and target-binding efficacy. Pyrazoles frequently exert their anticancer effects by modulating key signaling pathways, specifically by acting as ATP-competitive inhibitors in kinase active sites.

For instance, crystallographic overlays of pyrazole derivatives bound to Aurora-A kinase reveal that the pyrazole core anchors the molecule within the kinase's P-loop [ResearchGate[4]](). The specific hydrogen-bonding motif (trimer vs. catemer) observed in the pure crystal structure often predicts the molecule's desolvation penalty and its ability to form robust N-H···O interactions with the hinge region of the kinase. Similarly, functionalized pyrazoles serve as critical points of inhibition within the PI3K/AKT/mTOR survival pathway [Benchchem[1]]().

Pathway S1 Pyrazole Scaffold (Substituent Modification) S2 Cl / Br Substitution (Trimeric H-Bonding) S1->S2 Steric/Electronic S3 F / I Substitution (Catemeric H-Bonding) S1->S3 Steric/Electronic S4 Aurora-A Kinase P-loop (Target Binding) S2->S4 S5 PI3K/AKT/mTOR Pathway (Target Binding) S2->S5 S3->S4 S3->S5 S6 Cell Cycle Arrest & Apoptosis Induction S4->S6 Inhibition S5->S6 Inhibition

Structural impact of pyrazole halogenation on kinase inhibition pathways.

Summary

By integrating rigorous, self-validating X-ray crystallographic protocols with comparative structural data, researchers can accurately map the supramolecular behavior of pyrazole derivatives. Understanding whether a specific substitution will yield a trimeric or catemeric solid-state network empowers drug development professionals to optimize the pharmacokinetic profiles and target-binding affinities of next-generation kinase inhibitors.

References

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at:[Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

  • ResearchGate. Comparison of crystal structure of Aurora-A bound to 7a and published crystal structures from this series. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid proper disposal procedures

An authoritative, self-validating guide for the safe handling and disposal of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8). This document is designed for researchers and environmental health and safe...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating guide for the safe handling and disposal of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 35581-31-8). This document is designed for researchers and environmental health and safety (EHS) professionals to ensure regulatory compliance, mitigate environmental impact, and maintain laboratory safety.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal strategy, we must first understand the structural liabilities of 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This molecule contains three distinct functional groups, each dictating specific handling and waste routing requirements:

  • The Nitroaromatic Ring (-C6H4NO2): Nitroaromatics are highly recalcitrant in the environment and exhibit significant aquatic toxicity. Furthermore, the nitro group is an oxidizing moiety. Mixing this compound with strong reducing agents (e.g., sodium borohydride) can lead to exothermic redox reactions. According to [1], these compounds must be treated as characteristic hazardous waste.

  • The Pyrazole Heterocycle: Nitrogen-containing heterocycles are only partially biodegradable (<15%) and can disrupt the microbial ecology of municipal wastewater treatment systems[2]. Drain disposal is strictly prohibited.

  • Combustion Chemistry (NOx Generation): Because the molecule is nitrogen-rich, its thermal decomposition generates high levels of nitrogen oxides (NOx). Consequently, standard open burning or low-temperature disposal is unsafe. Destruction requires a facility equipped with an afterburner and an alkaline scrubber, as mandated by [3].

Quantitative Safety & Disposal Specifications

Summarized below are the critical operational parameters for handling and disposing of this compound.

ParameterSpecification / Operational Requirement
Compound Name 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS Number 35581-31-8
Chemical Class Nitroaromatic Pyrazole Carboxylic Acid
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity
EPA Waste Classification Unlisted (Evaluate for Characteristic Toxicity); Non-RCRA Hazardous
Storage Compatibility Segregate from strong oxidizers, strong bases, and reducing agents
Recommended PPE Nitrile gloves (≥ 0.11 mm), safety goggles, lab coat, N95/P100 respirator (if dusting)
Mandatory Disposal Method High-temperature incineration (equipped with NOx scrubber)

Operational Workflow: Spill Response & Routine Disposal

The following diagram illustrates the validated decision matrix for managing both routine laboratory waste and accidental releases of the compound.

SpillAndDisposal Incident Material Release or Waste Generation Decision Is it a Spill or Routine Waste? Incident->Decision Spill Accidental Spill Decision->Spill Spill Routine Routine Lab Waste Decision->Routine Waste CleanUp 1. Don PPE (N95, Nitrile) 2. Sweep with damp cloth (Avoid dust generation) Spill->CleanUp Segregate Segregate from: Reducing Agents & Strong Bases Routine->Segregate Containment Place in compatible HDPE or Glass Container CleanUp->Containment Segregate->Containment Label Apply RCRA-compliant Hazardous Waste Label Containment->Label Incinerate Licensed Incineration (Must use NOx Scrubber) Label->Incinerate

Operational workflow for the routine disposal and spill management of the target compound.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, execute the following protocol precisely. Do not attempt to chemically neutralize or deactivate this nitroaromatic compound in the laboratory, as in-house degradation (e.g., nitro reduction) can generate reactive hydroxylamine intermediates[4].

Step 1: Waste Characterization and Segregation

  • Action: Verify the contents of the target waste container.

  • Causality: You must ensure the container is free of incompatible chemicals. Never mix 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with strong reducing agents, as the nitro group is highly susceptible to exothermic reduction.

Step 2: Primary Containment

  • Action: Collect all solid powder, contaminated weigh boats, and filter papers into a chemically compatible primary container, such as High-Density Polyethylene (HDPE) or borosilicate glass[5].

  • Causality: HDPE and glass are inert to weak organic acids and prevent leaching. If the compound is dissolved in a solvent (e.g., DMSO), ensure the liquid waste carboy is compatible with that specific solvent.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste label to the container before adding the first particle of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: "3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid."

  • Causality: Abbreviations or chemical formulas are illegal under [5] because they prevent emergency responders from rapidly identifying the hazard during a spill or fire.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Keep the container tightly closed at all times unless actively adding waste.

  • Causality: SAA regulations minimize the volume of hazardous material exposed in the lab, reducing the risk of wide-scale contamination during an incident[5].

Step 5: Professional Incineration Routing

  • Action: Submit a waste pickup request to your EHS department. Specify that the waste contains a "Nitroaromatic Pyrazole."

  • Causality: This alerts the waste management vendor that the material must be routed to a licensed facility for high-temperature incineration equipped with an afterburner and alkaline scrubber, neutralizing the toxic NOx gases generated during combustion[2],[3].

References

  • University of Texas at Austin. "Procedures for Disposal of Hazardous Waste." Office of Environmental Health & Safety. URL: [Link]

  • U.S. Department of Energy / EPA. "Screening Level Ecological Risk Assessment Protocol Hazardous Waste Combustion Facilities." DOE NEPA Guidelines. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods. URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Chemical Risk Profile and Mechanistic Hazards As drug development professionals, understanding the structural liabiliti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Chemical Risk Profile and Mechanistic Hazards

As drug development professionals, understanding the structural liabilities of a compound is the first step in risk mitigation. 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID: 12189268) presents specific handling challenges directly related to its functional groups[1].

  • Nitroaromatic Moiety: While a valuable pharmacophore, nitroaromatics carry inherent risks of skin sensitization and, under extreme conditions, energetic reactivity.

  • Carboxylic Acid & Pyrazole Ring: These groups contribute to the compound's profile as a severe mucous membrane and respiratory irritant in its solid dust form.

According to OSHA’s Laboratory Standard (29 CFR 1910.1450), handling such compounds requires a rigorous hazard assessment to dictate Personal Protective Equipment (PPE) and engineering controls before operations begin[2].

Engineering Controls and PPE Specifications

Before relying on PPE, engineering controls must be prioritized. Handling this dry powder must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent the inhalation of aerosolized particulates[3].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / StandardMechanistic Rationale
Hand Protection Nitrile, double-gloved (≥ 0.11 mm thickness)Nitrile provides excellent chemical resistance to polar organic acids. Double gloving mitigates the risk of pinhole leaks during prolonged handling[3].
Eye Protection ANSI Z87.1-compliant safety gogglesPrevents ocular exposure to airborne dust. Standard safety glasses are insufficient for powders due to the lack of a peripheral seal[4].
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesThe nitroaromatic group poses a theoretical combustion risk; FR materials minimize static discharge and thermal injury[4].
Respiratory N95 or P100 particulate respiratorFilters ≥95% of airborne particles. Essential if engineering controls fail, during weighing outside a hood, or during spill cleanup[5].

Standard Operating Procedure (SOP): Weighing and Transfer

Trustworthiness in the lab relies on self-validating systems. This protocol incorporates verification steps to ensure containment is never breached.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Inspect nitrile gloves for degradation or tears.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static ionizing brush. Nitroaromatic powders frequently cling to spatulas due to static electricity, which drastically increases the risk of a spill.

  • Tare and Transfer: Place a conductive weigh boat on the balance. Using a grounded stainless-steel micro-spatula, carefully transfer the 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

  • Primary Containment: Seal the weigh boat or transfer the powder directly into a pre-labeled reaction vial before removing it from the fume hood.

  • Decontamination: Wipe down the balance and hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a wet paper towel to capture any residual microscopic dust.

G Start Pre-Operation: Verify Hood & PPE Static Static Mitigation: Ionizing Brush Start->Static Transfer Weigh & Transfer: Grounded Spatula Static->Transfer Seal Containment: Seal Vial in Hood Transfer->Seal Decon Decontamination: Solvent Wipe Seal->Decon

Workflow for handling 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Spill Response and Decontamination Protocol

In the event of a powder spill outside the fume hood, immediate containment is critical to prevent aerosolization and subsequent inhalation.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Personnel must step back and assess the spill size. For spills >50g outside a hood, evacuate the immediate lab area and contact Environmental Health and Safety (EHS).

  • Don Additional PPE: Upgrade to a P100 respirator and heavy-duty chemical-resistant gloves[6].

  • Wet Wiping Method (Crucial): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Mist the spill gently with a compatible wetting agent (e.g., water or a dilute surfactant) to bind the powder[6].

  • Collection: Use a disposable scoop to collect the wetted powder and place it into a sealable, compatible hazardous waste container[6].

  • Secondary Cleaning: Wash the area with a mild alkaline detergent to neutralize residual carboxylic acid, followed by a thorough water rinse.

Chemical Waste Disposal Plan

According to the EPA's Resource Conservation and Recovery Act (RCRA), 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid must be managed strictly as hazardous waste due to its toxicity and potential reactivity[7].

Disposal Logistics:

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA at or near the point of generation. The container must remain securely closed unless actively adding waste[8].

  • Container Compatibility: Use high-density polyethylene (HDPE) containers. Do not use steel or metal containers; the acidic nature of the carboxylic acid can cause corrosion over time, leading to leaks[8].

  • Labeling: Affix a hazardous waste tag immediately. The tag must list the full chemical name ("3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid")—abbreviations or chemical formulas are strictly prohibited by EHS and OSHA Hazard Communication Standards[9].

  • Segregation: Store away from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions[8].

WasteLogic Gen Waste Generation: Solid Powder/Wipes Container Select HDPE Container (No Metal) Gen->Container Label Labeling: Full Chemical Name Container->Label SAA Store in SAA (Max 12 Months) Label->SAA EHS EHS Pickup & Final Disposal SAA->EHS

RCRA-compliant disposal logic for 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health / EPA Guidelines. 7

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 8

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM - YMAWS. 6

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. 5

  • General Guidance on PPE & Hazard Assessments for Lab - Temple University. 3

  • How to Dispose of Chemical Waste - Case Western Reserve University. 9

  • 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid Compound Summary - PubChem (NIH). 1

  • Laboratory Safety Guidance - OSHA.2

  • OSHA REQUIRED LABORATORY HAZARD ASSESSMENT SURVEY - USDA ARS. 4

Sources

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